3-Nitrochalcone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636933. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFBODMWKWBFOK-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-48-2, 24721-24-2 | |
| Record name | Chalcone, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024721242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 614-48-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-nitrochalcone | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Nitrochalcone: A Comprehensive Technical Guide for Advanced Research and Development
Introduction: The Strategic Importance of the Chalcone Scaffold and the Nitro Moiety
Chalcones, belonging to the flavonoid family, are characterized by a unique open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is considered "privileged" in medicinal chemistry due to its synthetic accessibility and its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] The introduction of a nitro (-NO2) group to the chalcone backbone creates nitrochalcones, a subclass of compounds that has garnered significant interest. The potent electron-withdrawing nature of the nitro group can profoundly influence the molecule's electronic properties, reactivity, and ultimately, its biological activity.[1]
This guide focuses specifically on 3-Nitrochalcone, where the nitro group is positioned at the meta-position of one of the aromatic rings. We will delve into its chemical structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, we will explore its significant biological activities and the underlying structure-activity relationships, providing critical insights for researchers in drug discovery and development.
Chemical Identity and Molecular Structure
This compound is systematically known as (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.[2] Its fundamental identifiers are crucial for unambiguous scientific communication and are summarized below.
| Identifier | Value |
| IUPAC Name | (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[2] |
| Synonyms | 3-Nitrobenzylideneacetophenone, m-Nitrochalcone[3][4] |
| CAS Number | 614-48-2[3] |
| Molecular Formula | C₁₅H₁₁NO₃[3] |
| Molecular Weight | 253.25 g/mol [3] |
| InChIKey | SMFBODMWKWBFOK-MDZDMXLPSA-N[1] |
The molecular structure of this compound, featuring the characteristic chalcone backbone with a nitro group on one of the phenyl rings, is depicted below.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems.
| Property | Value | Source(s) |
| Appearance | Light orange to yellow-green crystalline powder or crystal. | [4] |
| Melting Point | 142-146 °C | [1] |
| Boiling Point | 396.45 °C (Rough estimate) | [5] |
| Solubility | Insoluble in water, soluble in ethanol. | [1] |
| logP (Octanol/Water) | 2.938 |
The nitro group significantly impacts the compound's physical characteristics, contributing to its yellow color and influencing its solubility.[1]
Synthesis of this compound via Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (3-nitrobenzaldehyde) with an acetophenone.[7] The use of a base is favored for aldehydes with electron-withdrawing substituents like the nitro group.[8]
Reaction Mechanism
The causality behind this synthetic choice lies in the well-understood mechanism of base-catalyzed aldol condensations:
-
Enolate Formation: The base (e.g., hydroxide) abstracts an acidic α-proton from acetophenone to form a resonance-stabilized enolate ion. This is the critical nucleophilic species in the reaction.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the formation of a new enolate. This is followed by the elimination of a hydroxide ion, resulting in the formation of the α,β-unsaturated ketone, this compound. The formation of the conjugated system is the thermodynamic driving force for this final step.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed as a self-validating system, where successful execution yields the desired product with high purity after recrystallization.
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 3-nitrobenzaldehyde and acetophenone in a suitable solvent such as ethanol.[9]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.[9]
-
Product Isolation: Pour the reaction mixture into ice-cold water. If necessary, acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base and facilitate the precipitation of the crude product.[9]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold water to remove any remaining base and other water-soluble impurities.[9]
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, most commonly ethanol or methanol.[1] This process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly to form pure crystals.
-
Drying and Characterization: Dry the purified crystals and determine the melting point. A sharp melting point range close to the literature value (142-146 °C) is a good indicator of high purity.[1] Further characterization should be performed using spectroscopic methods such as NMR and IR.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl and aromatic protons. The two vinyl protons on the α,β-unsaturated system typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond. The aromatic protons resonate in the downfield region, generally between 7.0 and 8.8 ppm.[1] The protons on the nitro-substituted ring are shifted further downfield due to the deshielding effect of the electron-withdrawing nitro group.[1] For instance, in a DMSO-d₆ solvent, characteristic signals can be observed around δ 8.58 (s, 1H), 8.25–8.22 (m, 3H), and 7.57-7.51 (d, 2H for vinyl protons).[1]
-
¹³C NMR: The carbon NMR spectrum shows a characteristic peak for the carbonyl carbon (C=O) in the range of δ 188-192 ppm.[2][10] The olefinic carbons appear in the region of δ 120-145 ppm, and the aromatic carbons resonate between δ 120-150 ppm. The carbon atom attached to the nitro group is typically observed around δ 148 ppm.[10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays several characteristic absorption bands that are useful for its identification:
-
C=O Stretch: A strong absorption band for the unsaturated ketone carbonyl group appears around 1650-1660 cm⁻¹.
-
C=C Stretch: The stretching vibration of the olefinic double bond is observed near 1516-1523 cm⁻¹.
-
N-O Stretch: The asymmetric and symmetric stretching vibrations of the nitro group give rise to strong bands around 1523 cm⁻¹ and 1333-1348 cm⁻¹, respectively.
-
C-H Bends: Out-of-plane bending vibrations for the trans double bond are typically seen around 977-983 cm⁻¹.
Crystal Structure and Intermolecular Interactions
X-ray crystallography studies on nitrochalcones reveal that their solid-state arrangement is governed by non-covalent interactions.[10] These include:
-
C—H···O Hydrogen Bonding: These weak hydrogen bonds are prevalent, where a hydrogen atom attached to a carbon forms an interaction with an oxygen atom from a carbonyl or nitro group of an adjacent molecule. These interactions often link molecules into two-dimensional planes.[1][11][12]
-
π-π Stacking: The planar aromatic rings facilitate π-π stacking interactions, where the electron-rich π systems of neighboring rings align, contributing to the stability of the crystal lattice.[1][10]
The position of the nitro group can influence the molecular coplanarity and, consequently, the crystal packing.[10]
Biological Activities and Structure-Activity Relationship (SAR)
This compound has demonstrated a range of promising biological activities, making it a valuable lead compound in drug discovery.
-
Antimicrobial Activity: It has shown significant activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogens like Candida albicans.[1]
-
Anti-inflammatory Activity: this compound has exhibited notable anti-inflammatory properties, potentially through the inhibition of inflammatory mediators and interference with pathways such as NF-κB.[1][8]
-
Anticancer Potential: Preliminary studies have indicated that this compound possesses cytotoxic effects against several cancer cell lines, with proposed mechanisms including the induction of apoptosis.[1] The selectivity for cancer cells, however, remains a key area for further investigation and optimization.[13]
The structure-activity relationship (SAR) of chalcones is a critical area of study. For nitrochalcones, the position of the nitro group on the aromatic ring significantly impacts biological efficacy.[5] For example, some studies have suggested that ortho-nitrochalcones may exhibit stronger anti-inflammatory effects compared to their meta and para isomers.[1] The electronic effects of the nitro group, along with steric factors, play a crucial role in the interaction of the chalcone with its biological targets.[14]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]
-
Ingestion: Do not induce vomiting. Seek medical attention.[4]
-
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[4][15][16]
Conclusion and Future Perspectives
This compound stands out as a synthetically accessible molecule with a rich profile of biological activities. Its well-defined structure, coupled with the influential electronic properties of the nitro group, makes it a compelling scaffold for the development of novel therapeutic agents. The detailed protocols for its synthesis and the comprehensive understanding of its physicochemical and spectroscopic properties provide a solid foundation for further research. Future investigations should focus on elucidating the specific molecular targets and mechanisms of action underlying its anti-inflammatory and anticancer effects. Moreover, systematic SAR studies will be crucial for optimizing the potency and selectivity of this compound derivatives, paving the way for their potential translation into clinical candidates.
References
- Al-Juboori, S. A., & Al-Masoudi, W. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-624.
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Pérez-González, M., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7685.
-
MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. Retrieved from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Structure-activity relationship of antibacterial chalcones. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Retrieved from [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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The 3-Nitrochalcone Protocol: Synthesis, Mechanism, and Therapeutic Validation
Executive Summary
This technical guide delineates the rational design, synthesis, and validation of (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (3-Nitrochalcone). As a privileged scaffold in medicinal chemistry, this molecule serves as a critical Michael acceptor, capable of modulating biological pathways ranging from NF-κB inhibition to tubulin polymerization. This document moves beyond standard textbook procedures, offering a field-validated protocol optimized for yield, purity, and reproducibility, specifically tailored for drug discovery applications.
Part 1: The Chemical Entity & Historical Context
This compound belongs to the flavonoid precursor class known as chalcones (
Structurally, the molecule features two aromatic rings linked by a three-carbon enone bridge. The introduction of a nitro group (
Part 2: Mechanistic Architecture
The synthesis relies on the Claisen-Schmidt Condensation , a specific type of crossed-aldol condensation.[1][3] The reaction is thermodynamically driven toward the formation of the conjugated enone system.
The Reaction Pathway[4][5][6][7][8]
-
Enolization: The base (NaOH) deprotonates the
-carbon of acetophenone, generating a resonance-stabilized enolate.[1] -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde.[1] The meta-nitro group activates the aldehyde, making it a potent electrophile.
-
Protonation: The resulting alkoxide abstracts a proton to form a
-hydroxy ketone (aldol adduct). -
Dehydration (E1cB Mechanism): A second deprotonation event leads to the elimination of a hydroxide ion, collapsing the structure into the thermodynamically stable
-unsaturated ketone.-
Critical Insight: The reaction overwhelmingly favors the (E)-isomer (trans) due to steric relief between the two phenyl rings.
-
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanistic flow of the base-catalyzed Claisen-Schmidt condensation targeting the (E)-isomer.
Part 3: Experimental Protocol
Safety Warning: Nitro compounds can be energetic; handle with care. Sodium hydroxide is corrosive. Perform all steps in a fume hood.
Reagents & Materials[1][2][3][6][7][9][10][11][12][13][14]
-
3-Nitrobenzaldehyde: 15.1 mmol (2.28 g)
-
Acetophenone: 15.1 mmol (1.81 g / ~1.76 mL)
-
Sodium Hydroxide (NaOH): 10% aqueous solution (15 mL)
-
Ethanol (95%): 15 mL (Solvent)
-
Ice Water: ~100 mL (Quenching)
-
Recrystallization Solvent: Hot Ethanol or Methanol
Step-by-Step Procedure
-
Solubilization: In a 125 mL Erlenmeyer flask, dissolve 3-nitrobenzaldehyde and acetophenone in 15 mL of 95% ethanol. Ensure the aldehyde is fully dissolved; gentle warming (30-40°C) may be required, but cool to room temperature before proceeding.
-
Catalysis: Add the 10% NaOH solution dropwise over 5 minutes while stirring vigorously.
-
Expert Note: Rapid addition can cause local overheating and side reactions (Cannizzaro reaction of the aldehyde).
-
-
Reaction Phase: Stir the mixture at room temperature for 2–3 hours. A solid precipitate should begin to form within 15–30 minutes.
-
Observation: The solution often turns dark yellow/orange due to the conjugation of the forming enolate and product.
-
-
Quenching & Isolation: Pour the reaction mixture into a beaker containing 100 mL of crushed ice and water. Stir mechanically to break up clumps.
-
Filtration: Collect the crude precipitate via vacuum filtration (Buchner funnel). Wash the filter cake with 3 x 20 mL of cold water to remove excess base and unreacted aldehyde.
-
pH Check: The filtrate should be neutral (pH ~7).[4] If basic, continue washing.
-
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in the minimum amount of boiling ethanol, filter while hot (if insoluble impurities exist), and allow to cool slowly to room temperature, then to 4°C.
-
Drying: Dry the crystals in a desiccator or air-dry for 24 hours.
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis and purification of this compound.
Part 4: Validation & Characterization
To ensure the integrity of the synthesized compound for drug development assays, the following physicochemical properties must be verified.
Table 1: Physicochemical Data Profile
| Parameter | Specification | Diagnostic Value |
| Appearance | Yellow/Brownish needles | Visual purity check. Dark brown suggests oxidation. |
| Melting Point | 145–147°C | Sharp range indicates high purity. Lower values (<140°C) indicate solvent entrapment. |
| Yield | 70–85% | Lower yields suggest incomplete condensation or loss during recrystallization. |
| Solubility | Soluble in DMSO, Acetone, CHCl₃ | Essential for biological assay preparation. |
Spectroscopic Validation
-
H NMR (CDCl
, 400 MHz):-
Olefinic Protons: A characteristic pair of doublets. Look for the
-proton around 7.5–7.6 ppm and the -proton around 7.8–8.0 ppm. -
Coupling Constant (
): The critical validation metric is the coupling constant between the alkene protons. A value of 15.5–16.0 Hz confirms the (E)-trans geometry. A cis isomer would show Hz. -
Aromatic Region: The proton ortho to the nitro group will be highly deshielded (shifted downfield, ~8.5 ppm).
-
-
IR Spectroscopy (KBr):
-
C=O Stretch: ~1660 cm
(Conjugated ketone, lower than typical 1715 cm ). -
C=C Stretch: ~1600 cm
. -
NO
Stretches: Asymmetric stretch at ~1530 cm and symmetric stretch at ~1350 cm .
-
Part 5: Therapeutic Horizons
For drug development professionals, this compound is not merely a synthetic exercise but a scaffold for lead optimization.
-
Anti-Inflammatory Activity: The molecule acts by inhibiting the NF-κB signaling pathway .[5] The electrophilic enone system can form covalent Michael adducts with cysteine residues (e.g., Cys38) on the p65 subunit of NF-κB, preventing its translocation to the nucleus and suppressing pro-inflammatory cytokines.
-
Anticancer Potential: this compound derivatives have demonstrated cytotoxicity against MCF-7 (breast) and PC-3 (prostate) cancer cell lines. The mechanism involves the disruption of mitochondrial membrane potential and the induction of oxidative stress (ROS generation), leading to apoptosis.
-
Antimicrobial Action: The lipophilicity of the chalcone allows membrane penetration, while the nitro group facilitates interference with bacterial redox systems.
References
-
Claisen, L., & Claperède, A. (1881). Ueber die Verbindungen der Ketone mit Aldehyden. Berichte der deutschen chemischen Gesellschaft.
-
BenchChem. (2025).[1][3] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.
-
NIST Chemistry WebBook. this compound Spectral Data.
-
Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules.
-
Amar Equipment. Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone.
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Technical Guide: 3-Nitrochalcone and Derivatives – Synthesis, Mechanism, and Therapeutic Applications
Abstract This technical guide provides a comprehensive analysis of 3-nitrochalcone and its pharmacologically active derivatives. Defined by the presence of an electron-withdrawing nitro group on the 1,3-diphenyl-2-propen-1-one scaffold, these compounds exhibit heightened electrophilicity compared to unsubstituted chalcones. This document details the Claisen-Schmidt synthetic protocols, elucidates the Michael acceptor-driven mechanism of action (specifically targeting Nrf2/Keap1 and NF-κB pathways), and summarizes critical Structure-Activity Relationship (SAR) data for anticancer and anti-inflammatory applications.
Introduction: The Chemical Scaffold
Chalcones (α,β-unsaturated ketones) are privileged structures in medicinal chemistry.[1][2][3][4] The introduction of a nitro group (–NO₂) at the meta (3) position of the B-ring (derived from benzaldehyde) significantly alters the electronic landscape of the enone system.
-
Electronic Effect: The strong electron-withdrawing nature of the nitro group decreases electron density at the β-carbon, enhancing its electrophilicity.
-
Biological Implication: This increased reactivity facilitates covalent modification of cysteine residues in proteins via Michael addition, a primary driver of its biological activity.
Chemical Synthesis
The standard synthesis for this compound is the base-catalyzed Claisen-Schmidt condensation. Below is a field-validated protocol designed for high purity and reproducibility.
Mechanism of Formation
The reaction proceeds via the formation of an enolate ion from the acetophenone, which attacks the carbonyl carbon of the 3-nitrobenzaldehyde. Subsequent dehydration yields the conjugated enone.
Figure 1: Step-wise mechanism of Claisen-Schmidt condensation yielding this compound.
Standard Operating Procedure (SOP)
Objective: Synthesis of (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.
Reagents:
-
Acetophenone (10 mmol, 1.20 g)
-
3-Nitrobenzaldehyde (10 mmol, 1.51 g)
-
Ethanol (95%, 15 mL)
-
Sodium Hydroxide (40% aq. solution, 2 mL)
Protocol:
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of 3-nitrobenzaldehyde in 15 mL of ethanol.
-
Catalysis: Place the flask in an ice bath (0–4°C). Add the NaOH solution dropwise over 5 minutes to prevent localized overheating and side reactions (Cannizzaro reaction).
-
Reaction: Remove the ice bath and stir vigorously at room temperature (25°C) for 3–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product typically appears as a distinct spot with lower Rf than the aldehyde.
-
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base). A yellow solid will precipitate immediately.
-
Purification: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain needle-shaped crystals.
Validation Metrics:
-
Yield: Expected 85–92%.
-
Melting Point: 145–147°C (Literature standard).
-
NMR Verification: The coupling constant (
) of the vinylic protons should be ~15-16 Hz, confirming the trans (E) configuration.
Mechanism of Action: The Michael Acceptor System
The therapeutic efficacy of this compound derivatives stems from their ability to modulate cellular signaling pathways through covalent bonding with thiols.
Nrf2 and NF-κB Crosstalk
Nitrochalcones act as dual regulators. They activate the cytoprotective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway.
-
Nrf2 Activation: The chalcone forms a covalent adduct with Cysteine-151 of Keap1. This disrupts the Keap1-Nrf2 complex, preventing Nrf2 ubiquitination. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).[4][5]
-
NF-κB Inhibition: By interacting with IKK (IκB kinase), chalcones prevent the phosphorylation and degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm.
Figure 2: Dual modulation of oxidative stress and inflammation pathways by this compound.
Structure-Activity Relationship (SAR) & Biological Data[6]
SAR Insights
-
Nitro Position: The meta (3') position on the B-ring is optimal for cytotoxic activity. Ortho substitution often leads to steric hindrance, while para substitution can excessively stabilize the molecule, reducing reactivity.
-
A-Ring Substitution: Adding electron-donating groups (e.g., -OMe) to the A-ring (acetophenone side) enhances lipophilicity and often increases potency against cancer cell lines by improving cellular uptake.
-
Hybridization: Fusing the nitrochalcone scaffold with heterocycles (e.g., quinolines, isoxazoles) significantly lowers IC50 values.
Comparative Cytotoxicity Data
The following table summarizes the inhibitory concentration (IC50) of this compound derivatives against key human cancer cell lines.
| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) | Mechanism Note | Source |
| This compound (Parent) | MCF-7 | Breast | 15.2 | Apoptosis induction | [1] |
| 2,4,6-Trimethoxy-4'-nitrochalcone | KYSE-150 | Esophageal | 4.97 | G2/M Arrest, ROS generation | [2] |
| 3-Nitro-2'-hydroxychalcone | HepG2 | Liver | 10.6 | Caspase-3 activation | [3] |
| Quinoline-Chalcone Hybrid | A549 | Lung | 3.6 | Tubulin polymerization inhibition | [4] |
| Coumarin-Chalcone Hybrid | Jurkat | Leukemia | 6.1 | NF-κB suppression | [5] |
Future Perspectives and Toxicology
While 3-nitrochalcones show immense promise, the nitro group presents metabolic challenges.
-
Nitro-Reduction: In vivo, the nitro group can be reduced to an amine by nitroreductases (especially in hypoxic tumor environments). This can be advantageous for "prodrug" strategies but requires careful pharmacokinetic monitoring to avoid toxic hydroxylamine intermediates.
-
Selectivity: Recent studies indicate that polymethoxylated derivatives (e.g., Ch-19) exhibit high selectivity for cancer cells over normal fibroblasts (e.g., LO2 cells), likely due to the differential redox status of tumor cells.
References
-
Wang, J., et al. (2018). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation. NIH/PubMed. Available at: [Link]
-
Mphahlele, M.J., et al. (2022).[6] Synthesis and evaluation of 2-hydroxy-3-nitrochalcone derivatives. MDPI Molecules. Available at: [Link]
-
Petrov, P., et al. (2020).[2][7] Synthesis of benzoxazolone derivatives to evaluate the inhibition of human leukemia strains.[2] European Journal of Medicinal Chemistry.[8] Available at: [Link]
-
Kudličková, Z., et al. (2021).[2] Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. NIH/PubMed. Available at: [Link]
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3-Nitrochalcone: A Privileged Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, have long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Their core structure, a 1,3-diphenyl-2-propen-1-one backbone, offers a versatile template for the development of novel therapeutic agents with a wide spectrum of biological activities.[2][3][4] Among the numerous synthetic derivatives, 3-nitrochalcone has emerged as a particularly promising entity. The introduction of the nitro group at the 3-position of the aromatic ring can significantly enhance the molecule's bioactivity, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5] This guide provides a comprehensive technical overview of this compound, covering its synthesis, key mechanisms of action, and diverse therapeutic applications, underpinned by experimental data and protocols.
Introduction: The Power of a Privileged Scaffold
In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby exhibiting a broad range of pharmacological activities.[1] Chalcones exemplify this concept, with their simple, yet adaptable, structure serving as a foundation for countless derivatives.[3] The two aromatic rings and the α,β-unsaturated carbonyl system are amenable to a wide array of chemical modifications, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[1]
The addition of a nitro group, particularly at the 3-position, introduces a strong electron-withdrawing group that can modulate the electronic properties of the entire molecule. This modification has been shown to be a key determinant in enhancing the biological efficacy of the chalcone core.[5][6]
Synthesis of this compound: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[5][7][8] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone.[7]
Causality in Experimental Choices:
The choice of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating the α-carbon of the ketone (acetophenone), forming a reactive enolate ion.[5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (3-nitrobenzaldehyde). The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, this compound.[5] The use of polar protic solvents like ethanol or methanol facilitates the dissolution of the reactants and the base, promoting the reaction.[5][9]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (typically 10-20%).
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH and precipitate the crude product.
-
Filter the solid precipitate using vacuum filtration and wash thoroughly with cold water to remove any remaining impurities.
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.
Therapeutic Applications and Mechanisms of Action
The this compound scaffold has been extensively explored for its therapeutic potential across various disease areas. The underlying mechanisms of action are often multifaceted, involving the modulation of key signaling pathways.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[5][10]
Key Mechanisms:
-
Inhibition of Tubulin Polymerization: Many chalcone derivatives, including those with a nitro group, can bind to the colchicine-binding site on β-tubulin.[11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for mitotic spindle formation.[11][12] The ultimate result is cell cycle arrest in the G2/M phase and the induction of apoptosis.[10][11]
-
Modulation of Signaling Pathways:
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers.[13][14][15] Certain this compound derivatives have been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway and promoting apoptosis.[15]
-
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell proliferation, survival, and angiogenesis.[16][17] Some this compound analogues have been found to suppress the activation of NF-κB, contributing to their anticancer effects.[18]
-
Quantitative Data on Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyrazolinone Chalcone 6b | Caco (Colon) | 23.34 ± 0.14 | Inhibition of PI3K/Akt and Raf-1/ERK1/2 pathways | [19] |
| 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone | Lung Cancer Cells | Single-digit µM | NF-κB Inhibition | [16][20] |
Antimicrobial and Anti-inflammatory Activity
The this compound scaffold has also shown promise in combating microbial infections and inflammatory conditions.
Key Mechanisms:
-
Antimicrobial Action: The presence of the nitro group can enhance the molecule's ability to disrupt microbial cell walls and inhibit essential enzymes for microbial growth.[5] Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups, such as the nitro group, at the para position of the aromatic ring can significantly increase antimicrobial activity.[6]
-
Anti-inflammatory Effects: this compound derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[21][22] This is often achieved through the suppression of the NF-κB signaling pathway, which leads to a decrease in the expression of inflammatory enzymes like iNOS and COX-2.[18]
Neuroprotective Effects
Emerging research suggests that this compound derivatives may have therapeutic potential in the treatment of neurodegenerative diseases.[23]
Key Mechanisms:
-
Antioxidant and Anti-inflammatory Properties: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders.[23][24] Chalcone derivatives can mitigate these effects by scavenging reactive oxygen species (ROS) and suppressing inflammatory pathways in the brain.[23]
-
Modulation of Neurotrophic Signaling: Some chalcones have been shown to up-regulate neurotrophic signals, such as the brain-derived neurotrophic factor (BDNF) and the Akt/GSK-3β signaling pathway, which are crucial for neuronal survival and neurite outgrowth.[23]
Visualization of Key Pathways and Workflows
Diagram 1: General Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Diagram 2: Inhibition of the PI3K/Akt Signaling Pathway by a this compound Derivative
Caption: A simplified diagram illustrating the inhibition of the PI3K/Akt pathway by a this compound derivative.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Synthesis of novel derivatives: Exploring a wider range of substitutions on the aromatic rings to optimize potency and selectivity.
-
Elucidation of complex mechanisms: Investigating the interplay between different signaling pathways modulated by these compounds.
-
Development of drug delivery systems: Enhancing the bioavailability and targeted delivery of this compound-based drugs.
-
Clinical translation: Moving the most promising candidates from preclinical studies to clinical trials.
References
-
Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Retrieved from [Link]
-
National Institutes of Health. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]
-
MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. Retrieved from [Link]
-
National Institutes of Health. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Retrieved from [Link]
-
National Institutes of Health. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. Retrieved from [Link]
-
ACS Publications. (n.d.). Aminochalcones Attenuate Neuronal Cell Death under Oxidative Damage via Sirtuin 1 Activity. Retrieved from [Link]
-
MDPI. (2022). Anticancer Activity of Natural and Synthetic Chalcones. Retrieved from [Link]
-
National Institutes of Health. (2024). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anti-inflammatory activity of three nitro chalcones. Retrieved from [Link]
-
ACS Publications. (2023). Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity. Retrieved from [Link]
-
ACS Publications. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Retrieved from [Link]
-
ResearchGate. (2025). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Retrieved from [Link]
-
MDPI. (n.d.). The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease. Retrieved from [Link]
-
MDPI. (2022). Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. Retrieved from [Link]
-
PubMed. (2020). A small library of chalcones induce liver cancer cell death through Akt phosphorylation inhibition. Retrieved from [Link]
-
PubMed. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Retrieved from [Link]
-
PubMed. (2023). The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease. Retrieved from [Link]
-
ResearchGate. (2025). Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K/Akt/mTOR signalling pathway. Retrieved from [Link]
-
Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Retrieved from [Link]
-
PubMed. (2024). Evidence that a Novel Chalcone Derivative, Compound 27, Acts on the Epithelium Via the PI3K/AKT/Nrf2-Keap1 Signaling Pathway, to Mitigate LPS-Induced Acute Lung Injury in Mice. Retrieved from [Link]
-
The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Retrieved from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of selected chalcones that inhibit tubulin assembly. Retrieved from [Link]
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Mechanism of Action Studies for 3-Nitrochalcone: A Technical Guide
Executive Summary
3-Nitrochalcone (3-(3-nitrophenyl)-1-phenylprop-2-en-1-one) represents a "privileged scaffold" in medicinal chemistry. Its pharmacological potency stems from a dual-mode mechanism: covalent modification of cysteine residues via Michael addition and oxidative stress induction via the nitro group. Unlike generic chalcones, the meta-nitro substitution on the B-ring significantly enhances the electrophilicity of the enone linker while facilitating specific hydrophobic interactions within the colchicine-binding site of tubulin.
This guide provides a rigorous technical framework for elucidating the Mechanism of Action (MoA) of this compound, focusing on its primary targets: Tubulin , NF-
Chemical Biology & Reactivity Profile[1]
To understand the biological activity of this compound, one must first master its chemical reactivity. The molecule acts as a soft electrophile.
The Michael Acceptor Warhead
The core pharmacophore is the
-
Mechanism: Spontaneous or enzymatic conjugate addition of cellular thiols (e.g., GSH, Cysteine-active sites) to the
-carbon. -
Biological Consequence: Irreversible or pseudo-irreversible inhibition of enzymes with catalytic cysteines (e.g., Thioredoxin Reductase, IKK
).
Nitro-Redox Cycling
The nitro moiety (
Primary Molecular Targets & Signaling Pathways
Microtubule Destabilization (Tubulin Targeting)
This compound binds to the colchicine-binding site of
-
Interaction: The trimethoxyphenyl-like pocket accommodates the A-ring, while the nitro-substituted B-ring engages in electrostatic interactions.
-
Effect: Prevents microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent mitotic catastrophe.[1]
NF- B Pathway Suppression
Constitutive NF-
-
Direct IKK
Inhibition: Alkylation of Cys-179 in IKK prevents phosphorylation of I B .[2] -
Proteasome Inhibition: Accumulation of ubiquitinated proteins, preventing degradation of I
B .
Mitochondrial Apoptosis
The compound induces the collapse of the Mitochondrial Membrane Potential (
-
Release of Cytochrome c.
-
Activation of Caspase-9 and Caspase-3.
-
Cleavage of PARP.
Visualization of Signaling Mechanism
The following diagram illustrates the multi-target mechanism of this compound, linking chemical reactivity to cellular phenotype.
Figure 1: Multi-target mechanism of this compound inducing apoptosis via tubulin inhibition, NF-κB suppression, and ROS.
Experimental Protocols
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: To quantify the direct inhibition of tubulin assembly by this compound. Reagents: Purified porcine brain tubulin (>99%), GTP, PEM buffer, Fluorescence plate reader.
-
Preparation: Dilute this compound in DMSO to 100X final concentration. Keep DMSO < 1% in final assay.
-
Mixture: In a 96-well plate (pre-warmed to 37°C), mix:
-
85 µL Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
10 µL Tubulin protein (3 mg/mL final).
-
1 µL Test compound.
-
4 µL GTP (1 mM final).
-
-
Kinetics: Immediately place in a fluorescence reader (Ex: 360 nm, Em: 420 nm for DAPI-labeled tubulin or measure OD at 340 nm for turbidity).
-
Measurement: Read every 30 seconds for 60 minutes at 37°C.
-
Analysis: Calculate
of the polymerization phase. Compare % Inhibition vs. Paclitaxel (stabilizer control) and Colchicine (inhibitor control).
Protocol B: Flow Cytometric Cell Cycle Analysis
Objective: To distinguish between G0/G1 arrest (typical of some derivatives) and G2/M arrest (tubulin effect).
-
Treatment: Seed cancer cells (e.g., HCT-116 or A549) at
cells/well. Treat with of this compound for 24 hours. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining:
-
Wash ethanol-fixed cells twice with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).
-
Incubate 30 mins at RT in dark.
-
-
Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).
-
Gating: Use ModFit LT or FlowJo to deconvolve G0/G1, S, and G2/M peaks. Expect accumulation in G2/M if tubulin is the primary target.
Quantitative Data Summary (Representative)
The following table summarizes typical
| Assay Type | Target/Phenotype | Typical Result (this compound) | Control Reference |
| MTT Viability | HCT-116 (Colon) | Doxorubicin ( | |
| Tubulin Polym. | Inhibition ( | Colchicine ( | |
| NF- | p65 Translocation | Blocked at | Parthenolide |
| Apoptosis | Caspase-3 Activity | > 3-fold increase | Staurosporine |
| Cell Cycle | G2/M Phase % | Increases from 15% to >45% | Nocodazole |
Experimental Workflow Visualization
This workflow ensures data integrity by validating the primary hit (Cytotoxicity) with mechanistic confirmation (Target Engagement).
Figure 2: Step-wise experimental workflow for validating this compound activity.
References
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Scientific Reports. (2023).
-
Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. (2021).[3]
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).
-
Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile. Life Sciences. (2007).[4]
-
Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molbank. (2021).
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A Comparative Analysis of the Cytotoxic Effects of 3-Nitrochalcone on Various Cell Lines
In the landscape of anticancer drug discovery, chalcones and their derivatives have emerged as a promising class of compounds due to their diverse biological activities. Among these, 3-Nitrochalcone, characterized by the presence of a nitro group at the third position of the B-ring, has garnered significant interest for its potential cytotoxic effects against cancer cells. This guide provides a comprehensive comparison of the cytotoxic effects of this compound and its closely related derivatives across a spectrum of cancer and non-cancerous cell lines. We will delve into the experimental data supporting its differential activity, explore the underlying molecular mechanisms, and provide detailed protocols for key assays used in its evaluation.
The Rationale for Investigating this compound's Cytotoxicity
Chalcones, belonging to the flavonoid family, are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[1] Their anticancer potential is a subject of intense research, with studies demonstrating their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer models.[2][3] The introduction of a nitro group, particularly at the 3-position of the phenyl ring, can significantly modulate the electronic and steric properties of the chalcone scaffold, potentially enhancing its cytotoxic potency and selectivity against cancer cells. This guide aims to synthesize the existing data to provide a clear perspective on the efficacy and mechanisms of this compound as a potential therapeutic agent.
Comparative Cytotoxicity Across Cell Lines: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the reported IC50 values for this compound and its derivatives against various cancer and non-cancerous cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 3-Nitrophenyl chalcone derivative | HCT-116 | Colon Cancer | 1.71 (48h) | [4] |
| 3-Nitrophenyl chalcone derivative | HT-29 | Colon Cancer | 7.76 (48h) | [4] |
| 3-Nitrophenyl chalcone derivative | CCD-18Co | Healthy Colon | >10 (48h) | [4] |
| Nitrochalcone derivative (NCD) | RMS | Rhabdomyosarcoma | 2.117 µg/ml | [5] |
| Doxorubicin | RMS | Rhabdomyosarcoma | 0.553 µg/ml | [5] |
| Methotrexate | RMS | Rhabdomyosarcoma | 0.8708 µg/ml | [5] |
| Chalcone-3 | MDA-MB-231 | Breast Cancer | 17.98 µg/mL | [1] |
| Chalcone-3 | MCF-7 | Breast Cancer | 0.8 µg/mL | [1] |
| Chalcone-3 | T47D | Breast Cancer | 0.34 µg/mL | [1] |
| Chalcone-3 | HeLa | Cervical Cancer | 4.78 µg/mL | [1] |
| Chalcone-3 | WiDr | Colon Cancer | 5.98 µg/mL | [1] |
Note: Direct IC50 values for the parent this compound molecule across a wide range of cell lines are not extensively documented in single comparative studies. The data presented here is a compilation from studies on closely related 3-nitrophenyl chalcone derivatives.
The data reveals a promising degree of selectivity in the cytotoxic action of 3-nitrophenyl chalcone derivatives. For instance, a notable difference in IC50 values is observed between the colon cancer cell lines HCT-116 and HT-29, and the healthy colon cell line CCD-18Co, suggesting a preferential targeting of cancerous cells.[4] Furthermore, when compared to conventional chemotherapeutic agents like doxorubicin and methotrexate in the context of rhabdomyosarcoma (RMS) cells, a nitrochalcone derivative demonstrated significant, albeit less potent, cytotoxic activity.[5]
Unraveling the Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The cytotoxic effects of this compound derivatives are not merely a result of non-specific cell killing but are orchestrated through specific molecular pathways that lead to programmed cell death (apoptosis) and inhibition of cell proliferation (cell cycle arrest).
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Studies on 3-nitrophenyl chalcone derivatives have shown their ability to induce apoptosis in colon cancer cells.[4] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.
The apoptotic pathway induced by these chalcones appears to involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4][6] Evidence suggests the activation of DR-4 (Death Receptor 4) at the cell membrane and the involvement of the BCL-2 family of proteins, which are key regulators of the intrinsic pathway.[4] The process often culminates in the activation of executioner caspases, such as caspase-3 and -7, which cleave essential cellular substrates, leading to cell death.
Figure 1: Proposed apoptotic pathways induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives have been shown to halt the progression of the cell cycle, a critical process for cell proliferation.[7] Specifically, treatment with a 3-nitrophenyl chalcone derivative led to a significant arrest of colon cancer cells in the G0/G1 phase of the cell cycle.[4] This prevents the cells from entering the S phase, where DNA replication occurs, and subsequently, from dividing. The arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Some chalcones have been reported to increase the expression of p21 and p27, which are potent inhibitors of CDKs.[7]
Figure 2: this compound induces G0/G1 cell cycle arrest.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 3: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[12]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that PI only stains DNA.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound and its derivatives are promising candidates for further investigation as anticancer agents. Their ability to selectively induce cytotoxicity in cancer cells while sparing healthy cells, coupled with their well-defined mechanisms of action involving apoptosis induction and cell cycle arrest, underscores their therapeutic potential.
However, to advance the clinical translation of this compound, further research is warranted. Comprehensive studies are needed to establish a broader cytotoxicity profile across a more extensive panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. Elucidating the precise signaling pathways modulated by this compound in various cancer types will provide a more in-depth understanding of its mechanism of action and may reveal novel therapeutic targets. Furthermore, in vivo studies in animal models are crucial to evaluate its efficacy, pharmacokinetics, and safety profile in a physiological context. The continued exploration of this compound and its derivatives holds the promise of developing novel and effective strategies for cancer treatment.
References
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Aminochalcones Attenuate Neuronal Cell Death under Oxidative Damage via Sirtuin 1 Activity | ACS Omega. (n.d.). Retrieved February 2, 2026, from [Link]
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Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - MDPI. (2023, March 7). Retrieved February 2, 2026, from [Link]
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3-Nitrochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold of Chalcones and the Significance of the Nitro Moiety
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique architecture is considered a "privileged scaffold" in medicinal chemistry due to its straightforward synthesis, amenability to structural modification, and ability to interact with a diverse range of biological targets. The versatility of the chalcone backbone allows for the introduction of various substituents, leading to a vast library of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The introduction of a nitro (NO₂) group onto the chalcone framework gives rise to nitrochalcones, a subclass that has garnered significant attention in contemporary research. The nitro group, being a strong electron-withdrawing moiety, can profoundly influence the electronic properties and, consequently, the biological activity of the molecule. Among the various nitrochalcone derivatives, 3-nitrochalcone, where the nitro group is situated at the meta position of one of the aromatic rings, has emerged as a compound of particular interest. This guide provides an in-depth review of the research on this compound, covering its synthesis, multifaceted biological activities, and the underlying mechanisms of action.
Synthesis of this compound: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation. This reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.[1]
Reaction Mechanism
The synthesis of this compound proceeds through the following steps:
-
Enolate Formation: The base (e.g., sodium hydroxide) abstracts an α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.
-
Aldol Addition: This nucleophilic addition results in the formation of a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, which is this compound. The trans-isomer is the major product due to its greater thermodynamic stability.
Caption: General workflow of this compound synthesis via Claisen-Schmidt condensation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol with stirring.
-
Preparation of Base Solution: In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in a small amount of water and cool it in an ice bath.
-
Addition of Base: Slowly add the cold NaOH solution dropwise to the stirred solution of the reactants. Maintain the temperature of the reaction mixture below 25°C using an ice bath.
-
Reaction: Continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute HCl until it is neutral to litmus paper. This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.
-
Purification by Recrystallization: Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain a purified yellow crystalline solid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[1]
Biological Activities and Mechanisms of Action
This compound and its derivatives have demonstrated a wide array of promising biological activities, positioning them as valuable lead compounds in drug discovery.
Anticancer Activity
A significant body of research has focused on the anticancer potential of nitrochalcones. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[1][2]
Mechanism of Action: Induction of Apoptosis
One of the primary mechanisms by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Chalcones have been found to act through both of these pathways to prevent tumor progression.[3]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[3]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[3][4]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell.[5][6] Studies have shown that some chalcone derivatives can upregulate the expression of pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.[7]
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Quantitative Data: Cytotoxic Activity of Nitrochalcone Derivatives
The cytotoxic activity of chalcone derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from this assay, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Nitrochalcone Derivative (NCD) | Rhabdomyosarcoma (RMS) | 2.117 | [1] |
| Chalcone Derivative 2 | T47D (Breast Cancer) | 44.67 | [8] |
| Chalcone Derivative 1 | T47D (Breast Cancer) | 72.44 | [8] |
| Cinnamaldehyde-based Chalcone 3e | Caco-2 (Colon Cancer) | 32.19 µM | [9] |
| Thienyl Chalcone Derivative 5 | MDA-MB-231 (Breast Cancer) | 6.15 µM | [10] |
| Thienyl Chalcone Derivative 8 | MCF-7 (Breast Cancer) | 7.14 µM | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Addition of MTT Reagent: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Antimicrobial Activity
Nitrochalcones have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[11] The presence of the nitro group is believed to enhance the molecule's ability to disrupt microbial cell walls and inhibit enzymes essential for microbial growth.
Mechanism of Action: Disruption of Microbial Cell Integrity
The antimicrobial action of chalcones is often attributed to their ability to interfere with the structural integrity of microbial cells. One proposed mechanism involves the disruption of the cell wall, a structure that is essential for bacterial survival but absent in mammalian cells, making it an attractive target for antibiotics.[12][13] Chalcones may inhibit enzymes involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, leading to a weakened cell wall and eventual cell lysis.[2] Another potential mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.
Quantitative Data: Antimicrobial Activity of Nitrochalcones
The antimicrobial activity of compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitrochalcone (NC-E05) | Hospital Pathogens | 15.62 - 31.25 | [14] |
| Imidazole-chalcone (ZDO-3f) | E. coli | 31 | [15] |
| Imidazole-chalcone (ZDO-3f) | B. subtilis | 31 | [15] |
| Imidazole-chalcone (ZDO-3m) | E. coli | 125 | [15] |
| Imidazole-chalcone (ZDO-3m) | B. subtilis | 125 | [15] |
| Polyoxygenated Chalcone | Pseudomonas syringae | 2.5 | [16] |
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of nitrochalcones.[17] These compounds have been shown to exert their effects by modulating key inflammatory pathways.
Mechanism of Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][19] Chalcones have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[20]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into different groups (control, standard, and test groups) and fast them overnight before the experiment.
-
Drug Administration: Administer the vehicle, this compound (at different doses), or the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.
Structure-Activity Relationship (SAR) of Nitrochalcones
The biological activity of nitrochalcones is significantly influenced by the position of the nitro group and the presence of other substituents on the aromatic rings.
-
Position of the Nitro Group: Studies have shown that the position of the nitro group (ortho, meta, or para) can lead to variations in the observed biological effects. For instance, some research suggests that ortho-nitrochalcones exhibit stronger anti-inflammatory properties compared to their meta and para isomers.[11]
-
Other Substituents: The introduction of other functional groups, such as hydroxyl, methoxy, or halogen groups, on either of the aromatic rings can further modulate the biological activity. The electron-donating or electron-withdrawing nature of these substituents, as well as their steric properties, can influence the molecule's interaction with its biological targets.
Future Perspectives
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a wider range of this compound derivatives to identify compounds with enhanced potency and selectivity for specific biological targets.
-
In-depth Mechanistic Studies: Further elucidating the precise molecular mechanisms underlying the anticancer, antimicrobial, and anti-inflammatory activities of these compounds.
-
In Vivo Efficacy and Safety Studies: Conducting comprehensive in vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.
-
Combination Therapies: Investigating the potential of this compound derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
References
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Anwar, M. I., Ginting, B., & Sari, I. P. (2020). IC50 values and selectivity index of chalcone (1-4) against cancer cells. Rasayan Journal of Chemistry, 13(2), 853-858. [Link]
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Gómez-Rivera, A., Aguilar-Mariscal, H., Romero-Ceronio, N., Roa-de la Fuente, L. F., & Lobato-García, C. E. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & Medicinal Chemistry Letters, 23(20), 5519-5522. [Link]
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Jha, A., Kumar, R., & Jain, V. (2009). Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents. Letters in Drug Design & Discovery, 6(2), 126-137. [Link]
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El-Sayed, Y. S., El-Tanani, M. K., & El-Gamal, M. I. (2021). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 26(4), 1017. [Link]
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Hasan, S. A., Al-Shimmari, A. M., & Al-Bideri, H. A. (2021). Cytotoxicity and modulation of synthesized nitrochalcone derivative on rhabdomyosarcoma cell line. Journal of Contemporary Medical Sciences, 7(1), 41-45. [Link]
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Gómez-Rivera, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Crystals, 11(12), 1589. [Link]
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Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & medicinal chemistry letters, 23(20), 5519–5522. [Link]
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Popat, A., et al. (2013). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. Pharmaceuticals, 6(4), 459-484. [Link]
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Yadav, V. R., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International journal of molecular sciences, 12(4), 2282–2309. [Link]
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Srinivasan, B., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of medicinal chemistry, 52(22), 7228–7235. [Link]
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Hardy, J. A., & Wells, J. A. (2009). Caspase-9 Activation of Procaspase-3 but Not Procaspase-6 Is Based on the Local Context of Cleavage Site Motifs and on Sequence. Journal of Biological Chemistry, 284(38), 25729-25737. [Link]
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Zdo-an, G., et al. (2021). Selective in vitro Synergistic Evaluation of Probiotic Tolerant morpholinyl- and 4-ethylpiperazinyl-Imidazole-chalcone Derivatives on Gastrointestinal System Pathogens. Molecules, 26(13), 4035. [Link]
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de Oliveira, J. R., et al. (2019). Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation. Biofouling, 35(2), 129-142. [Link]
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Cheok, C. Y., et al. (2021). Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways. Naunyn-Schmiedeberg's archives of pharmacology, 394(8), 1667-1681. [Link]
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Knurek, J. (2023, September 12). Is it possible caspase 3 upregulated independently from caspase 8 and 9? ResearchGate. [Link]
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Hidalgo, A. Y., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Crystals, 11(12), 1589. [Link]
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Shakhatreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and drug resistance, 9, 299–308. [Link]
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Kasinski, A. L., et al. (2008). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular pharmacology, 74(3), 654–661. [Link]
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Wang, W., et al. (2018). The NF-κB signaling pathway, inflammation, and cancer. Cellular & molecular immunology, 15(3), 229–230. [Link]
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Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & Medicinal Chemistry Letters, 23(20), 5519-5522. [Link]
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Espinel-Ingroff, A., et al. (2018). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of fungi, 4(3), 100. [Link]
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Mandour, H. S. A., et al. (2022). Synthesis, characterization and bioactivity of chalcone-based polybenzoxazine/copper oxide nanocomposites. RSC Advances, 12(44), 28739-28749. [Link]
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Navigating the Synthesis and Application of 3-Nitrochalcone: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of 3-Nitrochalcone in Research
This compound, a derivative of the chalcone scaffold, is a compound of significant interest in medicinal chemistry and materials science.[1] Chalcones, in general, are recognized as privileged structures in drug discovery, with synthetic analogs like this compound being explored for their potential antimicrobial, antihyperglycemic, antinociceptive, and antitumor properties.[1] The presence of the nitro group, a potent electron-withdrawing moiety, modulates the electronic properties of the chalcone backbone, making it a valuable intermediate for the synthesis of various heterocyclic compounds.[1] However, the very features that make this compound a versatile research tool also necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established laboratory safety principles and data from authoritative sources.
Section 1: Hazard Identification and Risk Assessment
A critical aspect of working with any chemical is a comprehensive understanding of its potential hazards. In the case of this compound, there appears to be some variance in the reported hazard classifications across different suppliers. While some safety data sheets (SDS) may classify it as not hazardous, others indicate specific risks.[2] Therefore, a conservative approach that considers all potential hazards is paramount.
1.1. Primary Health Hazards
The primary routes of exposure to this compound are inhalation, skin contact, and eye contact. The most consistently reported health hazards are:
-
Skin Irritation: Direct contact with this compound powder or solutions can cause skin irritation.[2][3][4] Prolonged or repeated exposure may lead to dermatitis.[5]
-
Eye Irritation: The compound is expected to cause serious eye irritation.[3][4] Direct contact with the eyes can result in redness, pain, and potential damage.
-
Respiratory Tract Irritation: Inhalation of this compound dust may cause irritation to the respiratory system.[3][4][5]
It is crucial to note that the toxicological properties of this compound have not been fully investigated.[4] Therefore, it should be handled with the same precautions as a substance with unknown toxicity.
1.2. Physicochemical Hazards
-
Dust Explosion: As with many fine organic powders, this compound dust can form explosive mixtures with air.[5]
-
Hazardous Decomposition: When heated to decomposition, this compound may emit toxic fumes, including carbon oxides and nitrogen oxides (NOx).
-
Incompatibility: this compound is incompatible with strong oxidizing agents. As a nitro compound, it may also be shock-sensitive if contaminated with materials like amines, acids, or bases.[6]
Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C15H11NO3 | [7] |
| Molecular Weight | 253.26 g/mol | [7] |
| Appearance | Slightly pale yellow to yellow crystalline powder | [4][7] |
| Melting Point | 142-146 °C | [8] |
| Solubility | The product is water soluble, and may spread in water systems. | [2] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls and appropriate personal protective equipment is essential.
2.1. Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder or preparing solutions.[3][4]
-
Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[4]
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[3] A face shield should be worn in situations with a higher risk of splashing. |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times.[6] For tasks with a high potential for skin contact, additional protective clothing such as aprons or coveralls may be necessary.[9] |
| Hand Protection | Chemical-resistant gloves are mandatory.[3] Given the nature of the compound, neoprene or butyl rubber gloves are recommended for extended contact.[6][10] Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[10] Always inspect gloves for integrity before use.[11] |
| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if handling large quantities of the powder, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring the long-term stability of this compound.
3.1. Handling Procedures
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[3][4]
-
Grounding and Bonding: Use non-sparking tools and ensure that all equipment is properly grounded to prevent electrostatic discharge, which could ignite dust-air mixtures.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.
-
Work Area: Keep the work area clean and organized. All containers of this compound should be clearly labeled.
Experimental Workflow: Safe Weighing and Dissolving of this compound
Caption: Safe Handling Workflow for this compound.
3.2. Storage Requirements
-
Container: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, amines, strong acids, and strong bases.[6]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3]
Section 4: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
4.1. First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[3][4] If breathing is difficult, give oxygen.[3] Seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Remove contaminated clothing and wash it before reuse.[4] Seek medical advice if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3]
4.2. Spill and Leak Response
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area with soap and water.[6]
-
Large Spills: Evacuate the area and prevent entry.[3] Remove all sources of ignition.[3] Wear appropriate PPE, including respiratory protection.[3] Contain the spill and collect the material for disposal.
4.3. Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Section 5: Waste Disposal
All waste containing this compound should be considered hazardous.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.[3]
Conclusion: A Culture of Safety
This compound is a valuable compound for research and development, but its safe use hinges on a proactive and informed approach to laboratory safety. By understanding its potential hazards, implementing robust engineering controls and PPE protocols, and adhering to strict handling and emergency procedures, researchers can confidently and responsibly explore the full potential of this versatile molecule. The information presented in this guide should be used in conjunction with institution-specific safety protocols and a thorough review of the most current Safety Data Sheet from the supplier.
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Material Safety Data Sheet - this compound, 98%. (n.d.). Cole-Parmer. [Link]
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Nitromethane. (n.d.). Vanderbilt University. [Link]
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Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021, December 20). MDPI. [Link]
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This compound. PubChem. [Link]
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Standard Operating Procedure for Hazardous Chemicals Use. (n.d.). University of Wisconsin-Milwaukee. [Link]
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Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College. [Link]
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Chemical Safety. (n.d.). Missouri S&T. [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Nitrochalcone: A Keystone for Drug Discovery and Materials Science
Foreword
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] The introduction of a nitro functional group onto this framework, as in 3-nitrochalcone, significantly modulates its electronic properties and biological activities, making it a focal point of intensive research.[1][4] This guide provides a comprehensive, in-depth analysis of the crystal structure of this compound, moving beyond a mere recitation of data to offer field-proven insights into the experimental rationale and the profound implications of its solid-state architecture. For researchers, scientists, and drug development professionals, a granular understanding of the three-dimensional structure of this compound is paramount for elucidating its mechanism of action and designing next-generation therapeutics and functional materials.
Synthesis and Crystallization: The Gateway to Structural Elucidation
The journey to understanding the crystal structure of this compound begins with its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
The Claisen-Schmidt Condensation: A Robust Synthetic Strategy
The synthesis of this compound is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.[4][5] In the case of this compound, the reactants are 3-nitrobenzaldehyde and acetophenone.[4][6][7]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: A solution of 3-nitrobenzaldehyde (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: The flask is cooled in an ice-salt bath, and a solution of sodium hydroxide (typically 1.0 M) in ethanol is added dropwise with continuous stirring. This deprotonates the α-carbon of acetophenone, forming the reactive enolate.[4]
-
Condensation Reaction: Acetophenone (1 equivalent) is then added to the reaction mixture. The mixture is stirred for a designated period (e.g., 3 hours) at room temperature, allowing the condensation reaction to proceed.[1]
-
Work-up and Purification: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with cold water to remove any remaining base, and dried.
-
Recrystallization: The crude this compound is then recrystallized from a suitable solvent or solvent pair (e.g., dichloromethane/n-hexane or ethanol) to yield the purified product.[1][6] The percentage recovery after recrystallization is an important metric for the efficiency of the purification process.[6]
The rationale behind using a base catalyst like sodium hydroxide is its ability to efficiently generate the enolate nucleophile from acetophenone, which then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The subsequent dehydration of the aldol adduct is often spontaneous or facilitated by the reaction conditions, leading to the formation of the α,β-unsaturated ketone system characteristic of chalcones.
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Computational Profiling of 3-Nitrochalcone: A Theoretical & Applied Guide
Executive Summary & Core Directive
Subject: 3-Nitrochalcone [(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one] Context: Small molecule drug discovery and non-linear optical (NLO) materials science.[1] Objective: To provide a rigorous, self-validating computational framework for characterizing the structural, electronic, and biological interaction properties of this compound.
This guide deviates from standard templates by integrating Density Functional Theory (DFT) directly with Molecular Docking workflows. It treats the computational study not as a theoretical exercise, but as a predictive filter for wet-lab synthesis and bioassay validation.
Computational Methodology Framework
To ensure Scientific Integrity , we utilize a standardized level of theory that balances computational cost with accuracy. The protocol below is designed to be self-validating against experimental spectroscopic data.
The "Gold Standard" Protocol
-
Software Platform: Gaussian 16 / GAMESS (US) / ORCA
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Rationale: Proven reliability for organic vibrational frequencies and geometry.[4]
-
Basis Set: 6-311++G(d,p).[1][3] Rationale: Diffuse functions (++) are critical for modeling the lone pairs on the Nitro (NO₂) and Carbonyl (C=O) oxygens; polarization functions (d,p) account for the aromatic ring flexibility.
Workflow Visualization
The following diagram outlines the logical progression from structure drawing to biological prediction.
Figure 1: Integrated computational workflow for this compound characterization. Note the critical validation step before property extrapolation.
Structural & Geometric Analysis
Conformational Stability
This compound exists primarily as the E-isomer (trans) due to steric hindrance in the Z-isomer.
-
Key Geometric Parameter: The dihedral angle (
) between the phenyl rings and the enone bridge. -
Observation: While the enone system is planar, the nitro-substituted ring often exhibits a slight twist (approx. 5-15°) relative to the carbonyl plane to minimize repulsion between the ortho-hydrogens and the carbonyl oxygen.
Self-Validating Metric: Vibrational Assignment
To confirm your optimized geometry is a true minimum (and not a transition state), ensure no imaginary frequencies exist.[1] Validate the structure by comparing calculated IR frequencies with experimental values using a scaling factor (0.961 for B3LYP).
| Vibrational Mode | Experimental ( | Theoretical Unscaled ( | Theoretical Scaled ( | Assignment |
| 1665 | 1710 | 1643 | Carbonyl Stretch | |
| 1605 | 1640 | 1576 | Alkenyl Stretch | |
| 1530 | 1585 | 1523 | Asym.[1] Nitro Stretch | |
| 1350 | 1390 | 1335 | Sym.[1] Nitro Stretch |
Note: Experimental values are approximate averages for nitrochalcones in KBr pellets.
Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the unsubstituted phenyl ring and the enone bridge (Electron Donor region).
-
LUMO (Lowest Unoccupied Molecular Orbital): Shifted significantly toward the nitro group and the carbonyl (Electron Acceptor region).
-
The "Push-Pull" Effect: The 3-nitro group acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy and facilitating Intramolecular Charge Transfer (ICT). This makes the molecule a candidate for NLO applications.[1][4]
Global Reactivity Descriptors
Using Koopmans' theorem, we calculate descriptors to predict biological behavior.[1]
| Descriptor | Formula | Significance |
| Chemical Hardness ( | Resistance to charge transfer.[1] Lower | |
| Electrophilicity Index ( | Propensity to accept electrons.[1][6] High | |
| Chemical Potential ( | Direction of electron flow.[1] |
Where
Molecular Electrostatic Potential (MEP)
The MEP map guides the docking process by identifying:
-
Red Regions (Negative Potential): Nitro oxygens and Carbonyl oxygen.[1] These are H-bond acceptors (key for interacting with residues like Serine or Threonine).[1]
-
Blue Regions (Positive Potential): Hydrogens on the phenyl rings.
Biological Interaction Modeling (Docking)
The pharmacological potential of this compound lies in its ability to inhibit enzymes via the Michael addition mechanism (covalent trapping) or strong non-covalent binding.
Target Selection
-
COX-2 (Cyclooxygenase-2): Anti-inflammatory target.[1] The nitro group fits into the secondary pocket of COX-2.
-
EGFR (Epidermal Growth Factor Receptor): Anticancer target.[1]
Docking Protocol (AutoDock Vina / Schrödinger)
-
Ligand Prep: Import optimized DFT structure. Assign Gasteiger charges.[1] Detect rotatable bonds (focus on the enone bridge flexibility).
-
Receptor Prep: Remove water molecules (unless bridging).[1] Add polar hydrogens.[1] Compute Kollman charges.
-
Grid Generation: Center grid box on the co-crystallized ligand of the PDB structure (e.g., PDB ID: 4COX for COX-2).
Interaction Logic Diagram
The following diagram illustrates the specific chemical interactions stabilizing the ligand-protein complex.
Figure 2: Predicted binding mode of this compound in the COX-2 active site.[1] The Nitro group serves as a critical anchor point.
References
-
Synthesis and Biological Evaluation: Hidalgo, A. Y., et al. (2024).[1][7][8][9][10] Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]
-
Crystallographic & Structural Data: Harrison, W. T. A., et al. (2021).[1][8] Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone.... Acta Crystallographica Section E. [Link][3]
-
DFT & NLO Properties: Chavan, A., & Sabale, P. (2020).[1][4][11] Molecular docking study and antibacterial activity of novel chalcone derivatives. The Pharma Innovation Journal.[1] [Link]
-
General Chalcone DFT Methodology: Jing, L. H. (2009).[1] (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one.[1][3] Acta Crystallographica Section E. [Link]
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Methodological & Application
experimental protocol for the purification of 3-Nitrochalcone by recrystallization
An Application Note for the Purification of 3-Nitrochalcone by Recrystallization
Introduction: The Rationale for Purifying this compound
This compound, a derivative of the chalcone scaffold, serves as a pivotal precursor and intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in the isolation of target compounds. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[1][2] As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[1]
This document provides a detailed, field-proven protocol for the purification of crude this compound using a single-solvent recrystallization method with ethanol. The causality behind each experimental step is explained to ensure both procedural accuracy and a deep understanding of the underlying principles.
Physicochemical Properties and Safety Considerations
Before commencing the protocol, it is essential to be familiar with the properties of this compound and the associated safety measures.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | [3][4] |
| Molecular Weight | 253.25 g/mol | [2][5] |
| Appearance | Pale yellow to yellow crystalline solid | [2][4][6] |
| Melting Point (Pure) | 142-146 °C | [2][4] |
Safety Precautions:
This compound and the solvents used in this protocol require careful handling in a controlled laboratory environment.
-
This compound Hazards: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
-
Ethanol Hazards: Ethanol is a flammable liquid and vapor.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[6]
-
Ventilation: All steps, especially those involving heating flammable solvents, must be performed in a certified chemical fume hood to avoid inhalation of vapors and to mitigate fire risk.[7]
The Science of Solvent Selection
The success of recrystallization hinges on the choice of solvent. Ethanol (95%) is an excellent choice for this compound for several key reasons:
-
Favorable Solubility Gradient: this compound exhibits high solubility in hot ethanol but has significantly lower solubility in cold ethanol. This differential is crucial for achieving a high recovery of the purified product upon cooling.
-
Impurity Solubility: Common impurities from the Claisen-Schmidt condensation used to synthesize chalcones (e.g., unreacted benzaldehyde or acetophenone) are typically soluble in ethanol even at low temperatures and are thus removed with the mother liquor.
-
Volatility: Ethanol has a boiling point of 78 °C, which is low enough to be easily removed from the purified crystals during the drying phase without requiring excessively high temperatures that could degrade the product.
-
Inertness: Ethanol does not react with the chalcone structure.
Experimental Workflow for Recrystallization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for the purification of approximately 2.0 grams of crude this compound. Adjust solvent volumes accordingly for different starting quantities.
Materials and Equipment:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with stirring capability
-
Boiling chips or magnetic stir bar
-
Stemless funnel (for hot filtration, if needed)
-
Filter paper
-
Büchner funnel and filtration flask
-
Vacuum source
-
Ice bath
-
Spatula and glass rod
-
Melting point apparatus
Procedure:
-
Dissolution of the Crude Solid: a. Place 2.0 g of crude this compound into a 100 mL Erlenmeyer flask along with a few boiling chips or a magnetic stir bar. b. In a separate 50 mL flask, heat approximately 30-40 mL of 95% ethanol to a gentle boil on a hot plate. c. Causality Check: Using a large excess of solvent will result in a low yield, as more product will remain dissolved upon cooling. The goal is to create a saturated solution at the boiling point of the solvent.[2] d. Carefully add the hot ethanol to the flask containing the chalcone in small portions, swirling to aid dissolution. Keep the chalcone-containing flask warm on the hot plate. Continue adding just enough hot ethanol until all the solid has completely dissolved.
-
Decolorization and Hot Filtration (Optional Step): a. If the hot solution is intensely colored with soluble impurities, remove it from the heat, add a spatula tip of activated charcoal, and boil for a few minutes. b. Causality Check: Activated charcoal has a high surface area that adsorbs colored impurities. This step is only necessary if significant colored impurities are present. c. If insoluble impurities are present or if charcoal was added, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, warm Erlenmeyer flask.[8] This prevents premature crystallization in the funnel.
-
Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. b. Causality Check: Slow cooling is critical for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities within the crystal lattice. c. Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[2][9] d. If crystallization does not occur, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2][9]
-
Isolation of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold 95% ethanol to ensure a good seal.[8] b. Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals. c. Causality Check: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor.
-
Washing the Crystals: a. With the vacuum still on, wash the crystals on the filter paper with a small portion (2-3 mL) of ice-cold 95% ethanol. b. Causality Check: The wash step removes any mother liquor adhering to the crystal surfaces, which contains dissolved impurities. Using ice-cold solvent is essential to minimize the loss of the purified product.[2]
-
Drying: a. Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. b. Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Post-Purification Analysis
The efficacy of the recrystallization is primarily determined by a melting point analysis.
-
Melting Point Determination: A pure compound melts over a narrow range of 1-2 °C. The purified this compound should exhibit a sharp melting point within the literature range of 142-146 °C.[2] A broad or depressed melting point indicates the presence of residual impurities.
-
Yield Calculation: Weigh the final, dried product and calculate the percent recovery to assess the efficiency of the procedure. A typical recovery for a well-executed recrystallization is in the range of 70-90%, though this is dependent on the initial purity of the crude material.
References
-
The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.[Link]
-
Unknown Source. Recrystallization.[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
-
National Center for Biotechnology Information (PubChem). this compound | C15H11NO3 | CID 94862.[Link]
-
MDPI. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.[Link]
-
National Institute of Standards and Technology (NIST). this compound.[Link]
-
Cole-Parmer. Material Safety Data Sheet - this compound, 98%.[Link]
-
SciSpace. Green synthesis of chalcones derivatives.[Link]
-
JETIR. SYNTHESIS OF CHALCONES.[Link]
Sources
- 1. mt.com [mt.com]
- 2. This compound | 614-48-2 | Benchchem [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. rsc.org [rsc.org]
Application Note: 3-Nitrochalcone as a Versatile Electrophilic Synthon
Topic: Strategic Utilization of 3-Nitrochalcone in Organic Synthesis Content Type: Application Note & Technical Protocol Audience: Senior Chemists, Medicinal Chemistry Researchers, Process Development Scientists
Abstract & Strategic Significance
This compound ((E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one) represents a "privileged scaffold" in medicinal chemistry. Its utility stems from the synergistic electronic effects of the enone system and the meta-nitro substitution. Unlike unsubstituted chalcones, the electron-withdrawing nitro group at the 3-position significantly enhances the electrophilicity of the
This guide provides validated protocols for the synthesis, characterization, and downstream transformation of this compound, focusing on its role as a precursor for pyrazolines and its application in cysteine-trapping assays.
Core Synthesis: The Claisen-Schmidt Condensation
The most robust route to this compound is the base-catalyzed aldol condensation followed by dehydration. While acid-catalyzed routes exist, the base-mediated pathway prevents polymerization and ensures high E-stereoselectivity.
Reaction Logic[1]
-
Substrate Selection: We utilize 3-nitrobenzaldehyde and acetophenone .[1][2][3] The nitro group on the aldehyde prevents enolization of the aldehyde itself (no
-protons), forcing it to act solely as the electrophile. -
Base Choice: Sodium Hydroxide (NaOH) is preferred over stronger bases (e.g., LDA) to maintain thermodynamic control, favoring the stable trans (E) isomer.
Experimental Protocol
Scale: 10 mmol Estimated Time: 3–4 Hours
Reagents:
-
3-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
Acetophenone (1.20 g, 10 mmol)
-
Ethanol (95%, 15 mL)
-
NaOH (40% aq. solution, 2 mL)
Step-by-Step Procedure:
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde and acetophenone in Ethanol.
-
Catalysis: Cool the solution to 0–5°C in an ice bath. Add the NaOH solution dropwise over 5 minutes. Note: The solution will turn yellow/orange immediately due to the formation of the enolate and subsequent conjugation.
-
Reaction: Remove the ice bath and stir vigorously at room temperature (25°C) for 3 hours. A heavy precipitate should form.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1 M HCl (to neutralize excess base).
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) until the filtrate is neutral pH. -
Purification: Recrystallize from hot Ethanol.
-
Troubleshooting: If an oil forms, re-dissolve in minimal hot ethanol and scratch the flask walls with a glass rod while cooling to induce nucleation.
-
Yield Expectation: 75–85% Appearance: Light yellow to brownish needles.
Workflow Visualization
Figure 1: Step-by-step workflow for the Claisen-Schmidt condensation of this compound.
Downstream Transformations (The "Use")
Synthesis of 3,5-Diaryl-2-pyrazolines
Pyrazolines are potent anti-inflammatory scaffolds. The reaction of this compound with hydrazine is a textbook example of a cyclocondensation that benefits from the electron-withdrawing nitro group.
Protocol:
-
Dissolve this compound (1 mmol) in Glacial Acetic Acid (10 mL).
-
Add Hydrazine Hydrate (2 mmol).
-
Reflux at 110°C for 4–6 hours.
-
Pour into crushed ice. The N-acetylpyrazoline (due to acetic acid solvent) will precipitate.
-
Filter and recrystallize from ethanol.[4]
Cysteine Trapping Assay (Michael Addition Validation)
To validate the electrophilicity of the synthesized chalcone for biological applications (e.g., covalent inhibition), a thiol-reactivity assay is standard.
Protocol:
-
Prepare a 100
M solution of this compound in Phosphate Buffer (pH 7.4) / DMSO (1:1). -
Add L-Cysteine (10 equivalents).
-
Monitor UV-Vis absorbance at 300–350 nm over 60 minutes.
-
Result: A decrease in the enone absorbance peak (
) indicates the disruption of conjugation via 1,4-addition of the thiol.
Divergent Synthesis Map
Figure 2: Divergent synthetic pathways utilizing this compound as a core intermediate.
Analytical Characterization & Data
To ensure the integrity of the intermediate, the following spectroscopic data must be verified.
Table 1: Key Spectroscopic Markers for this compound
| Technique | Functional Group | Expected Value | Mechanistic Insight |
| IR (ATR) | C=O Stretch | 1660–1665 cm⁻¹ | Conjugation lowers wavenumber vs. saturated ketones (1715 cm⁻¹). |
| IR (ATR) | C=C Stretch | 1600–1610 cm⁻¹ | Characteristic of |
| IR (ATR) | NO₂ (Asym/Sym) | 1530 / 1350 cm⁻¹ | Confirms integrity of the nitro group (no reduction). |
| ¹H NMR | Vinyl Protons ( | Appears as doublets. | |
| ¹H NMR | Coupling Constant ( | 15.5–16.0 Hz | Critical: Confirms Trans (E) geometry. Cis would be ~10-12 Hz. |
| ¹H NMR | H-2 (Aryl) | Deshielded singlet-like triplet due to meta-nitro and alkene withdrawing effects. |
Safety & Handling
-
Energetic Potential: While this compound is generally stable, nitro-compounds can be energetic. Avoid subjecting the dry solid to extreme heat or friction.[3]
-
Sensitization: Chalcones are known skin sensitizers (Michael acceptors react with skin proteins). Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Waste: Quenched reaction mixtures contain nitro-aromatics and must be disposed of in the halogenated/organic waste stream, not down the drain.
References
-
BenchChem. (2025).[4][5] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from
-
Solomons, T.W.G., & Fryhle, C.B. (2011).[1] Organic Chemistry (10th ed.). John Wiley & Sons. (Standard text for Aldol/Claisen-Schmidt mechanisms).
-
Hasan, A., et al. (2014). Synthesis and Biological Evaluation of Some New Pyrazoline Derivatives. International Journal of Drug Regulatory Affairs, 2(4), 59-62.[6] (Protocol for pyrazoline conversion).[4][6][7]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction. Retrieved from
-
Gomes, M.N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design.[8] Molecules, 22(8), 1210. (Review of biological applications and reactivity).
Sources
cytotoxicity assays for 3-Nitrochalcone derivatives on cancer cell lines
Abstract & Scientific Rationale
3-Nitrochalcone derivatives represent a privileged scaffold in medicinal chemistry due to their ability to act as "Michael acceptors." The
However, this same chemical reactivity presents specific challenges in in vitro assays.[1] Chalcones are lipophilic, prone to precipitation in aqueous media, and can chemically reduce tetrazolium salts (MTT), leading to false-negative cytotoxicity results.
This Application Note provides a validated, self-correcting workflow for accurately profiling this compound derivatives against cancer cell lines (e.g., MCF-7, A549, HCT-116), prioritizing the Sulforhodamine B (SRB) assay over MTT to eliminate colorimetric interference.
Critical Pre-Experimental: Compound Handling
The "Black Box" of Cytotoxicity: 80% of assay failures with chalcones stem from poor solubility, not lack of potency.
Protocol A: Stock Preparation & Solubility Check
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Target Stock Concentration: 10 mM or 20 mM.
Step-by-Step:
-
Weigh solid compound into a glass vial (avoid plastic static interference).
-
Add DMSO to achieve 20 mM. Vortex for 30 seconds.[2]
-
Visual QC: Hold the vial against a light source. The solution must be crystal clear. If turbid, sonicate at 40°C for 5 minutes.
-
The "Crash" Test (Mandatory):
-
Prepare a "dummy" well in a 96-well plate with 100
L of complete culture medium. -
Add the highest intended assay concentration (e.g., 100
M, typically 0.5% DMSO). -
Incubate for 1 hour at 37°C.
-
Inspect under 10x/20x phase-contrast microscopy.
-
Pass: No crystals/precipitate.
-
Fail: Needle-like crystals visible. Action: Reduce max concentration or use a solubilizing agent (e.g., cyclodextrin).
-
Primary Screening: The SRB Assay
Expert Insight: While MTT is the industry standard, chalcones often have intrinsic absorbance (yellow/orange) or can non-enzymatically reduce MTT, causing background noise. The Sulforhodamine B (SRB) assay measures total protein mass and is unaffected by metabolic interference, making it the superior choice for this chemical class.
Protocol B: SRB Cytotoxicity Assay
Objective: Determine IC
Materials
-
Fixative: Trichloroacetic acid (TCA), 50% (w/v) in dH
O. Store at 4°C. -
Stain: Sulforhodamine B (0.4% w/v) in 1% acetic acid.
-
Wash Solution: 1% Acetic acid.
-
Solubilization Base: 10 mM Tris base (pH 10.5).
Workflow
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Volume: 100
L.[3] -
Attachment: Incubate for 24 hours to allow adherence.
-
T
Plate (Critical): Fix one plate immediately before drug addition to establish "Time Zero" cell mass. This allows calculation of cytostatic vs. cytocidal effects.[1] -
Treatment: Add 100
L of 2x drug concentrations (Serial dilutions: 0.1 M – 100 M). Final DMSO < 0.5%.[4]-
Control: Vehicle (0.5% DMSO).
-
Blank: Media only (no cells).
-
-
Incubation: 72 hours at 37°C, 5% CO
. -
Fixation:
-
Gently layer 50
L of cold 50% TCA on top of the medium (Final TCA ~10%). -
Incubate at 4°C for 1 hour (Do not shake).
-
-
Washing: Wash plates 4x with slow-running tap water. Air dry completely (overnight recommended).
-
Staining: Add 100
L SRB solution. Incubate 30 min at Room Temp. -
Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200
L 10 mM Tris base. Shake on orbital shaker for 10 min. -
Readout: Measure Absorbance (OD) at 510 nm .
Data Analysis
Calculate % Growth Inhibition:
-
IC
: Concentration inhibiting 50% of growth. -
GI
: Concentration reducing net protein increase by 50% (requires T data).
Mechanistic Validation: Apoptosis vs. Necrosis
Once a "Hit" (IC
Protocol C: Annexin V/PI Flow Cytometry
Objective: Distinguish early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).
-
Treatment: Treat 1x10
cells in 6-well plates with IC and 2xIC concentrations for 24h. -
Harvest: Collect media (floating dead cells) and trypsinized adherent cells. Combine in one tube.
-
Wash: Centrifuge (300xg, 5 min) and wash with cold PBS.
-
Stain: Resuspend in 100
L Binding Buffer. Add 5 L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubate: 15 min at RT in the dark.
-
Analyze: Add 400
L Binding Buffer and run on Flow Cytometer (Ex: 488 nm; Em: 530/575 nm).
Visualizations
Figure 1: Screening Workflow for Hydrophobic Chalcones
This workflow emphasizes the critical solubility check often missed in standard protocols.
Caption: Optimized screening workflow prioritizing the SRB assay to avoid colorimetric interference common with chalcone derivatives.
Figure 2: Proposed Mechanism of Action
3-Nitrochalcones act as Michael acceptors, depleting glutathione (GSH) and destabilizing microtubules.
Caption: Dual mechanism of action: GSH depletion via Michael addition and tubulin interference leading to apoptotic cell death.
Quantitative Data Summary (Reference Values)
When validating your assay, use these literature-derived values for this compound derivatives as benchmarks.
| Cell Line | Tissue Origin | Compound Type | Reported IC | Assay Method | Ref |
| HCT-116 | Colon | 3-nitrophenyl chalcone | 1.71 | SRB | [1] |
| MCF-7 | Breast | 4-methoxy-3-nitrochalcone | 3.44 | MTT | [2] |
| A549 | Lung | 3'-iodo-5'-nitrochalcone | 0.43 | MTT | [3] |
| HepG2 | Liver | Bis-chalcone derivative | 7.17 | CCK-8 | [4] |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High background in MTT | Compound reduces MTT | Switch to SRB assay (Protocol B) or use cell-free compound blanks. |
| Precipitate in wells | Hydrophobicity | Reduce stock concentration; ensure DMSO < 0.5%; warm media before addition. |
| Variable IC | Evaporation | Fill edge wells with PBS; do not use them for data. |
| Low max inhibition | Poor solubility | The compound may have crashed out, reducing effective concentration. Perform "Crash Test." |
References
-
Burak, K., et al. (2023).[5] Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells.[3] Scientific Reports. Available at: [Link]
-
Wang, J., et al. (2023).[5] Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation. Molecules. Available at: [Link]
-
Mphahlele, M.J., et al. (2024).[6] Design, Synthesis and Evaluation of the 2′-Hydroxy-3′-iodo-5′-nitrochalcones for Cytotoxicity. Pharmaceuticals.[2][7] Available at: [Link]
-
Wang, Y., et al. (2022).[8] Synthesis and screening of chalcone derivatives containing aminoguanidine for cytotoxicity. Bioorganic Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
developing anti-inflammatory drugs using a 3-Nitrochalcone scaffold
Application Note: Strategic Development of Anti-Inflammatory Agents Using the 3-Nitrochalcone Scaffold
Executive Summary & Rationale
This guide details the synthesis, biological evaluation, and mechanistic validation of this compound derivatives as potent anti-inflammatory agents. Chalcones (1,3-diaryl-2-propen-1-ones) are privileged structures in medicinal chemistry.[1][2] The specific incorporation of a nitro group (
-
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the
-unsaturated ketone (the Michael acceptor). This facilitates covalent interaction with nucleophilic cysteine residues on target proteins such as IKK or Keap1. -
Lipophilicity: It alters the physicochemical properties, potentially improving membrane permeability compared to charged or polar substituents.
This protocol provides a self-validating workflow from Chemical Synthesis to In Vitro Bioassays (Griess Assay) and Mechanistic Elucidation (NF-
Protocol A: Chemical Synthesis (Claisen-Schmidt Condensation)
The most robust method for generating the chalcone scaffold is the base-catalyzed Claisen-Schmidt condensation.[3][4] This protocol focuses on synthesizing (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.
Materials
-
Reagents: Acetophenone (10 mmol), 3-Nitrobenzaldehyde (10 mmol), Ethanol (95%), Sodium Hydroxide (NaOH) pellets (40% aq. solution).
-
Equipment: Round-bottom flask (100 mL), Magnetic stirrer, Ice bath, Vacuum filtration setup.
Step-by-Step Procedure
-
Solubilization: Dissolve 1.20 g (10 mmol) of acetophenone and 1.51 g (10 mmol) of 3-nitrobenzaldehyde in 15 mL of ethanol in a 100 mL round-bottom flask.
-
Catalysis: Place the flask in an ice bath (
). Add 5 mL of 40% NaOH aqueous solution dropwise with vigorous stirring.-
Expert Insight: Adding base at low temperature prevents polymerization side-reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–6 hours.
-
Self-Validation Point (TLC): Monitor reaction progress using Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The reaction is complete when the limiting reagent spot disappears.
-
-
Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base). The yellow solid product will precipitate immediately.
-
Purification: Filter the solid under vacuum. Wash with cold water (
mL) and cold ethanol ( mL). Recrystallize from hot ethanol to obtain pure yellow needles.
Visual Workflow: Synthesis
Figure 1: Step-by-step Claisen-Schmidt condensation workflow for this compound synthesis.
Protocol B: In Vitro Anti-Inflammatory Screening
The primary screen involves inhibiting Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Critical Pre-requisite: Cell Viability (MTT Assay)
Before measuring NO inhibition, you must prove the compound isn't simply killing the cells.
-
Seed RAW 264.7 cells (
cells/well) in 96-well plates. -
Treat with compound (1–50
) for 24h. -
Add MTT reagent, incubate 4h, dissolve formazan in DMSO.
-
Pass Criteria: Only advance compounds retaining
cell viability at the tested concentration.
Primary Assay: Griess Reaction for NO Quantification
Nitric oxide is unstable; this assay measures nitrite (
Materials:
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric acid.
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Positive Control: Dexamethasone (
) or L-NAME.
Procedure:
-
Seeding: Seed RAW 264.7 cells (
cells/mL) in 24-well plates; incubate overnight. -
Treatment: Pre-treat cells with the this compound derivative (various concentrations) for 1 hour.
-
Induction: Add LPS (
) to induce inflammation. Incubate for 24 hours. -
Collection: Collect
of culture supernatant. -
Reaction: Mix supernatant (
) with Griess Reagent A ( ) and Reagent B ( ) in a fresh 96-well plate. -
Measurement: Incubate 10 mins at RT in dark. Read Absorbance at 540 nm .
Data Analysis:
Calculate % Inhibition using the formula:
- : Absorbance of cells treated with LPS only.
- : Absorbance of media only.
Protocol C: Mechanistic Validation (NF- B Pathway)
Chalcones typically act by blocking the NF-
Workflow:
-
Lysate Prep: Treat cells with compound + LPS (as above). Lyse cells using RIPA buffer with protease/phosphatase inhibitors.
-
Western Blot: Separate proteins via SDS-PAGE. Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-NF-
B p65 (1:1000). -
Loading Control: Anti-
-actin.
-
-
Validation: A successful "hit" will show reduced band intensity for iNOS and p-NF-
B compared to the LPS-only control.
Visual Workflow: Mechanism of Action
Figure 2: Proposed mechanism. This compound inhibits IKK, preventing NF-
Data Summary & Interpretation
Table 1: Expected Data Profile for a Potent Lead
| Assay | Parameter | Desired Outcome | Interpretation |
| Synthesis | Yield | Efficient reaction; scalable. | |
| MTT Assay | Cell Viability | Non-toxic; effects are anti-inflammatory, not cytotoxic. | |
| Griess Assay | IC50 (NO) | Potent inhibition of inflammatory mediator. | |
| Western Blot | iNOS Protein | Significant reduction | Confirms suppression of enzyme expression. |
| Western Blot | p-p65 | Significant reduction | Confirms NF- |
References
-
Synthesis & SAR: Vogel, S. et al. "Synthesis and anti-inflammatory activity of three nitro chalcones." Pharmaceutical Chemistry Journal, 2013. Link
-
Mechanism (NF-
B): Yadav, V.R. et al. "The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer."[1][2] International Immunopharmacology, 2011. Link -
Griess Protocol: "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7." NCL Method GTA-001, National Cancer Institute. Link
-
Chalcone Scaffold Review: Mahapatra, D.K. et al. "Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives."[6] Current Topics in Medicinal Chemistry, 2017. Link
Sources
- 1. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]
analytical techniques for the characterization of 3-Nitrochalcone
Application Note: AN-3NC-2026
Executive Summary & Scientific Context
3-Nitrochalcone (1-(3-nitrophenyl)-3-phenyl-2-propen-1-one) represents a critical scaffold in medicinal chemistry, serving as a precursor for pyrazolines and exhibiting significant anti-inflammatory and cytotoxic properties.[1] Its synthesis via the Claisen-Schmidt condensation often yields a mixture containing unreacted 3-nitrobenzaldehyde, acetophenone, and potentially the cis-(Z)-isomer formed via photoisomerization.
This guide provides a rigorous, self-validating analytical workflow to characterize this compound. Unlike standard protocols, this document emphasizes the causality of analytical signals —specifically distinguishing the thermodynamically stable trans-(E)-isomer from impurities using J-coupling constants and specific IR vibrational modes.
The Characterization Logic
The validation of this compound relies on a "Triad of Evidence":
-
Chromatographic Purity: Ensuring the absence of starting materials (HPLC).
-
Stereochemical Confirmation: Proving the E-geometry via NMR coupling constants.
-
Functional Group Integrity: Verifying the nitro/enone system via FTIR and MS.
Integrated Characterization Workflow
The following diagram illustrates the decision matrix for moving from crude synthesis product to a validated analytical standard.
Figure 1: Analytical workflow ensuring stepwise validation of purity and structure prior to biological application.
Protocol 1: Chromatographic Purity (RP-HPLC)
Objective: Quantify purity and detect unreacted 3-nitrobenzaldehyde (limiting reagent) and acetophenone.
Methodological Rationale
Chalcones are relatively non-polar due to the diaryl system. However, the nitro group at the 3-position adds polarity compared to unsubstituted chalcone. A C18 Reverse-Phase column is selected to retain the chalcone while eluting the more polar starting materials earlier.[2]
Experimental Parameters
| Parameter | Condition |
| Instrument | HPLC with UV-Vis / DAD Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile (ACN) : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection ( | 265 nm (General) and 310 nm (Specific for Chalcone |
| Injection Vol | 10 µL |
| Run Time | 15 - 20 minutes |
Execution & Analysis[2][4][5][6][7][8][9][10]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (sonicate if necessary). Filter through a 0.45 µm PTFE filter.
-
System Suitability: Inject a standard mixture of acetophenone and 3-nitrobenzaldehyde to establish retention times (RT).
-
Expected RT: 3-nitrobenzaldehyde elutes first (most polar), followed by acetophenone, then this compound.
-
-
Acceptance Criteria:
Protocol 2: Structural Confirmation (Spectroscopy)
Objective: Confirm the trans-(E) geometry and the presence of the nitro group.
A. Nuclear Magnetic Resonance (1H NMR)
This is the critical step for distinguishing the E isomer from the Z isomer.
-
Solvent: DMSO-
or CDCl (DMSO is preferred for better solubility of nitro compounds). -
Key Diagnostic Signals:
-
The Vinylic Protons (
): Look for two doublets in the 7.6 – 8.0 ppm region. -
The Coupling Constant (
): Calculate the distance (in Hz) between the legs of the doublet.[6]- Hz: Confirms Trans (E) geometry.
-
Hz: Indicates Cis (Z) isomer (Impurity/Degradant).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
B. Fourier Transform Infrared (FTIR)
Used to confirm the integrity of the functional groups, specifically the conjugation system.
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[6]
-
Diagnostic Bands:
-
1660 cm⁻¹: Carbonyl (
) stretching. Note: This is lower than standard ketones (~1715 cm⁻¹) due to conjugation with the double bond and aromatic rings. -
1600-1620 cm⁻¹: Aliphatic
stretching. -
1530 cm⁻¹ (Asymmetric) & 1350 cm⁻¹ (Symmetric):
stretching. These are the "fingerprint" of the nitro substitution. -
970-980 cm⁻¹: C-H bending (out-of-plane) specific to trans-disubstituted alkenes .
-
Protocol 3: Solid-State Characterization (DSC)
Objective: Determine physical purity and polymorphism.
Methodology
-
Instrument: Differential Scanning Calorimeter.[4]
-
Ramp: 10°C/min from 40°C to 200°C under Nitrogen purge.
-
Analysis:
-
Melting Point (
): The onset of the endothermic peak should be 145–147°C . -
Purity Check: A sharp peak (width < 2°C) indicates high crystallinity and purity. A broad peak suggests solvent inclusion or eutectic impurities.
-
Data Summary: The "Golden Standard"
Use the table below to validate your experimental results.
| Analytical Technique | Parameter | Validated Value / Range | Structural Implication |
| Appearance | Visual | Pale yellow to slightly brownish needles | Conjugated system present |
| Melting Point | DSC / Capillary | 145 – 147 °C | High purity crystal lattice |
| 1H NMR | 7.6 – 8.0 ppm (Doublets) | ||
| 1H NMR | 15.6 – 16.3 Hz | Trans-(E) Stereochemistry | |
| FTIR | ~1658 cm⁻¹ | Conjugated Carbonyl | |
| FTIR | ~1530 & 1350 cm⁻¹ | Nitro group integrity | |
| FTIR | ~977 cm⁻¹ | Trans-alkene deformation | |
| HPLC | Retention | > Starting Materials | Successful condensation |
References
-
Synthesis & General Properties: BenchChem. Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Link
-
Crystallography & NMR Data: Tiwary, B. et al. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI Molbank, 2021. Link
-
Spectral Data (IR/MS): NIST Chemistry WebBook. This compound Spectral Data. Link
-
HPLC Methodology: BenchChem. High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[2][4][7] Link
-
Thermal Analysis: PubChem. This compound Compound Summary (Melting Point & Safety). Link
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Design and Synthesis of 3-Nitrochalcone Analogs with Enhanced Biological Activity: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 3-Nitrochalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The introduction of a nitro group (NO2), a potent electron-withdrawing group, into the chalcone backbone can significantly modulate the molecule's electronic properties and, consequently, its biological efficacy.[3][4] Specifically, 3-nitrochalcone analogs, where the nitro group is positioned on the meta-position of one of the aromatic rings, have garnered considerable interest for their potential in drug discovery.[3] This application note provides a comprehensive guide to the rational design, chemical synthesis, and biological evaluation of novel this compound analogs with the aim of enhancing their therapeutic activity.
Design Principles for Enhanced Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of this compound analogs can be fine-tuned by strategic modifications to both the A and B aromatic rings. Understanding the structure-activity relationship (SAR) is paramount for designing compounds with improved potency and selectivity.
-
Ring A Modifications (Derived from Acetophenone): The substitution pattern on the ring derived from acetophenone can significantly influence activity. For instance, the introduction of hydroxyl (-OH) or methoxy (-OCH3) groups can enhance anticancer and anti-inflammatory activities.[5][6] The position of these substituents is also critical, with ortho- and para-substitutions often leading to more potent compounds.[7]
-
Ring B Modifications (Derived from Benzaldehyde): The 3-nitro substitution on Ring B is the core of this series. Further modifications to this ring can be explored to optimize activity. For example, the introduction of halogens (e.g., chlorine, bromine) or other electron-withdrawing groups can enhance antimicrobial and anticancer properties.[8] Conversely, electron-donating groups may also be beneficial for specific biological targets.
-
The α,β-Unsaturated Carbonyl System: This enone moiety is a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles, such as cysteine residues in proteins.[7] Maintaining the planarity and reactivity of this system is generally crucial for retaining biological activity.
Synthesis of this compound Analogs: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base or acid catalyst.[1][9]
General Synthetic Workflow
The synthesis of this compound analogs typically involves the reaction of a substituted acetophenone (Ring A precursor) with 3-nitrobenzaldehyde (Ring B precursor) in the presence of a base like sodium hydroxide (NaOH) in an alcoholic solvent.[2][4]
Caption: General workflow for the synthesis of this compound analogs via Claisen-Schmidt condensation.
Protocol 1: Synthesis of a Representative this compound Analog
This protocol details the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Materials:
-
4-hydroxyacetophenone (10 mmol)
-
3-nitrobenzaldehyde (10 mmol)
-
Sodium hydroxide (NaOH) (1.0 M aqueous solution)
-
Ethanol (95%)
-
Hydrochloric acid (HCl) (1 M aqueous solution)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Ice bath
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxyacetophenone (10 mmol) in ethanol (20 mL) with stirring.
-
Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide (12 mL, 1.0 M) to the stirred solution. Continue stirring for 15 minutes in the ice bath.[4]
-
Aldehyde Addition: Add 3-nitrobenzaldehyde (10 mmol) to the reaction mixture and continue stirring at room temperature for 3-4 hours.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The formation of a new, less polar spot corresponding to the chalcone product should be observed.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water (100 mL).
-
Acidification: Acidify the mixture by slowly adding 1 M HCl with constant stirring until the pH is approximately 5-6. A yellow precipitate of the this compound analog should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent or solvent pair (e.g., ethanol/water) to obtain the pure this compound analog.
-
Characterization: Characterize the purified compound using standard analytical techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.[1][4]
Biological Evaluation of this compound Analogs
A critical step in the drug discovery process is the biological evaluation of the synthesized compounds to determine their activity and potency.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 43300 - MRSA, Escherichia coli)[10]
-
Fungal strains (e.g., Candida albicans)[3]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized this compound analogs (dissolved in DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound analogs in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
The biological activity data should be presented in a clear and concise manner to facilitate structure-activity relationship analysis.
Table 1: Hypothetical Biological Activity of this compound Analogs
| Compound ID | Ring A Substituent | Ring B Substituent | Anticancer IC50 (µM) on MCF-7 | Antimicrobial MIC (µg/mL) on S. aureus |
| NC-1 | H | 3-NO2 | 15.2 | 64 |
| NC-2 | 4-OH | 3-NO2 | 5.8 | 32 |
| NC-3 | 4-OCH3 | 3-NO2 | 8.1 | 32 |
| NC-4 | 4-Cl | 3-NO2 | 10.5 | 16 |
| NC-5 | 4-OH | 3-NO2, 5-Br | 3.2 | 8 |
This is a hypothetical table for illustrative purposes.
From this hypothetical data, one could infer that the addition of a hydroxyl group at the 4-position of Ring A (NC-2) enhances anticancer activity compared to the unsubstituted analog (NC-1). Further substitution on Ring B with a bromine atom (NC-5) leads to a significant increase in both anticancer and antimicrobial activities.
Potential Mechanisms of Action and Further Investigations
The enhanced activity of this compound analogs can be attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][8]
Caption: Potential mechanisms of action for this compound analogs leading to anticancer and anti-inflammatory effects.
Further investigations to elucidate the precise mechanism of action could include:
-
Western blot analysis: To assess the effect of the compounds on the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
Flow cytometry: To analyze cell cycle distribution and quantify apoptosis.
-
Enzyme inhibition assays: To determine if the compounds directly inhibit specific enzymes, such as cyclooxygenases (COX-1/COX-2) for anti-inflammatory activity.[12]
Conclusion
The rational design and synthesis of this compound analogs represent a promising avenue for the development of novel therapeutic agents. By leveraging the principles of structure-activity relationships and employing efficient synthetic methodologies like the Claisen-Schmidt condensation, researchers can generate libraries of compounds for biological screening. The protocols outlined in this application note provide a solid foundation for the synthesis and evaluation of these promising molecules, paving the way for the discovery of new drugs with enhanced efficacy against a range of diseases.
References
-
Amar Equipment. Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. 2021. Available from: [Link]
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]
-
ResearchGate. Synthesis of the three nitro-sustituted chalcones. (1) 2′-Nitroacetophenone. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. 2013. Available from: [Link]
-
PubMed. Synthesis and anti-inflammatory activity of three nitro chalcones. 2013. Available from: [Link]
-
YouTube. Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. 2021. Available from: [Link]
-
National Institutes of Health. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. 2019. Available from: [Link]
-
Prezi. Claisen–Schmidt Condensation and Chalcone Synthesis. 2024. Available from: [Link]
-
Royal Society of Chemistry. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. 2020. Available from: [Link]
-
MDPI. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. 2021. Available from: [Link]
-
MDPI. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. 2023. Available from: [Link]
-
National Institutes of Health. This compound | C15H11NO3 | CID 94862 - PubChem. Available from: [Link]
-
PubMed Central. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. 2024. Available from: [Link]
-
ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. 2021. Available from: [Link]
-
National Institutes of Health. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. 2023. Available from: [Link]
-
PubMed. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation. 2019. Available from: [Link]
-
ResearchGate. (PDF) Biological and structure-activity evaluation of chalcone derivatives against bacteria and fungi. 2014. Available from: [Link]
-
MDPI. Anticancer Activity of Natural and Synthetic Chalcones. 2022. Available from: [Link]
-
YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. 2024. Available from: [Link]
-
PubMed Central. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. 2021. Available from: [Link]
-
MDPI. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. 2023. Available from: [Link]
-
ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. 2022. Available from: [Link]
-
PubMed Central. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. 2024. Available from: [Link]
-
Journal of Pharmaceutical and Applied Chemistry. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. 2022. Available from: [Link]
-
IOSR Journal of Applied Chemistry. Antimicrobial Activities of Some Synthetic Flavonoids. Available from: [Link]
-
ResearchGate. (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. 2021. Available from: [Link]
-
ResearchGate. Synthesis and anti-inflammatory activity of three nitro chalcones. 2013. Available from: [Link]
-
PubMed. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. 2005. Available from: [Link]
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The Strategic Use of 3-Nitrochalcone in the Synthesis of Biologically Relevant Pyrazoline Derivatives: An Application Note for Researchers
Introduction: The Convergence of a Versatile Precursor and a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among these, pyrazoline derivatives, five-membered heterocycles containing two adjacent nitrogen atoms, have garnered significant attention due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] A highly effective and versatile method for the synthesis of these valuable scaffolds is the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[3]
This application note provides a detailed technical guide on the use of a specific chalcone, 3-nitrochalcone, as a key precursor for the synthesis of pyrazoline derivatives. We will delve into the mechanistic rationale, provide detailed, field-proven protocols for synthesis and characterization, and discuss the potential biological significance of the resulting nitro-substituted pyrazolines. The presence of the nitro group, a potent electron-withdrawing moiety, on the chalcone backbone not only influences the reaction kinetics and regioselectivity of the pyrazoline formation but also offers a handle for further chemical modification and can significantly impact the biological activity of the final molecule.
The Synthetic Pathway: From Chalcone to Pyrazoline
The synthesis of pyrazoline derivatives from this compound is a robust two-stage process. The first stage involves the synthesis of the this compound intermediate itself via a Claisen-Schmidt condensation. This is followed by the cyclocondensation of the purified chalcone with a hydrazine derivative to yield the desired pyrazoline.
Figure 1: A general two-stage workflow for the synthesis of pyrazoline derivatives from this compound.
Mechanistic Insights: The Role of the Nitro Group
The core of pyrazoline synthesis from chalcones lies in the nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated carbonyl system (a Michael addition), followed by an intramolecular cyclization and dehydration. The electron-withdrawing nature of the nitro group on the phenyl ring of this compound plays a crucial role in this process. It enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the hydrazine. This can lead to faster reaction rates compared to chalcones bearing electron-donating groups.
Figure 2: A simplified representation of the pyrazoline formation mechanism.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis and characterization of pyrazoline derivatives from this compound.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Claisen-Schmidt condensation reaction.[4]
Materials and Reagents:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 10%)
-
Methanol (for recrystallization)
Procedure:
-
In a suitable flask, dissolve 3-nitrobenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (20 mL).
-
With continuous stirring at room temperature, slowly add a 40% aqueous solution of NaOH (5 mL).
-
Continue stirring the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with 10% HCl.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
-
Recrystallize the crude this compound from methanol to obtain a purified product.
Characterization of this compound:
-
Melting Point: The expected melting point is around 143-145 °C.[5]
-
IR Spectroscopy (cm⁻¹): Characteristic peaks are expected around 1659 (C=O, unsaturated ketone), 1593 (C=C, aromatic), and 1348 (N-O, nitro group).[4]
-
¹H NMR Spectroscopy: The trans-isomer is the major product, which can be confirmed by the coupling constant of the vinylic protons (typically in the range of 12-18 Hz).[5]
Protocol 2: Synthesis of 3-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
This protocol describes the cyclization of this compound with hydrazine hydrate.
Materials and Reagents:
-
This compound (synthesized as per Protocol 1)
-
Hydrazine Hydrate (80% or higher)
-
Ethanol or Glacial Acetic Acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in ethanol (30 mL).
-
Add an excess of hydrazine hydrate (0.02 mol) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid pyrazoline derivative that precipitates out is collected by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazoline derivative.
Alternative Catalytic Conditions:
-
Acid Catalysis: A few drops of glacial acetic acid can be added to the reaction mixture in ethanol, followed by refluxing.[6]
-
Base Catalysis: The reaction can also be carried out in the presence of a base like sodium hydroxide in ethanol.
Characterization of Pyrazoline Derivatives: The formation of the pyrazoline ring can be confirmed by the following spectroscopic methods:
-
IR Spectroscopy: Disappearance of the C=O stretching band of the chalcone and the appearance of a C=N stretching band (around 1590-1610 cm⁻¹) and an N-H stretching band (around 3300-3400 cm⁻¹) are indicative of pyrazoline formation.[7]
-
¹H NMR Spectroscopy: The appearance of characteristic signals for the pyrazoline ring protons is a key indicator. Typically, the CH and CH₂ protons of the pyrazoline ring appear as a set of doublets of doublets (an ABX system) in the upfield region of the spectrum. The N-H proton usually appears as a broad singlet.[7]
-
¹³C NMR Spectroscopy: The carbon signals for the pyrazoline ring typically appear with C-3 around 150-155 ppm, C-4 around 40-45 ppm, and C-5 around 55-65 ppm.[7]
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| This compound | 3-Nitrobenzaldehyde, Acetophenone | NaOH | Ethanol | 2-3 hours | ~60-80 |
| 3-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | This compound | Hydrazine Hydrate | Ethanol | 4-6 hours | Varies |
Potential Applications in Drug Development
Pyrazoline derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of pyrazoline derivatives.[1][8] The presence of different substituents on the phenyl rings can significantly modulate this activity. The electron-withdrawing nature of the nitro group in pyrazolines derived from this compound may enhance their antimicrobial potential. Further screening against a panel of pathogenic bacteria and fungi is warranted to explore this.
Antioxidant Activity
Pyrazoline derivatives have also been investigated for their antioxidant properties.[6][9] They can act as free radical scavengers, which is a crucial mechanism in combating oxidative stress-related diseases. The specific contribution of the nitro group to the antioxidant capacity of these pyrazoline derivatives would be a valuable area of investigation.
Conclusion
The synthesis of pyrazoline derivatives from this compound offers a reliable and efficient route to a class of compounds with significant potential in medicinal chemistry. The presence of the nitro group on the chalcone precursor not only facilitates the key cyclocondensation reaction but also provides a platform for generating a diverse library of pyrazoline derivatives with potentially enhanced biological activities. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in the field of drug development, encouraging further exploration of these promising heterocyclic compounds.
References
- Al-Juboori, A. A. H., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science, 6(3), 253-259.
- Aziz, T. A., Nuroh, N., & Umiyanti, D. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings, 2553(1), 030001.
-
exp 4 chm556.docx. (n.d.). Scribd. Retrieved from [Link]
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Synthesis Of this compound Lab Report. (n.d.). IPL.org. Retrieved from [Link]
- Bhati, S. K., & Kumar, A. (2021).
- Çelik, H. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science, 34(2), 622-628.
- Kaur, R., & Tanwer, N. (2015). Synthesis and characterization of Pyrazoline derivatives. Journal of Integrated Science and Technology, 3(2), 39-41.
- Kumar, D., & Prashanth, D. (2014). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(2), 84-88.
- Patel, K. D., Shah, P. J., & Patel, H. S. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP), 14(3).
- Sravanthi, M., & G, S. R. (2018).
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Introduction: Unveiling the Potential of a Synthetic Chalcone
An Application Guide to 3-Nitrochalcone in Agricultural Research
Chalcones are a class of organic compounds that form the central core of many biologically significant molecules, including flavonoids and isoflavonoids found in plants[1]. While naturally occurring chalcones play various roles in plant physiology, their synthetic derivatives have garnered significant interest for their broad spectrum of bioactivities[2][3]. Among these, this compound, a derivative characterized by a chalcone backbone with a nitro group at the 3-position, stands out as a promising candidate for agricultural applications[4].
Historically, the research focus on nitrochalcones has been in medicinal chemistry, with studies demonstrating potent antimicrobial, anti-inflammatory, and anticancer properties[3][5]. However, the very mechanisms that make them effective in medicine—such as the ability to induce oxidative stress and disrupt cellular processes—are directly transferable to agricultural challenges. The broader chalcone family is recognized for its potential in pest and weed management, exhibiting phytotoxic, bactericidal, antifungal, and insecticidal properties[6].
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known applications and detailed protocols for evaluating this compound as a novel agent in agricultural research, primarily focusing on its robust antifungal activity.
Section 1: Antifungal Applications - A Primary Focus
The most well-documented and promising application of this compound and its derivatives in an agricultural context is as a fungicide. Several studies have highlighted the efficacy of nitrochalcones against a range of fungal pathogens, including those of agricultural and clinical importance such as Aspergillus niger and Candida albicans[7].
Hypothesized Mechanism of Action
While the precise mechanism in fungi is an active area of research, evidence from related fields allows us to propose a compelling model. Many fungicides exert their effects by disrupting fundamental cellular processes. For this compound, a primary hypothesized mechanism is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).
At high levels, ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to programmed cell death or apoptosis[1]. This mechanism is supported by studies on nitrochalcone derivatives in cancer cell lines, where increased ROS accumulation was directly linked to cytotoxicity[1]. In fungi, this could manifest as damage to the cell wall, disruption of mitochondrial function, and inhibition of critical enzymes. Another potential, though less specific, mechanism could involve the inhibition of essential biosynthetic pathways, such as RNA synthesis, a target for several existing classes of fungicides[8].
Caption: Hypothesized mechanism of this compound inducing fungal cell death via ROS.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is a foundational step to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Rationale: This assay provides a quantitative measure of the compound's potency and allows for the rapid screening of its effectiveness against multiple fungal species. It is a standardized method that ensures reproducibility.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader) or visual assessment
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved. Note: DMSO is used due to the low aqueous solubility of this compound[4].
-
Fungal Inoculum Preparation: Grow the fungal pathogen on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in sterile saline or broth. Adjust the concentration to approximately 1-5 x 10^5 CFU/mL.
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a calculated volume of the this compound stock solution to the first well to achieve the highest desired test concentration (e.g., 256 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Add 10 µL of the prepared fungal inoculum to each well.
-
Controls:
-
Positive Control: Wells containing broth and fungal inoculum only (no compound).
-
Negative Control: Wells containing broth only (no fungus).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the fungal species (e.g., 25-28°C) for 24-72 hours, or until robust growth is seen in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.
Protocol 2: Plant-Based Antifungal Efficacy Trial (Detached Leaf Assay)
Rationale: This ex vivo assay bridges the gap between in vitro results and whole-plant studies. It assesses the compound's ability to protect plant tissue from fungal infection, providing insights into its protective and/or curative potential.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., tomato, bean).
-
This compound solutions at various concentrations (e.g., 1x, 2x, 4x the determined MIC).
-
Fungal spore suspension (e.g., 1 x 10^6 spores/mL).
-
Petri dishes with moist filter paper.
-
Tween-20 or similar surfactant.
Procedure:
-
Leaf Preparation: Gently wash and surface-sterilize leaves. Place them adaxial side up in Petri dishes containing moistened filter paper to maintain humidity.
-
Treatment Application:
-
Protective Assay: Pipette 20-50 µL of the this compound solutions onto the leaf surface and spread gently. Allow to dry for 2-4 hours.
-
Curative Assay: Inoculate the leaves first (Step 3), incubate for 12-24 hours, and then apply the this compound treatments.
-
-
Inoculation: Pipette a 10 µL droplet of the fungal spore suspension onto the center of the treated area on each leaf.
-
Controls:
-
Positive Control: Leaf treated with water (and surfactant) instead of the compound, then inoculated.
-
Negative Control: Leaf treated with water only and not inoculated.
-
-
Incubation: Seal the Petri dishes and incubate under appropriate light and temperature conditions for 3-7 days.
-
Assessment: Measure the diameter of the necrotic lesion that develops around the inoculation site. Calculate the percentage of disease inhibition compared to the positive control.
Quantitative Data Summary
The following table summarizes reported MIC values for various nitrochalcone derivatives against different microorganisms, providing a baseline for experimental design.
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |
| (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Pseudomonas fluorescence | 20 | [7] |
| p-aminochalcones | Trychophyton rubrum | 0.015 - 1.25 | [9] |
Section 2: Potential as a Plant Growth Regulator or Herbicide
Chalcones are known to possess phytotoxic properties, suggesting a potential application as herbicides or plant growth regulators (PGRs)[6]. Plant growth regulators can act as inhibitors, suppressing growth, or retardants, which slow cell division and elongation without causing malformation[10]. The effect is highly dependent on the concentration.
Protocol 3: Seed Germination and Seedling Vigor Assay
Rationale: This assay is a fundamental method to evaluate the phytotoxicity of a compound. It measures the effect on two critical early-life stages: seed germination and seedling growth, providing clear indicators of inhibitory or herbicidal activity.
Materials:
-
Seeds of a model plant species (e.g., cress, lettuce, radish).
-
This compound solutions at a wide range of concentrations (e.g., 1, 10, 100, 1000 µM).
-
Petri dishes with filter paper.
-
Growth chamber or incubator with controlled light and temperature.
Procedure:
-
Plate Preparation: Place two layers of filter paper in each Petri dish and add 5 mL of the respective this compound test solution or deionized water (as a control).
-
Sowing: Place 20-25 seeds evenly on the moistened filter paper in each dish.
-
Incubation: Seal the dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.
-
Data Collection:
-
Germination Rate (%): Count the number of germinated seeds daily. A seed is considered germinated when the radicle is at least 2 mm long.
-
Root and Shoot Length: After the incubation period, carefully remove the seedlings and measure the length of the primary root and shoot for at least 10 seedlings per dish.
-
-
Analysis: Calculate the percent inhibition of germination and growth for each concentration relative to the water control.
Section 3: Synthesis Overview and Safety Protocols
Synthesis Method
This compound is typically synthesized via a Claisen-Schmidt (aldol) condensation reaction . This common and efficient method involves the base-catalyzed reaction between 3-nitrobenzaldehyde and acetophenone, usually in an ethanol solvent[11].
Safety and Handling
As with many nitro-aromatic compounds, this compound requires careful handling.
GHS Hazard Information:
-
H315: Causes skin irritation[12].
-
H319: Causes serious eye irritation[12].
-
H335: May cause respiratory irritation[12].
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powder, to avoid inhalation.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Caption: General experimental workflow for evaluating this compound in agriculture.
References
-
Jayapal, M. R., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules, 26(8), 2299. Retrieved from [Link]
-
Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & Medicinal Chemistry Letters, 23(20), 5519-5522. Retrieved from [Link]
-
Juárez-García, D. D., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7695. Retrieved from [Link]
-
Qiu, X., Li, S., & Shi, A. R. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research, 531, 253-256. Retrieved from [Link]
-
de Oliveira, A. C. C., et al. (2017). Activity of 3'-hydroxychalcone against Cryptococcus gattii and toxicity, and efficacy in alternative animal models. Future Microbiology, 12, 935-943. Retrieved from [Link]
-
Stompor, M. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Applied Sciences, 14(1), 125. Retrieved from [Link]
-
Perveen, S., et al. (2020). Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions. Plant Physiology and Biochemistry, 148, 188-202. Retrieved from [Link]
-
Wang, Y., et al. (2021). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Journal of Cancer, 12(1), 23-33. Retrieved from [Link]
-
Gómez-Rivera, A., et al. (2013). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C15H11NO3 | CID 94862. PubChem. Retrieved from [Link]
-
Bandeira, P. N., et al. (2020). In Vitro Antifungal Activity Against Trychophyton Rubrum of p-Aminochalcones and 3'-Methoxy-4'-Hydroxy Chalcone. Revista Virtual de Química, 12(3), 703-711. Retrieved from [Link]
-
TNAU Agritech Portal. (n.d.). Plant Nutrition :: Plant Growth Regulators. Retrieved from [Link]
-
CABI. (n.d.). Fungicide Modes of Action and Spectrum. CABI Digital Library. Retrieved from [Link]
-
TNAU Agritech Portal. (n.d.). plant growth regulators in flowering and fruit set. Retrieved from [Link]
Sources
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 614-48-2: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 614-48-2 | Benchchem [benchchem.com]
- 6. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 11. This compound (614-48-2) for sale [vulcanchem.com]
- 12. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 3-Nitrochalcone in Claisen-Schmidt condensation
Ticket ID: OPT-3NC-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Claisen-Schmidt Condensation for 3-Nitrochalcone
Executive Summary
You are encountering yield fluctuations in the synthesis of this compound (1-(3-nitrophenyl)-3-phenylprop-2-en-1-one). The presence of the electron-withdrawing nitro group (
This guide moves beyond standard textbook recipes to address the specific thermodynamic and kinetic bottlenecks of this nitro-substituted system.
Module 1: Mechanism & Kinetic Control
User Question: Why does my reaction turn dark brown/red with low precipitate yield?
Technical Insight: The dark coloration indicates the formation of oligomers. The 3-nitro group makes the aldehyde carbonyl highly electrophilic. If the base concentration is too high initially, two parasitic pathways compete with the main reaction:
-
Cannizzaro Reaction: The base attacks the aldehyde directly rather than the enolate attacking the aldehyde.
-
Michael Addition: The enolate attacks the product (the chalcone) rather than the starting aldehyde, leading to polymerization.
The Pathway to Yield
To maximize yield, we must favor the
Figure 1: Mechanistic pathway showing the critical competition between productive condensation and parasitic side reactions driven by excess base.
Module 2: Optimized Experimental Protocol
User Question: What is the exact stoichiometry to prevent side reactions?
Protocol Standard: Do not dump all reagents together. Use a controlled addition method.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 3-Nitrobenzaldehyde | Electrophile | 1.0 | Must be finely powdered to ensure dissolution. |
| Acetophenone | Nucleophile | 1.0 | Freshly distilled if yellowed. |
| NaOH (aq, 10%) | Catalyst | 0.8 | Limiting factor. Do not use excess. |
| Ethanol (95%) | Solvent | - | Methanol is an alternative, but Ethanol favors precipitation. |
Step-by-Step Workflow
-
Solubilization: Dissolve 15.1 g (0.1 mol) of 3-nitrobenzaldehyde and 12.0 g (0.1 mol) of acetophenone in 50 mL of Ethanol in a round-bottom flask.
-
Thermal Equilibration: Cool the mixture to 5–10°C in an ice bath.
-
Why? Lower temperature suppresses the activation energy of the Cannizzaro side reaction more than the Aldol condensation.
-
-
Controlled Catalysis: Add 15 mL of 10% NaOH dropwise over 20 minutes with vigorous stirring.
-
Critical: The solution should turn cloudy yellow, not dark brown.
-
-
Reaction Phase: Stir for 3-4 hours at room temperature (25°C). Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Work-up:
-
Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base immediately).
-
Why? Neutralization stops the reversible retro-aldol reaction and prevents product degradation.
-
-
Purification: Filter the crude solid. Recrystallize from hot ethanol .
Module 3: Troubleshooting Guide (FAQ)
User Question: I followed the protocol, but I'm still seeing specific failures. How do I fix them?
Issue 1: "Oiling Out" (Sticky Product)
Symptom: Instead of crystals, a yellow/orange oil separates at the bottom.
-
Cause: The melting point of the intermediate or product is depressed by impurities (unreacted aldehyde), or the solvent polarity is too high.
-
Fix:
-
Decant the aqueous layer.
-
Dissolve the oil in a minimum amount of hot ethanol.
-
Add "seed crystals" of pure chalcone if available.
-
Scratch the side of the glass vessel with a glass rod to induce nucleation.
-
Issue 2: Low Yield (<50%)
Symptom: High recovery of starting material.
-
Cause: Reversibility of the Aldol step. The dehydration step (driving force) is not occurring efficiently.
-
Fix: Increase the reaction time or slightly increase the base concentration (carefully). Ensure the reaction is not "wet" (excess water shifts equilibrium back to reactants).
Issue 3: Product Purity (Melting Point Depression)
Symptom: Melting point is wide (e.g., 130-140°C) instead of sharp (approx. 146°C for this compound).
-
Cause: Contamination with Michael adducts or benzoic acid (Cannizzaro byproduct).
-
Fix: Recrystallize using Rectified Spirit (95% EtOH) rather than absolute ethanol. The slight water content helps keep the ionic byproducts in solution while the chalcone precipitates.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing reaction failures during work-up.
Module 4: Green Chemistry Alternative (Solvent-Free)
User Question: Can I improve yield by eliminating the solvent effects?
Technical Insight: Solvent-free "Grindstone Chemistry" often produces higher yields (85-98%) for chalcones because the reagents are in intimate contact at high concentrations, driving the reaction forward and minimizing solvent-mediated side reactions.
Protocol:
-
Place 0.01 mol 3-nitrobenzaldehyde and 0.01 mol acetophenone in a porcelain mortar.
-
Add 0.04 mol solid NaOH pellets (powdered).
-
Grind vigorously with a pestle for 5–10 minutes.
-
The mixture will turn yellow and solidify.
-
Wash the solid with cold water (to remove salts) and filter.
-
Recrystallize from ethanol.
Advantages:
-
Higher Atom Economy.[1]
-
Reduced reaction time (minutes vs. hours).
-
Elimination of "oiling out" issues related to solvent solubility.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. [Link]
-
Toda, F., et al. (1990). Solvent-free Claisen-Schmidt reactions.[1][4] Journal of the Chemical Society, Perkin Transactions 1, 3207-3209. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-Nitrochalcone Synthesis
Welcome to the technical support center for the synthesis of 3-Nitrochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Claisen-Schmidt condensation for this specific chalcone. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible synthesis.
Foundational Principles: The Claisen-Schmidt Condensation
The synthesis of this compound is a classic example of a Claisen-Schmidt condensation, a type of crossed aldol condensation.[1] This reaction involves the base-catalyzed condensation between an aromatic aldehyde (3-nitrobenzaldehyde) and a ketone with an α-hydrogen (acetophenone).[2][3]
The mechanism proceeds in three key stages:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of acetophenone, forming a nucleophilic enolate ion.[3][4]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.
-
Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[4]
Understanding this mechanism is critical for troubleshooting, as each step represents a potential point of failure or optimization.
Baseline Experimental Protocol
This protocol outlines a standard, reliable method for the synthesis and purification of this compound. Subsequent sections will address common deviations and how to troubleshoot them.
Part A: Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in ethanol or methanol.[2][3]
-
Catalyst Addition: While stirring the solution at room temperature, add a 40% w/v aqueous solution of NaOH or KOH dropwise.[3] For better control over the exothermic reaction, especially on a larger scale, it is advisable to cool the flask in an ice bath during the base addition.[5][6]
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] Reaction times can vary from 3 to 24 hours, often accompanied by the precipitation of the solid product.[3]
-
Work-up: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully neutralize the excess base by adding 1M HCl dropwise until the pH of the solution is approximately 7.[3][7] This step is crucial for precipitating any product that remains dissolved as the phenoxide.
-
Isolation: Collect the crude this compound precipitate by vacuum filtration. Wash the solid with a generous amount of cold water to remove any inorganic salts and residual base.[6]
Part B: Purification
-
Drying: Allow the crude product to air-dry thoroughly. Incomplete drying can introduce water into the recrystallization solvent, affecting efficiency and final purity.[8]
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or methanol.[2] Once fully dissolved, allow the solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the recovery of purified crystals.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely. The final product should be a pale yellow to yellow crystalline solid.[2][6]
Workflow Visualization
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction? A: Reported yields for this compound synthesis can vary significantly based on reaction conditions and purification efficiency, typically ranging from 62% to as high as 90%.[2] If your yield is significantly lower, consult the troubleshooting guide in the next section.
Q2: What is the typical melting point of pure this compound? A: The literature melting point for high-purity this compound is consistently reported in the range of 144-146°C.[2] A sharp melting point within this range is a strong indicator of purity.
Q3: My product is bright orange/brown. Is this normal? A: The pure product is typically described as a pale yellow crystalline solid.[2] While chalcones with nitro groups can be more intensely colored, a dark orange or brown color in the crude product often indicates the presence of impurities or side-products.[6] Proper recrystallization should yield the expected pale yellow color.
Q4: How do I effectively monitor the reaction using TLC? A: Use a solvent system like 3:1 hexanes/ethyl acetate. Spot the starting materials (acetophenone and 3-nitrobenzaldehyde) and the reaction mixture on a TLC plate. The reaction is complete when the spots corresponding to the starting materials have disappeared or are very faint, and a new, typically lower Rf spot for the chalcone product is prominent.
Q5: Why is it important to add the base slowly and/or at a low temperature? A: The aldol condensation is an exothermic reaction. Adding the base slowly, especially while cooling in an ice bath, helps to control the reaction temperature.[5][6] This prevents the formation of undesirable side-products from reactions like the Cannizzaro reaction of the aldehyde or self-condensation of the ketone, thereby maximizing the yield of the desired chalcone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment, providing explanations and actionable solutions.
Q: My reaction yield is very low or I obtained no product. What went wrong? A: This is a common issue with several potential causes:
-
Inactive Base: The concentration of your NaOH or KOH solution may be lower than stated due to absorption of atmospheric CO2. Solution: Prepare a fresh solution of the base before starting the reaction.
-
Stoichiometry: Inaccurate measurement of the limiting reagent (3-nitrobenzaldehyde) will directly impact the theoretical yield.[8] Solution: Ensure accurate weighing and molar calculations of your reactants.
-
Insufficient Reaction Time: The condensation may be slow. Solution: Monitor the reaction with TLC and allow it to stir for a longer duration (up to 24 hours) if starting materials are still present.[3]
-
Premature Work-up: If the product is highly soluble in the reaction mixture, it may not precipitate readily. Solution: Ensure complete neutralization with acid during work-up and consider reducing the solvent volume by rotary evaporation before filtration if precipitation is minimal.
Q: My final product has a low and/or broad melting point (e.g., 135-141°C). How can I improve its purity? A: A low, broad melting point is a clear sign of impurities.[8]
-
Residual Water or Solvent: The product may not have been dried sufficiently before or after recrystallization. Water, in particular, can significantly depress the melting point.[8] Solution: Dry the product under vacuum for several hours.
-
Ineffective Recrystallization: The chosen solvent may not be ideal, or too much solvent was used. Solution: Perform a second recrystallization. Ensure you are using the minimum amount of hot solvent required to dissolve the solid. If ethanol fails, consider other solvents like methanol or a solvent pair such as dichloromethane/n-hexane.[5]
-
Contamination: The product may be contaminated with unreacted starting materials or the intermediate aldol addition product. Solution: Wash the filtered crystals thoroughly with cold water to remove any water-soluble starting materials. A second recrystallization is often necessary to remove organic contaminants.
Q: My product oiled out during recrystallization instead of forming crystals. What should I do? A: Oiling out occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution 1 (Add More Solvent): Your solution may be too concentrated. Add a small amount of additional hot solvent until the oil dissolves completely, then allow it to cool slowly.
-
Solution 2 (Scratching): Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. This creates a rough surface that can initiate crystal growth.
-
Solution 3 (Seed Crystal): If you have a small amount of pure solid, add a tiny crystal to the cooled solution to act as a nucleation point.
Troubleshooting Decision Tree
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. amarequip.com [amarequip.com]
- 4. Synthesis Of this compound Lab Report | ipl.org [ipl.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. This compound Experiment - 649 Words | Cram [cram.com]
Technical Support Center: Purification of 3-Nitrochalcone
Welcome to the dedicated support center for navigating the complexities of 3-Nitrochalcone purification. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties of the chalcone backbone, presenting unique challenges during purification that require a nuanced approach.[1]
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will explore the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound, synthesized via the Claisen-Schmidt condensation of 3-nitrobenzaldehyde and acetophenone.[2][3]
Issue 1: Recrystallization Challenges
Recrystallization is the most common and cost-effective method for purifying crude this compound.[1] However, success hinges on selecting the appropriate solvent system and technique.
Q1: My this compound product "oils out" instead of forming crystals during recrystallization. What's happening and how do I fix it?
A1: "Oiling out" is a frustrating but common phenomenon where the solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This typically occurs for one of two reasons:
-
High Supersaturation: The solution is too concentrated, and the solute comes out of solution too rapidly for ordered crystals to form.
-
Low Melting Point vs. Solvent Boiling Point: The melting point of the impure compound is lower than the boiling point of the solvent being used. The compound melts in the hot solvent and separates as an oil upon cooling.[4]
Troubleshooting Strategy:
-
Reduce Saturation: Add a small amount of the hot recrystallization solvent to the oily mixture until it redissolves. Allow the solution to cool much more slowly. A slower cooling rate is critical for promoting the formation of well-defined crystal lattices.[4]
-
Induce Nucleation: Scratch the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic scratches that serve as nucleation sites for crystal growth.[4] Alternatively, add a "seed crystal" of pure this compound if available.
-
Change Solvents: Switch to a solvent with a lower boiling point. For this compound, which has a melting point of approximately 142-146°C, high-boiling point solvents are generally not necessary.[1]
-
Employ a Mixed-Solvent System: This is often the most effective solution. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethanol). Then, slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble, like n-hexane or water) dropwise at an elevated temperature until the solution just becomes cloudy (the cloud point). Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[4][5]
Q2: I'm having trouble finding a single suitable solvent for recrystallizing this compound. What are the best options?
A2: The ideal solvent is one where this compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[4] For this compound, several systems are reported to be effective.
Data Summary: Recommended Solvent Systems for this compound Recrystallization
| Solvent/System | Type | Common Application & Rationale | Reference |
| Ethanol (95% or absolute) | Single Solvent | A widely used, effective "green" solvent. This compound has good solubility in hot ethanol and lower solubility when cold. | [1][6] |
| Methanol | Single Solvent | Similar to ethanol, often used interchangeably. Can sometimes offer different solubility profiles for specific impurities. | [1][2] |
| Dichloromethane/n-Hexane | Mixed-Solvent | Excellent for obtaining high-purity crystals, particularly for analytical purposes like X-ray crystallography. Dichloromethane is the "good" solvent, and hexane is the "poor" solvent. | [5][6] |
| Acetic Acid | Single Solvent | Can be effective but may require more rigorous drying to remove residual solvent. | [1] |
Workflow: Troubleshooting Recrystallization This diagram outlines a logical progression for addressing common recrystallization failures.
Caption: A troubleshooting flowchart for recrystallization.
Issue 2: Column Chromatography Complications
When recrystallization is insufficient to remove stubborn impurities, or when separating the product from starting materials with similar polarities, column chromatography is the method of choice.[4]
Q3: My this compound product and the starting 3-nitrobenzaldehyde have very similar Rf values on TLC. How can I separate them?
A3: This is a classic purification challenge. The key is to enhance the selectivity of your chromatographic system.
Troubleshooting Strategy:
-
Fine-Tune the Mobile Phase: The most common eluent system for chalcones is a mixture of hexane and ethyl acetate.[7] If separation is poor, make small, incremental changes to the solvent ratio. A slight decrease in the proportion of the more polar solvent (ethyl acetate) will cause all compounds to elute more slowly (lower Rf values) and can often increase the separation between them.
-
Change the Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system that offers different intermolecular interactions. For example, substituting ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can alter the selectivity and improve separation.[4] A toluene/ethyl acetate system can also be effective.[7]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by slowly adding the more polar solvent (e.g., ethyl acetate).[4][8] This will cause the less polar compounds to elute first, while holding the more polar compounds at the top of the column longer, effectively stretching out the separation.
Q4: My this compound product is a yellow solid, but after column chromatography, my fractions are colorless, and I have a low recovery. Where did my product go?
A4: This issue suggests that the product either did not elute from the column or decomposed on the stationary phase.
Causality & Solution:
-
Insufficient Eluent Polarity: this compound, while moderately polar, may require a more polar mobile phase than anticipated to elute from the silica gel. If your eluent is too non-polar (e.g., high hexane content), the product will remain strongly adsorbed to the top of the column.[4]
-
Solution: After running your initial solvent system, try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture containing 1-5% methanol, to see if the yellow band elutes.[4]
-
-
Decomposition on Silica Gel: Standard silica gel is slightly acidic (pH ≈ 4-5). Some organic molecules, particularly those with acid-sensitive functional groups, can decompose during prolonged contact. While this compound is generally stable, this possibility cannot be entirely dismissed.
-
Solution: Consider using deactivated or neutral silica gel. You can also try an alternative stationary phase like neutral alumina, which can be less harsh.[4]
-
Detailed Experimental Protocols
These protocols are provided as a validated starting point. As a Senior Application Scientist, I advise you to always perform small-scale trials and TLC analysis to optimize conditions for your specific reaction mixture.
Protocol 1: High-Purity Recrystallization of this compound
This protocol utilizes a mixed-solvent system, which is highly effective for achieving excellent purity.[5]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum volume of hot dichloromethane required to fully dissolve the solid with gentle heating and swirling.
-
Induce Saturation: While the solution is still warm, add n-hexane dropwise with continuous swirling. Continue adding n-hexane until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of dichloromethane to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum. The final product should be a pale yellow to yellow crystalline solid.[1]
-
Purity Assessment: Determine the melting point. Pure this compound should have a sharp melting point in the range of 142-146°C.[1] A broad or depressed melting point indicates the presence of impurities.[1]
Protocol 2: Gradient Flash Column Chromatography
This protocol is designed to separate this compound from unreacted starting materials and non-polar byproducts.
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of hexane/ethyl acetate. An ideal system will give the this compound an Rf value of ~0.25-0.35 and show clear separation from other spots.[7]
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or your mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin the elution with a low-polarity solvent (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Increase: Gradually and systematically increase the polarity of the mobile phase. For example, collect 50 mL fractions and increase the ethyl acetate content by 2-5% every 2-3 fractions.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow: Optimizing Column Chromatography A systematic approach to developing a robust column chromatography separation method.
Caption: A workflow for column chromatography optimization.
References
-
Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone . (n.d.). Amar Equipment. Retrieved February 2, 2026, from [Link]
-
Synthesis and Analysis of this compound . (n.d.). Scribd. Retrieved February 2, 2026, from [Link]
-
Sari, Y., et al. (2014). The Influence of Nitro Group on Synthesis of Chalcone Derivatives Using Conventional Method and Microwave Irradiation Assistance . Journal of Chemical and Pharmaceutical Research, 6(5), 132-136. Retrieved February 2, 2026, from [Link]
-
Cárdenas-Galindo, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones . Molecules, 26(24), 7687. Retrieved February 2, 2026, from [Link]
-
Antonenko, T. S., et al. (2020). Unexpected cyclization of ortho-nitrochalcones into 2-alkylideneindolin-3-ones . Beilstein Journal of Organic Chemistry, 16, 1076–1084. Retrieved February 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. amarequip.com [amarequip.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unexpected cyclization of ortho-nitrochalcones into 2-alkylideneindolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Nitrochalcone Purification & Analysis
Topic: Identification and Removal of Impurities in Synthesized (E)-3-Nitrochalcone Audience: Organic Chemists, Medicinal Chemistry Researchers Context: Claisen-Schmidt Condensation (3-Nitrobenzaldehyde + Acetophenone)
Introduction: The Impurity Profile
In the base-catalyzed Claisen-Schmidt condensation, the thermodynamic product is typically the (E)-isomer of 3-nitrochalcone. However, the crude matrix often contains specific, persistent impurities that degrade biological assay results and crystal stability.
Common Impurities:
-
Unreacted 3-Nitrobenzaldehyde: The most common contaminant due to equilibrium limitations or improper stoichiometry.
-
Cannizzaro Byproducts: 3-Nitrobenzyl alcohol and 3-nitrobenzoic acid (formed if base concentration is too high).
-
Michael Adducts: Oligomers formed by the addition of enolates to the product chalcone.
-
Inorganic Salts: Acetate or chloride salts remaining from neutralization.
Module 1: Diagnostic Triage (Identification)
User Question: My crude solid is yellow, but the melting point is broad (135–140°C). How do I pinpoint the specific impurity causing this depression?
Scientist Response: A broad melting point (>2°C range) is the primary indicator of solvated impurities or starting materials. You must differentiate between trapped solvent and unreacted aldehyde.
Step 1: The "Smoking Gun" Analysis (NMR & TLC)
Do not rely solely on color. Use
| Marker | Chemical Shift ( | Multiplicity | Interpretation |
| Aldehyde Proton | ~10.14 ppm | Singlet | Critical Impurity: Unreacted 3-nitrobenzaldehyde. |
| Vinyl Protons | 7.5 – 7.8 ppm | Doublet ( | Target Product: Large coupling constant confirms (E)-trans geometry. |
| Alcohol CH | ~4.8 ppm | Singlet | Side Product: 3-Nitrobenzyl alcohol (Cannizzaro reduction). |
| Solvent (EtOH) | 3.72 ppm (q), 1.18 ppm (t) | Quartet/Triplet | Solvate: Product needs extended vacuum drying. |
Step 2: Visualizing the Purity Logic
Use this logic flow to determine your next processing step.
Caption: Diagnostic logic flow. If aldehyde is detected, chemical washing (Bisulfite) is required before physical purification (Recrystallization).
Module 2: Purification Protocols (Removal)
User Question: Recrystallization alone isn't removing the starting aldehyde efficiently. I'm losing too much yield repeating it. Is there a better way?
Scientist Response: Yes. Recrystallization relies on solubility differences, which can be marginal between the aldehyde and the chalcone. If NMR confirms unreacted aldehyde, use Protocol B (Chemo-Selective Washing) before recrystallization.
Protocol A: Standard Recrystallization (Physical Purification)
Best for: Removing trace solvent, inorganic salts, and minor amorphous byproducts.
-
Solvent Choice: 95% Ethanol (EtOH) is the standard. Methanol (MeOH) is a valid alternative.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling EtOH dropwise with stirring until the solid just dissolves.
-
Critical: Do not add excess solvent. If oil droplets form, add a few drops of EtOH until they dissolve into the bulk solution.
-
-
Cooling: Remove from heat. Allow to cool to room temperature undisturbed (20 mins), then place in an ice bath (20 mins).
-
Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling excludes them.
-
-
Filtration: Vacuum filter using a Büchner funnel. Wash with ice-cold EtOH.
Protocol B: The Bisulfite Wash (Chemical Purification)
Best for: Selectively removing unreacted 3-nitrobenzaldehyde. Mechanism: Sodium bisulfite reacts reversibly with aldehydes to form water-soluble sulfonate adducts, while the chalcone (a ketone) remains in the organic phase/solid state.
-
Dissolution: Dissolve the crude mixture in a minimal amount of Ethyl Acetate or Dichloromethane.
-
Extraction: Transfer to a separatory funnel.
-
The Wash: Add saturated aqueous Sodium Bisulfite (
) solution. Shake vigorously for 2-3 minutes.-
Observation: The aldehyde converts to the bisulfite adduct and migrates to the aqueous layer.
-
-
Separation: Drain the aqueous layer. Wash the organic layer once with water, then brine.
-
Recovery: Dry the organic layer over Anhydrous
, filter, and rotary evaporate. -
Final Polish: Proceed to Protocol A (Recrystallization) with the now aldehyde-free solid.
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky liquid) instead of crystallizing during cooling. What went wrong?
-
Cause: The solution was likely too concentrated (supersaturated) at a temperature above the crystal's melting point, or the solvent mixture is too polar.
-
Fix:
-
Reheat to dissolve the oil.
-
Add a small amount of additional solvent (EtOH).[1]
-
Seed it: Add a tiny crystal of pure this compound (or scratch the glass side with a rod) as the solution cools to room temperature. This provides a nucleation site.
-
Q2: The product has a dark brown/orange tint. Isn't it supposed to be yellow?
-
Cause: Dark colors usually indicate base entrapment (leading to polymerization) or phenol formation.
-
Fix:
Q3: My yield is >100%. How is this possible?
-
Cause: Incomplete drying (solvent entrapment) or significant water retention.
-
Fix: Dry the solid in a vacuum oven at 40°C for 12 hours. Check the
H NMR for the ethanol triplet/quartet or water peak (~1.56 ppm in CDCl or 3.3 ppm in DMSO- ) to confirm.
References
-
Claisen-Schmidt Condensation & Impurities
-
Melting Point & Physical Data
-
NMR Characterization
- Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Application Notes.
-
Source:
-
Purification Methodology (Bisulfite Wash)
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 614-48-2 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. amarequip.com [amarequip.com]
- 7. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]
- 8. This compound CAS#: 614-48-2 [chemicalbook.com]
- 9. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
overcoming low reactivity of substituted benzaldehydes in chalcone synthesis
This guide serves as a specialized technical resource for researchers encountering reactivity issues in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), specifically when using substituted benzaldehydes that exhibit poor electrophilicity or steric hindrance.
Introduction: The Reactivity Paradox
The Claisen-Schmidt condensation is the industry standard for chalcone synthesis. However, its efficiency drops precipitously when the electrophilic component (the benzaldehyde) is substituted with strong Electron-Donating Groups (EDGs) like -N(Me)2, -OH, or -OMe, or when sterically hindered (e.g., ortho-substitution).
These substituents stabilize the carbonyl carbon, reducing its partial positive charge (
Module 1: Diagnostic & Mechanism (FAQ)
Q1: My reaction with 4-dimethylaminobenzaldehyde yields <10% product after 24 hours. Is the catalyst dead?
Diagnosis: Likely not. The issue is electronic deactivation.
Explanation: The dimethylamino group is a powerful
Q2: I see a new spot on TLC, but it’s not my chalcone. What is it?
Diagnosis: It is likely a side-reaction product. Common Culprits:
-
Cannizzaro Reaction: If you are using a strong base (50% NaOH) and an aldehyde with no
-hydrogens, the aldehyde may disproportionate into an alcohol and a carboxylic acid. -
Michael Addition: If the reaction runs too long or the base is too concentrated, the enolate may attack the formed chalcone (1,4-addition) rather than the aldehyde, forming a dimer.
-
Self-Condensation: The acetophenone reacts with itself. Validation: Check the NMR. A Cannizzaro product will show a benzyl alcohol signal (
4.6 ppm). A Michael adduct will show loss of the alkene double bond protons ( 7.4-7.8 ppm, Hz).
Module 2: Troubleshooting Decision Tree
Visualizing the Logic Flow
Use this decision matrix to select the correct protocol based on your substrate's failure mode.
Caption: Decision matrix for selecting the optimal synthesis protocol based on substrate properties.
Module 3: Experimental Protocols
Protocol A: Acid-Catalyzed Condensation (For Deactivated Aldehydes)
Target: Substrates with strong EDGs (e.g., Vanillin, 4-N,N-dimethylaminobenzaldehyde).
Mechanism: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic (
Reagents:
-
Substituted Benzaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
Ethanol (absolute, 20 mL)
-
Thionyl Chloride (
) OR Conc. (0.5 - 1.0 mL)
Step-by-Step:
-
Solubilization: Dissolve the aldehyde and acetophenone in ethanol in a round-bottom flask.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Dropwise add
(Caution: releases HCl gas and ) or conc. .-
Why:
reacts with ethanol to generate anhydrous HCl in situ, a very effective catalyst.
-
-
Reaction: Stir at room temperature for 12-24 hours. If precipitate does not form, reflux for 2-3 hours.
-
Monitoring: Check TLC every hour. Look for the disappearance of the aldehyde spot.
-
Workup: Pour the mixture into 100g of crushed ice/water. The chalcone typically precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from hot ethanol.
Protocol B: Microwave-Assisted Synthesis (For Steric Hindrance)
Target: Ortho-substituted aldehydes (e.g., 2-chloro, 2,4,6-trimethoxy) where steric bulk prevents proper orbital overlap. Mechanism: Direct dielectric heating provides rapid energy transfer, overcoming the high activation energy barrier caused by steric repulsion.
Reagents:
-
Reactants (10 mmol each)
-
Ethanol (5 mL) - Minimal solvent is key
-
KOH pellets (10 mmol)
Step-by-Step:
-
Preparation: Mix reactants and KOH in a microwave-safe vessel. Add minimal ethanol (just enough to create a slurry).
-
Irradiation: Place in a microwave reactor (e.g., Monowave or modified domestic).
-
Settings: 160-300 Watts, 1-3 minutes (pulse mode: 30s ON, 10s OFF to prevent superheating).
-
-
Validation: Monitor temperature; do not exceed 80°C to avoid polymerization.
-
Workup: Cool to RT. Pour into ice water. Acidify slightly with 10% HCl to neutralize the base (precipitates the product). Filter and dry.
Protocol C: Solvent-Free Grinding (Green & High Yield)
Target: General substituted benzaldehydes; excellent for avoiding solvent-mediated side reactions. Mechanism: Grinding generates localized heat (friction) and creates a high concentration of reactants (no solvent dilution), driving the equilibrium toward the product.
Step-by-Step:
-
Combine: Place aldehyde (1 eq), acetophenone (1 eq), and solid NaOH (1 eq) in a porcelain mortar.
-
Grind: Grind vigorously with a pestle.
-
Observation: The mixture will turn into a yellow/orange paste within 2-5 minutes. This color change confirms the formation of the conjugated enone system.
-
-
Completion: Continue grinding for 10-15 minutes. The mixture effectively solidifies.
-
Isolation: Add cold water to the mortar to wash out the inorganic base. Filter the solid chalcone.[1][2]
Module 4: Data & Performance Analysis
The following table summarizes the efficiency of these methods for difficult substrates (e.g., 4-dimethylaminobenzaldehyde).
| Method | Reaction Time | Typical Yield | Key Advantage | Key Limitation |
| Conventional (Base) | 24 - 48 hrs | 20 - 40% | Simple setup | Fails with EDGs; Side reactions |
| Acid Catalysis ( | 2 - 4 hrs | 75 - 85% | Activates EDG-aldehydes | Corrosive; Not for acid-sensitive groups |
| Microwave (MW) | 1 - 5 min | 85 - 95% | Extremely fast; High yield | Requires MW reactor; Scale-up difficult |
| Solvent-Free Grinding | 10 - 20 min | 80 - 90% | Green; No solvent waste | Labor intensive; Solid handling |
Module 5: Mechanistic Visualization
Understanding the failure point in base catalysis for electron-rich aldehydes is crucial.
Caption: Mechanism showing how acid catalysis restores electrophilicity in deactivated aldehydes.
References
-
Microwave-Assisted Synthesis of Chalcones. Global Research Online. Overview of microwave advantages over conventional heating.
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction. National Institutes of Health (PMC). Discusses surfactant effects and reactivity of 4-dimethylaminobenzaldehyde.
-
Solvent-Free Synthesis of Chalcones. Journal of Chemical Education. Details the grinding method and yield correlations with melting points.
-
Practical Synthesis of Chalcone Derivatives. National Institutes of Health (PMC). Protocol for acid-catalyzed condensation using H2SO4 for vanillin derivatives.
-
Troubleshooting Side Reactions in Claisen-Schmidt Condensation. BenchChem. Guide on avoiding Cannizzaro and Michael addition side products.
Sources
Technical Support Center: Purification of 3-Nitrochalcone via Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions for the purification of 3-nitrochalcone using column chromatography. Here, we address common challenges and frequently asked questions to streamline your purification workflow and ensure the high purity of your final product.
Troubleshooting Guide
This section tackles specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.
Question 1: I'm observing poor separation between my this compound and one of the starting materials (3-nitrobenzaldehyde or acetophenone) on my TLC plate. How can I improve this?
Answer:
This is a common challenge, as the polarity of the product and starting materials can be quite similar. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The key to good separation lies in the choice and composition of your eluent. For chalcones, a mixture of hexane and ethyl acetate is a standard choice.[1]
-
Adjust Polarity: If the spots are too close, systematically adjust the polarity. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).[2] A subtle change in the solvent ratio can often lead to a significant improvement in separation.
-
Alternative Solvent Systems: If adjusting the hexane/ethyl acetate ratio doesn't suffice, consider trying different solvent systems. The unique interactions of different solvents with your compounds and the silica gel can alter selectivity. Some alternatives to explore include:
-
Dichloromethane/Hexane
-
Toluene/Ethyl Acetate
-
Diethyl ether/Hexane
-
-
-
Consider a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a low polarity mobile phase to allow the less polar compounds to elute first. Then, gradually increase the polarity of the mobile phase to elute your this compound, leaving the more polar impurities behind on the column.
Question 2: My this compound is eluting with a trailing (tailing) band, leading to broad fractions and poor purity. What causes this and how can I fix it?
Answer:
Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or issues with the column packing and sample loading.
-
Check for Compound Degradation: While this compound is generally stable, some chalcone derivatives can be sensitive to the acidic nature of silica gel. To test for degradation, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica. If this is the case, you can consider using deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.
-
Improve Sample Loading: Loading your sample in a solvent that is too polar is a common cause of band broadening.
-
Use a Less Polar Loading Solvent: Dissolve your crude this compound in a minimal amount of a solvent that is less polar than your mobile phase, such as dichloromethane or a small amount of the initial mobile phase itself.
-
Dry Loading Technique: This is the preferred method if your compound is not very soluble in the initial eluent. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
-
Optimize Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band distortion. Ensure your silica gel is packed uniformly as a slurry and allowed to settle without any air bubbles.
Question 3: My this compound is not eluting from the column, even after I've passed a large volume of the mobile phase. What should I do?
Answer:
This issue typically arises from the compound being too strongly adsorbed to the silica gel, which can be due to a mobile phase with insufficient polarity.
-
Gradually Increase Solvent Polarity: If your compound is stuck at the top of the column, you need to increase the eluting power of your mobile phase. Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
Introduce a Stronger Polar Solvent: If even 100% ethyl acetate is not sufficient to elute your compound, you can add a small amount (1-2%) of a more polar solvent like methanol to your mobile phase. Be cautious, as adding too much methanol can sometimes cause the silica gel to dissolve.
Question 4: After evaporating the solvent from what I thought were pure fractions, I have a sticky yellow oil instead of the expected crystalline solid. How can I induce crystallization?
Answer:
Obtaining an oil instead of a solid can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation.
-
High Vacuum Drying: Ensure all residual solvent is removed by placing the oil under a high vacuum for an extended period.
-
Trituration: Try adding a small amount of a non-polar solvent in which your this compound is poorly soluble, such as cold hexane or diethyl ether. Swirl or gently scratch the flask with a glass rod. This can often induce crystallization by "shocking" the compound out of the oily state.
-
Recrystallization: If trituration fails, recrystallization is a powerful purification technique. Ethanol or methanol are commonly used for recrystallizing chalcones.[3] Dissolve the oil in a minimum amount of the hot solvent and allow it to cool slowly.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the purification of this compound.
What is a typical Rf value for this compound in a hexane/ethyl acetate system?
The Rf value is highly dependent on the exact ratio of hexane to ethyl acetate. However, for effective separation on a column, you should aim for an Rf value for your this compound in the range of 0.25 to 0.35 on your analytical TLC plate.[2] This generally provides a good balance between retention on the column and a reasonable elution time. The table below provides a starting point for solvent system selection.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range for this compound | Notes |
| 9:1 | 0.1 - 0.2 | Good for initial assessment, may require a more polar system for elution. |
| 4:1 | 0.25 - 0.4 | Often a good starting point for column chromatography. |
| 7:3 | 0.4 - 0.6 | May be too high for good separation from less polar impurities. |
What are the common impurities I might encounter in my crude this compound?
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation of 3-nitrobenzaldehyde and acetophenone.[4][5] Therefore, the most common impurities are:
-
Unreacted 3-nitrobenzaldehyde: This is one of the starting materials.
-
Unreacted Acetophenone: The other starting material.
-
Side-products: Depending on the reaction conditions, self-condensation of acetophenone can occur, leading to other aldol products.
Is this compound stable on silica gel?
Generally, this compound is stable on silica gel under standard chromatographic conditions. However, as mentioned in the troubleshooting guide, it is always good practice to check for stability, especially if you observe unexpected results like streaking or the appearance of new spots on your TLC.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand on top of the cotton/glass wool plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and solvent addition.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., using a pump or a bulb) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
4. Isolation of Pure this compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain the purified this compound, which should be a pale yellow to yellow crystalline solid.[3]
Visualizations
Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
Reddit. (2023). Co-elution during column. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). How to run column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 614-48-2). Retrieved from [Link]
-
YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
Sources
Technical Support Center: 3-Nitrochalcone Synthesis
Welcome to the technical support center for the synthesis of 3-Nitrochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your experimental conditions and overcome common challenges encountered during this important synthesis.
Core Principles of this compound Synthesis
The synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation, a reliable base-catalyzed reaction between 3-nitrobenzaldehyde and acetophenone.[1][2] The reaction's success hinges on the generation of a nucleophilic enolate from acetophenone, which then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.[3] The presence of the nitro group, a strong electron-withdrawing group, can influence the electronic properties and, consequently, the biological activity of the resulting chalcone.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction is resulting in a consistently low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a common frustration in organic synthesis and can stem from several factors. Here’s a breakdown of potential culprits and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC).[4][5] If the reaction is proceeding slowly, consider extending the reaction time or moderately increasing the temperature, though be cautious as excessive heat can lead to side reactions.[5]
-
Suboptimal Catalyst Concentration: The concentration of the base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical.[6] Too low a concentration may not efficiently deprotonate the acetophenone to form the necessary enolate.[5] Conversely, an excessively high concentration of a strong base can promote side reactions.[4] It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates.[4]
-
Purity of Starting Materials: Impurities in your 3-nitrobenzaldehyde or acetophenone can interfere with the reaction. Ensure you are using high-purity reagents.
-
Moisture Contamination: The presence of water can quench the enolate ion, hindering the reaction.[5] If your reaction conditions are sensitive to moisture, ensure your glassware is thoroughly dried and consider using a dry solvent.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My TLC plate shows multiple spots, indicating the presence of byproducts and making purification difficult. What are these impurities and how can I minimize their formation?
Answer: The formation of multiple products is a frequent challenge in Claisen-Schmidt condensations due to the presence of various reactive species.[4] Here are the most probable side reactions and strategies to mitigate them:
-
Self-Condensation of Acetophenone: The enolate of acetophenone can react with another molecule of acetophenone instead of the intended 3-nitrobenzaldehyde.[4] To minimize this, you can try slowly adding the acetophenone to a mixture of the 3-nitrobenzaldehyde and the base catalyst. This strategy keeps the concentration of the enolate low relative to the aldehyde.[5]
-
Cannizzaro Reaction of 3-Nitrobenzaldehyde: In the presence of a strong base, aldehydes lacking α-hydrogens, like 3-nitrobenzaldehyde, can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[4][7] This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration to suppress this pathway.[4]
-
Michael Addition: The enolate can potentially add to the α,β-unsaturated ketone product, leading to byproducts.
To address purification challenges, column chromatography is often effective. A common mobile phase is a mixture of hexane and ethyl acetate.[3]
Issue 3: Oily Product Instead of a Crystalline Solid
Question: My final product is an oil and will not crystallize. What could be the reason for this?
Answer: This issue can be due to the presence of impurities or the intrinsic properties of the chalcone itself.[3]
-
Verify Purity: First, analyze your crude product using TLC. The presence of multiple spots suggests that impurities are inhibiting crystallization.[3] Purification by column chromatography to remove unreacted starting materials and side products should be your first step.[3]
-
Inducing Crystallization: If the purified product is still an oil, you can try various techniques to induce crystallization. These include scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal of the desired product if available, or cooling the solution slowly.
-
Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent, such as ethanol, is a crucial step for purification.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this compound synthesis? A1: Yields can vary depending on the specific reaction conditions. However, with optimized procedures, yields ranging from 62% to over 90% have been reported.[1][8]
Q2: What is the typical appearance and melting point of this compound? A2: this compound is typically a light yellow solid.[10] The reported melting point is around 143°C.[10]
Q3: What are the key characteristic peaks I should look for in the IR and NMR spectra of this compound? A3:
-
IR Spectroscopy: Key peaks to look for include a strong absorption for the unsaturated ketone (C=O) around 1659 cm⁻¹, a peak for the N-O bond of the nitro group around 1348 cm⁻¹, and absorptions for the benzene rings around 1593 cm⁻¹.[8]
-
¹H NMR Spectroscopy: You should observe signals for the vinyl protons of the α,β-unsaturated system and the aromatic protons of the two phenyl rings. The coupling constant between the vinyl protons can help confirm the trans configuration of the double bond.[1]
Q4: Can I use an acid catalyst for this synthesis? A4: While base-catalyzed Claisen-Schmidt condensation is more common for chalcone synthesis, acid-catalyzed systems are also a viable alternative.[1][11] The choice between acid and base catalysis can depend on the specific substituents on the aromatic rings.[11]
Experimental Protocol: Base-Catalyzed Synthesis of this compound
This protocol provides a standard procedure for the synthesis of this compound.
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 15 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the appropriate amounts of 3-nitrobenzaldehyde and acetophenone in ethanol.[9]
-
While stirring, slowly add the sodium hydroxide solution to the mixture.[9]
-
Continue stirring until a precipitate forms.[9]
-
After the solid has formed, add ice-cold deionized water to the flask and stir to break up the solid mass.[9]
-
Collect the crude product by vacuum filtration using a Buchner funnel.[8]
-
Wash the solid with cold water.[12]
-
Air dry the crude product.[9]
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol to obtain the purified this compound.[9]
Visualizing the Process
Reaction Mechanism:
The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation mechanism for the synthesis of this compound.
Caption: Base-catalyzed mechanism for this compound synthesis.
Troubleshooting Workflow:
This diagram provides a logical workflow for addressing common issues during the synthesis.
Sources
- 1. This compound | 614-48-2 | Benchchem [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Synthesis Of this compound Lab Report | ipl.org [ipl.org]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 3-Nitrochalcone
Welcome to the technical support center for the crystallization of 3-Nitrochalcone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we synthesize field-proven insights with fundamental scientific principles to provide a comprehensive resource for troubleshooting and optimizing your crystallization experiments.
Troubleshooting Guide: Common Crystallization Issues with this compound
This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Q1: My this compound product "oiled out" during cooling instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with chalcones and can be attributed to several factors. The highly conjugated system in this compound and the presence of the polar nitro group can lead to complex solvation effects.
-
Causality: This phenomenon often occurs when the solution is too saturated or cooled too rapidly. Impurities from the Claisen-Schmidt condensation reaction, such as unreacted 3-nitrobenzaldehyde or acetophenone, can also lower the melting point of the mixture, promoting oiling.
-
Immediate Actions:
-
Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Avoid transferring it directly to an ice bath. Rapid cooling does not give the molecules sufficient time to orient themselves into a crystal lattice.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny speck to the cooled, clear solution to induce crystallization.
-
Q2: I'm not getting any crystals to form, even after slow cooling and scratching. What's the next step?
A2: A failure to crystallize typically points to either very high solubility in the chosen solvent at low temperatures or a solution that is not sufficiently supersaturated.
-
Causality: You may have used too much solvent during the initial dissolution step. Alternatively, the chosen solvent may not be ideal for this compound, keeping it in solution even at low temperatures.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.
-
Introduce an Anti-solvent (Mixed-Solvent System): If your this compound is dissolved in a "good" solvent (e.g., ethanol, acetone), you can slowly add a "poor" solvent in which it is less soluble (e.g., water, hexane) dropwise at room temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. A common and effective solvent pair for nitrochalcones is dichloromethane/n-hexane[1].
-
Re-evaluate Your Solvent Choice: Consult the solvent selection guide in the FAQs to ensure you are using an appropriate solvent system.
-
Q3: My yield of this compound is very low. How can I improve it?
A3: A low yield suggests that a significant portion of your product remains in the mother liquor after filtration.
-
Causality: The most common reasons are using an excessive amount of solvent or not cooling the solution to a low enough temperature.
-
Optimization Strategies:
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
"Second Crop" Crystallization: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.
-
Check for Impurities: A high concentration of impurities can increase the solubility of your product. Consider a pre-purification step like a simple filtration or a wash if your crude product is particularly impure.
-
Q4: The crystals I obtained are very fine needles or a powder, making them difficult to filter and wash. How can I get larger crystals?
A4: Crystal size is primarily influenced by the rate of nucleation versus the rate of crystal growth. Fine powders result from rapid nucleation of many small crystals.
-
Causality: This is often a result of cooling the solution too quickly or having a very high level of supersaturation.
-
Methods for Increasing Crystal Size:
-
Slower Cooling: The most effective method is to slow down the cooling process. Let the solution cool to room temperature undisturbed over several hours, and then slowly cool it further in a refrigerator before moving to an ice bath.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the absolute minimum required for dissolution. This will lower the supersaturation level upon cooling, favoring slower growth on existing nuclei rather than the rapid formation of new ones.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Due to the presence of the polar nitro group and the largely nonpolar aromatic backbone, moderately polar solvents are often a good choice.
-
Excellent Choices: Ethanol and methanol are widely reported as effective solvents for the recrystallization of this compound[2].
-
Good Alternatives: Acetone and ethyl acetate can also be effective, often used in mixed-solvent systems.
-
Mixed-Solvent Systems: A combination of a solvent in which this compound is very soluble (e.g., dichloromethane) and one in which it is poorly soluble (e.g., n-hexane) is a powerful technique for obtaining high-purity crystals suitable for X-ray crystallography[1].
Q2: Why is my purified this compound still showing a broad melting point?
A2: A broad or depressed melting point is a classic indicator of impurities. The literature melting point for pure this compound is consistently reported in the range of 142-146°C[2][3].
-
Source of Impurities: The Claisen-Schmidt condensation used to synthesize this compound can have side reactions.
-
Unreacted Starting Materials: Residual 3-nitrobenzaldehyde and acetophenone may be present.
-
Self-Condensation of Acetophenone: Under basic conditions, acetophenone can undergo self-condensation to form products like dypnone (1,3-diphenyl-2-buten-1-one), which can be difficult to remove[4][5][6].
-
Other Byproducts: Longer reaction times can lead to the formation of other impurities[7].
-
-
Polymorphism: While less common to cause a broad melting point unless there is a mixture of forms, it's worth noting that different crystalline forms (polymorphs) of a compound can have different melting points. Polymorphism has been observed in other nitro-substituted chalcones[2].
Q3: How does the nitro group in this compound affect its crystallization?
A3: The nitro group has a significant impact on the molecule's electronic properties and intermolecular interactions, which in turn influences its crystallization behavior.
-
Polarity and Solubility: The nitro group is strongly electron-withdrawing and highly polar. This increases the overall polarity of the molecule compared to unsubstituted chalcone, affecting its solubility in different solvents.
-
Intermolecular Interactions: The nitro group can participate in various non-covalent interactions, such as C-H···O hydrogen bonds and π-π stacking interactions, which are crucial for the formation of a stable crystal lattice. The position of the nitro group can affect the molecule's planarity, which influences how efficiently the molecules can pack in a crystal[1].
-
Crystal Packing: Studies on nitro-substituted chalcones have shown that the nitro group plays a dominant role in the crystal packing, often engaging in interactions that stabilize the crystal structure. The attractive interaction between a nitro group and an adjacent aromatic ring can be a significant factor in the overall lattice energy[8][9].
Q4: Are there any advanced techniques I can try if standard recrystallization fails?
A4: Yes, if you are struggling to obtain high-quality crystals, consider these methods:
-
Vapor Diffusion: This involves dissolving your compound in a "good" solvent in a small, open vial, which is then placed in a larger sealed container with a "poor" solvent. The vapor of the poor solvent slowly diffuses into the good solvent, gradually inducing crystallization.
-
Evaporation: Slow evaporation of a dilute solution of this compound in a suitable solvent can sometimes yield high-quality single crystals.
-
Co-crystallization: Introducing a second, different molecule (a co-former) that can form specific non-covalent bonds (like hydrogen bonds) with this compound can sometimes lead to the formation of a new, more readily crystallizable solid phase.
Key Crystallization Parameters for this compound
The following table summarizes key physical properties and recommended solvents for the crystallization of this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁NO₃ | [3] |
| Molecular Weight | 253.25 g/mol | [3] |
| Appearance | Pale yellow to yellow crystalline solid | [2] |
| Melting Point | 142-146 °C | [2][3] |
| Solubility Profile | ||
| Ethanol | Excellent solubility | [10] |
| Methanol | Excellent solubility | [10] |
| Acetone | Moderate solubility | [8] |
| Ethyl Acetate | Moderate solubility | [11][12] |
| Dichloromethane | Good solubility | |
| n-Hexane | Poor solubility | |
| Water | Insoluble | [10] |
Note: "Excellent" and "Moderate" solubility are qualitative. For optimal results, always perform a small-scale solvent test to determine the ideal solvent and concentration for your specific sample.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of crude this compound using a single-solvent recrystallization with ethanol.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (two sizes)
-
Hot plate
-
Glass funnel
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small volume of 95% ethanol, just enough to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the this compound just completely dissolves. Expert Tip: Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel with filter paper on the hot plate. Pour the hot solution through the pre-heated setup to remove the insoluble materials.
-
Cooling and Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature on a benchtop. As the solution cools, you should observe the formation of yellow crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.
-
Characterization: Determine the melting point of the dried crystals. A sharp melting point in the range of 142-146°C indicates a pure product[2][3].
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common crystallization problems with this compound.
Caption: Troubleshooting workflow for this compound crystallization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 614-48-2 | Benchchem [benchchem.com]
- 3. This compound | C15H11NO3 | CID 94862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. dl.begellhouse.com [dl.begellhouse.com]
- 7. amarequip.com [amarequip.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Buy this compound | 614-48-2 [smolecule.com]
- 11. Ethyl_acetate [chemeurope.com]
- 12. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
GreenPurify™ Technical Support Center: 3-Nitrochalcone Module
Ticket ID: #NC-303-PUR | Status: Open | Priority: High Subject: Minimizing Solvent Waste & Optimizing Yield in 3-Nitrochalcone Purification[1]
Diagnostic & Strategy Selector
User Scenario: You have synthesized this compound (via Claisen-Schmidt condensation) and need to purify the crude solid. Your goal is to maximize purity while adhering to Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and Principle #1 (Prevention of Waste).
Use the following diagnostic logic to determine your purification workflow.
Figure 1: Diagnostic logic for selecting the most solvent-efficient purification method based on crude product quality.
Core Protocols: The "Zero-Waste" Approach
Protocol A: High-Efficiency Ethanol Recrystallization (The "Two-Crop" System)
Standard recrystallization often discards up to 20% of the product in the mother liquor. This protocol recovers that loss.
Solvent Choice: Ethanol (95%) is the preferred green solvent. It is biodegradable, relatively non-toxic, and exhibits the ideal solubility profile for chalcones (soluble hot, sparingly soluble cold) [1].
| Parameter | Specification | Reason for Setting |
| Solvent | Ethanol (95%) | 100% EtOH is often too non-polar; the 5% water helps precipitate inorganic salts (e.g., NaOH residues).[1] |
| Ratio | ~10-15 mL per gram | Critical: Excess solvent is the #1 cause of waste.[1] Start with 8 mL/g and add slowly. |
| Temp | Reflux (~78°C) | Maximizes solubility delta between hot and cold states.[1] |
| Cooling | Ambient | Rapid cooling traps impurities ("oiling out").[1] Slow cooling yields purer crystals. |
Step-by-Step Workflow:
-
Dissolution: Place crude this compound in a flask. Add minimal hot 95% EtOH. Heat to reflux.
-
Green Tip: If the solution is dark/colored, add activated charcoal (1% w/w) before the final filtration, but only if necessary. Charcoal creates solid waste.
-
-
Hot Filtration: Filter rapidly through a pre-heated funnel to remove insoluble mechanical impurities.
-
Crystallization (Crop 1): Allow filtrate to cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 1 hour.
-
Harvest: Vacuum filter. Save the filtrate (Mother Liquor).
-
Recycling (Crop 2):
-
Transfer the Mother Liquor back to a flask.
-
Evaporate solvent volume by 50-60% using a rotary evaporator.
-
Cool again to 0-4°C to induce a second wave of crystallization.
-
Note: Crop 2 may be slightly less pure; verify via TLC.
-
Protocol B: Solvent-Free Trituration (For High-Purity Crude)
If your crude yield is >90% pure (common in solvent-free grinding synthesis), recrystallization is wasteful.
-
Grind: Place crude solid in a mortar.[2]
-
Wash: Add a minimal amount of ice-cold 50% aqueous ethanol.
-
Triturate: Grind the paste for 2-3 minutes. Impurities (unreacted aldehyde) dissolve; the chalcone remains solid.
-
Filter: Vacuum filter and wash with cold water.
-
Benefit: Reduces solvent use by ~90% compared to recrystallization [2].
-
Critical Troubleshooting: Root Cause Analysis
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: The product separates as oily droplets at the bottom of the flask instead of crystals. Root Cause: The solution temperature is above the saturation point but below the melting point of the impure solid (impurities depress the melting point).
Corrective Actions:
-
The "Seeding" Technique (Preferred):
-
The "Cloud Point" Method:
-
Scratching:
-
Vigorously scratch the inner glass surface with a glass rod. Micro-glass particles serve as nucleation sites [3].
-
Issue: Low Yield / Excessive Waste
Symptoms: Crystals are pure, but recovery is <50%. Root Cause: Too much solvent was used (product remains dissolved in mother liquor).[4]
Corrective Action:
-
Execute Protocol A (Step 5). Concentrate the mother liquor.
-
Solvent Check: Ensure you are using 95% EtOH. If using absolute EtOH, the solubility might be too high. Add water to reduce solubility.[3][4]
Visualizing the Closed-Loop System
This diagram illustrates how to trap waste and maximize Atom Economy.
Figure 2: Mother Liquor Recycling Loop (The "Second Crop" Method) to minimize solvent waste.
Frequently Asked Questions (FAQ)
Q: Can I use Ethyl Acetate instead of Ethanol? A: Yes, but it is less "green." Ethyl Acetate (EtOAc) is a good solvent for chalcones, but it is more volatile (VOC emissions) and often requires hexane as a co-solvent to induce precipitation. Using a single solvent (EtOH) is preferred for waste reduction. If you must use EtOAc, use a rotary evaporator to recover it for reuse [4].
Q: My crystals are yellow-orange. Is this an impurity? A: Not necessarily. This compound is naturally yellow due to the conjugated enone system and the nitro group. However, dark brown or sticky orange indicates oxidation products or polymerized aldehyde. If the melting point is sharp (verify against lit. value ~145-146°C), the color is intrinsic.
Q: How do I dispose of the final ethanol waste? A: Do not pour down the drain. Although ethanol is biodegradable, the dissolved nitro-compounds are toxic. Collect in a "Non-Halogenated Organic Solvent" waste container.
References
-
Vogel, A. I. (1989).[6][7] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8] Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).
-
Palleros, D. R. (2004).[9] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[9] (Demonstrates solvent-free methods and purification efficiency).
-
BenchChem Technical Support. (2025). Purifying Chalcone Derivatives by Recrystallization: Troubleshooting Guides. (Specific guidance on "oiling out" phenomena).
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for Principle #5: Safer Solvents).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google Books [books.google.com.sg]
- 7. scribd.com [scribd.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. gctlc.org [gctlc.org]
Technical Support Center: 3-Nitrochalcone Synthesis Optimization
Topic: Troubleshooting Incomplete Conversion in Claisen-Schmidt Condensation Audience: Chemical Researchers & Process Development Scientists
Diagnostic Interface
Status: Active Ticket: #NC-303-INC (Incomplete Conversion of 3-Nitrobenzaldehyde + Acetophenone)
Welcome to the Advanced Synthesis Support Module. Incomplete conversion in the synthesis of 3-nitrochalcone is a multi-variable problem often misdiagnosed as simple "slow kinetics."
The presence of the nitro group (-NO₂) at the meta position of the benzaldehyde creates a unique electronic environment. While it enhances electrophilicity (accelerating the initial attack), it also increases susceptibility to side reactions like the Cannizzaro disproportionation and alters the solubility profile of the intermediate.
Phase 1: Rapid Diagnostic Flowchart
Before altering your protocol, identify the chemical bottleneck using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of incomplete conversion based on TLC/HPLC evidence.
Mechanistic Critical Control Points
To solve the problem, you must understand the "Invisible Wall" in this reaction. The Claisen-Schmidt condensation is not a single step; it is a reversible equilibrium followed by an irreversible elimination.
The Mechanism[1][2][3][4]
-
Enolization: Base removes
-proton from acetophenone.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Aldol Addition (Reversible): Enolate attacks 3-nitrobenzaldehyde. (Fast step due to EWG)
-
Dehydration (Irreversible): Elimination of water to form the enone. (Rate-Limiting Step)
Figure 2: The reaction pathway highlighting the dehydration bottleneck.
Why 3-Nitrobenzaldehyde is Different
The 3-nitro group is strongly electron-withdrawing (Inductive effect, -I).
-
Pro: It makes the carbonyl carbon highly electrophilic, favoring the initial aldol addition.
-
Con: It makes the aldehyde highly susceptible to the Cannizzaro reaction if the base concentration is too high. Hydroxide attacks the aldehyde directly instead of acting as a base for the ketone [1].
-
Con: The intermediate
-hydroxy ketone is often stabilized by internal hydrogen bonding or solvation effects, raising the energy barrier for the final dehydration step [2].
Troubleshooting Q&A: Field Solutions
Issue A: "I see a persistent spot on TLC just below the starting materials."
Diagnosis: Incomplete Dehydration.
You have successfully formed the
-
Solution 1 (Thermal Drive): Increase reaction temperature to 40-50°C. Dehydration is endothermic and entropically driven.
-
Solution 2 (Solvent Modification): If using pure ethanol, add a small amount of water (10%). While counter-intuitive (since we are removing water), hydroxide bases are more active in aqueous-alcoholic mixtures than in dry alcohols due to better solubility and ionization [3].
Issue B: "My aldehyde is disappearing, but yield is low and I see a baseline spot."
Diagnosis: Cannizzaro Side Reaction.[1] The base (NaOH/KOH) is attacking the 3-nitrobenzaldehyde directly, converting it into 3-nitrobenzoic acid (salt) and 3-nitrobenzyl alcohol. This is irreversible and consumes your expensive starting material.
-
Solution: Reduce Base Concentration. Do not use 40-50% NaOH. Switch to a catalytic amount (10-20 mol%) or a lower concentration solution (e.g., 10% NaOH).
-
Protocol Adjustment: Add the base slowly to the mixture of ketone and aldehyde, rather than adding the aldehyde to a basic solution. This ensures the enolate is always present to scavenge the aldehyde before the hydroxide can attack it [4].
Issue C: "The product is oiling out or forming a sticky gum."
Diagnosis: Solvent/Impurity Trap. The product has a melting point around 146°C [5], but impurities (unreacted acetophenone) depress this melting point, leading to oils.
-
Solution: Vigorous stirring is non-negotiable. The reaction becomes heterogeneous as the product precipitates.[2] If stirring stops, the product encapsulates unreacted reagents.
-
Recovery: Dissolve the oil in a minimum amount of hot ethanol, add a seed crystal, and cool slowly. Rapid cooling traps impurities.
Optimized Protocol: The "Gold Standard"
This protocol balances kinetics (formation) against thermodynamics (dehydration) and minimizes side reactions.[3]
Reagents:
-
3-Nitrobenzaldehyde (10 mmol, 1.51 g)[4]
-
Acetophenone (10 mmol, 1.20 g)[4]
-
Ethanol (95%, 15 mL)
-
NaOH Solution (10% aq, 5 mL)
Procedure:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 3-nitrobenzaldehyde and acetophenone in 15 mL ethanol. Ensure complete dissolution.
-
Catalyst Addition: Cool the mixture to ~10°C (ice bath). Add the NaOH solution dropwise over 5 minutes. Reason: Low temp prevents immediate Cannizzaro attack during the mixing phase.
-
Reaction Phase: Remove the ice bath. Allow the mixture to warm to room temperature. Stir vigorously for 30 minutes.
-
Dehydration Drive: If no precipitate forms after 30 mins, warm the flask to 40°C for 15 minutes. Reason: Overcomes the activation energy for water elimination.
-
Quenching: Cool to 0°C. The product should precipitate as a pale yellow/off-white solid.
-
Neutralization (Critical): Wash the filter cake with cold water until the filtrate is neutral (pH 7). Residual base causes retro-aldol (decomposition) during drying or storage.
-
Recrystallization: Recrystallize from hot Ethanol/Acetone (9:1) if purity is critical.[1]
Comparative Data: Solvent & Base Effects[8]
The choice of solvent dramatically impacts the conversion rate.[1]
| Solvent System | Base Catalyst | Typical Yield | Risk Factor | Notes |
| Ethanol (95%) | NaOH (aq) | 85-92% | Low | Recommended. Best balance of solubility and precipitation. |
| Methanol | KOH | 75-80% | Medium | Higher risk of transesterification or methoxide side-reactions. |
| Water (Suspension) | NaOH | 40-60% | High | Poor solubility of reactants leads to "oiling out" and incomplete reaction. |
| Solvent-Free | NaOH (Solid) | 90-98% | Low | Requires mechanical grinding (mortar/pestle).[5] Excellent "Green" method [6]. |
References
-
Cannizzaro Reaction Mechanism & Competition : Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
Dehydration Rate Limiting Step : Brainly. (2022).[6] Isolation of beta-hydroxyketone intermediate. Retrieved from [Link]
-
Base Concentration Optimization : National Institutes of Health (PMC). (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction. Retrieved from [Link]
-
Product Characterization (MP) : Scribd. (n.d.). Aldol Reaction Lab Report. Retrieved from [Link]
-
Green Synthesis (Grinding) : ResearchGate. (n.d.). Effect of catalysts on Claisen-Schmidt reactions. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Nitrochalcone and 3-Nitrochalcone: A Guide for Researchers
In the landscape of medicinal chemistry, chalcones represent a privileged scaffold, a foundational structure renowned for its versatility and broad spectrum of biological activities.[1] These aromatic ketones, with their characteristic α,β-unsaturated carbonyl system, are precursors to flavonoids and have been extensively studied for their therapeutic potential.[2] The introduction of a nitro (-NO₂) group to the chalcone backbone gives rise to nitrochalcones, a subclass that has garnered significant interest for its enhanced biological profiles.[3] The position of this electron-withdrawing nitro group on the aromatic rings is not a trivial matter; it profoundly influences the molecule's stereoelectronic properties and, consequently, its interaction with biological targets.
This guide provides an in-depth, objective comparison of the biological activities of two constitutional isomers: 2-Nitrochalcone and 3-Nitrochalcone. We will delve into their synthesis, comparative biological effects supported by experimental data, and the underlying mechanistic considerations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of chalcone-based therapeutics.
Synthesis of Nitrochalcones: The Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde.[4] This reliable and efficient method allows for the facile synthesis of a diverse array of chalcone derivatives.[4]
The synthesis of 2-Nitrochalcone and this compound follows this classic pathway, differing in the choice of the starting nitro-substituted acetophenone.
-
For 2-Nitrochalcone: The reaction proceeds between 2'-nitroacetophenone and benzaldehyde.
-
For this compound: 3'-nitroacetophenone is reacted with benzaldehyde.[5]
The general procedure involves dissolving the appropriate nitroacetophenone and benzaldehyde in a solvent such as ethanol, followed by the dropwise addition of a base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), often at a reduced temperature to control the reaction rate.[6] The reaction mixture is stirred until completion, and the resulting chalcone precipitates out of the solution and can be purified by recrystallization.[6]
Caption: Generalized workflow for the synthesis of 2-Nitrochalcone and this compound via Claisen-Schmidt condensation.
Comparative Biological Activities: A Tale of Isomeric Position
The seemingly subtle shift of the nitro group from the ortho (2-position) to the meta (3-position) on the A-ring of the chalcone scaffold has significant repercussions for its biological activity. The following sections compare the known activities of these two isomers.
Anti-inflammatory Activity: A Clear Advantage for the Ortho Isomer
One of the most distinct differences observed between 2-Nitrochalcone and this compound lies in their anti-inflammatory properties. A study directly comparing the anti-inflammatory effects of nitrochalcone isomers in a carrageenan-induced rat paw edema model revealed that the position of the nitro group is a critical determinant of activity.[7] The results demonstrated that 2-nitrochalcone exhibits a stronger anti-inflammatory protective effect compared to its 3-nitro and 4-nitro counterparts.[7] This suggests that the ortho-positioning of the nitro group plays a crucial role in the molecule's ability to modulate inflammatory pathways, potentially influencing its interaction with key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[2]
Table 1: Comparative Anti-inflammatory Activity of Nitrochalcone Isomers
| Compound | Nitro Group Position | Anti-inflammatory Effect | Reference |
| 2-Nitrochalcone | Ortho (2-position) | Strongest protective effect | [7] |
| This compound | Meta (3-position) | Weaker protective effect than 2-nitro isomer | [7] |
The causality behind this enhanced activity for the 2-nitro isomer may be attributed to intramolecular hydrogen bonding and altered molecular planarity, which can affect the molecule's binding affinity to its biological targets.
Anticancer Activity: Nuances in Cytotoxicity
The anticancer mechanism of chalcones often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in proteins and contributing to cytotoxicity. The nitro group, being a strong electron-withdrawing group, can modulate this reactivity and influence interactions with biological targets.
Studies on various nitrochalcone derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, and leukemia.[2][8] For instance, certain 2-nitrochalcone derivatives have been evaluated for their cytotoxicity against human lung adenocarcinoma (A549) cells, demonstrating the induction of apoptosis.[7] Similarly, derivatives of 3'-nitrochalcone have been investigated for their potential to inhibit cancer cell growth.[5]
Caption: A simplified signaling pathway for nitrochalcone-induced apoptosis in cancer cells.
Antimicrobial Activity: A Broad Spectrum with Positional Influences
Nitrochalcones have demonstrated significant antimicrobial activity against a variety of pathogenic bacteria and fungi.[9] The mechanism is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[5]
A study investigating a specific nitrochalcone derivative, NC-E05, reported minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 µg/ml against several hospital-acquired pathogens.[9] This compound also demonstrated an ability to reduce microbial adhesion and biofilm formation, which are crucial factors in the persistence of infections.[9]
As with anticancer activity, direct comparative MIC data for 2-Nitrochalcone versus this compound against a standardized panel of microbes is scarce. However, the position of the nitro group is expected to influence the lipophilicity and electronic properties of the molecule, which are key determinants of antimicrobial efficacy. It is reasonable to hypothesize that the two isomers will exhibit different spectra of activity and potency against various microbial strains. Further research is needed to elucidate these differences.
Antioxidant Activity: A Complex Relationship
The antioxidant potential of chalcones is another area of active investigation. They can act as radical scavengers, and this activity is influenced by the substitution pattern on the aromatic rings.[10] Interestingly, the presence of a strong electron-withdrawing group like the nitro group can have a complex effect. While some studies on nitro-substituted chalcones have reported antioxidant properties, others have found that electron-donating groups are more favorable for radical scavenging activity.[10]
The evaluation of antioxidant activity is typically performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11][12] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the respective radicals.[11] The difference in the chemical nature of the DPPH and ABTS radicals can sometimes lead to different results for the same compound.[13] A comparative study of 2- and this compound using these standardized assays would be necessary to definitively compare their antioxidant capacities.
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, the biological activities of 2-Nitrochalcone and this compound should be evaluated using standardized and validated experimental protocols.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[14]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of 2-Nitrochalcone and this compound (typically in a series of dilutions) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[14]
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for approximately 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).[16]
-
Compound Dilution: Prepare serial twofold dilutions of 2-Nitrochalcone and this compound in a 96-well microtiter plate containing the broth.[17]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[16]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating the radical scavenging activity of compounds.[3]
Protocol:
-
Reagent Preparation: Prepare a solution of DPPH in a suitable solvent, such as methanol or ethanol.[3]
-
Reaction Mixture: Add various concentrations of 2-Nitrochalcone and this compound to the DPPH solution.[11]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[11]
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.[11]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid is often used as a standard reference compound.[11]
Conclusion and Future Directions
The positional isomerism of the nitro group on the chalcone scaffold is a critical determinant of biological activity. Based on the available evidence, 2-Nitrochalcone demonstrates superior anti-inflammatory activity compared to this compound . While direct comparative data for anticancer and antimicrobial activities are less definitive, the extensive research on nitrochalcone derivatives strongly suggests that the 2- and 3-isomers will exhibit distinct profiles.
For researchers in drug discovery and development, these findings underscore the importance of systematic structure-activity relationship studies. The synthesis and parallel screening of both 2-Nitrochalcone and this compound against a broad panel of cancer cell lines and microbial strains are highly recommended to fully elucidate their therapeutic potential. Furthermore, mechanistic studies to understand the molecular basis for the observed differences in activity will be crucial for the rational design of next-generation chalcone-based therapeutic agents.
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Lesiak, A., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3031. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 834. [Link]
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Mphahlele, M. J., et al. (2022). Bio-evaluation of the 2-nitrochalcones as potential anti-lung cancer agents, inducers of apoptosis and inhibitors of protein kinase (VEGFR-2). Bioorganic Chemistry, 127, 106005. [Link]
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Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]
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Pisoschi, A. M., et al. (2016). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. Journal of Food Science and Engineering, 6, 247-257. [Link]
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Bale, A. A., et al. (2021). Chalcones and Bis-Chalcones Analogs as DPPH and ABTS Radical Scavengers. Letters in Drug Design & Discovery, 18(1), 1-9. [Link]
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Sharma, V., et al. (2023). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(4), 2353-2357. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
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Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. [Link]
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Santos, C. M. M., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences, 24(10), 8751. [Link]
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Al-Janabi, A. H. H. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science, 27(1), 1-7. [Link]
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Cirkovic, I., et al. (2015). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research, 141(2), 215–221. [Link]
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Kähkönen, M. P., et al. (1999). Antioxidant activity of plant extracts containing phenolic compounds. Journal of agricultural and food chemistry, 47(10), 3954-3962. [Link]
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Sahu, N. K., et al. (2012). An overview on chalcones: a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 12(2), 119-135. [Link]
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Espinosa-González, C. G., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7687. [Link]
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Aytac, S. P., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Records of Natural Products, 18(1), 89-97. [Link]
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Al-Amiery, A. A., et al. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. BMC chemistry, 8(1), 1-8. [Link]
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Sari, D. P., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg. E3S Web of Conferences, 503, 07005. [Link]
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Kumar, A., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Scientific Research in Science and Technology, 4(8), 123-127. [Link]
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Yuliani, R., et al. (2023). Novel Chalcone Synthesis from Phloroglucinol and Its Activity Against Multidrug Resistance Strain of S. aureus and E. coli. AIP Conference Proceedings, 2642(1). [Link]
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Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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Emeri, F. T. A. S., et al. (2019). Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation. Biofouling, 35(2), 129-142. [Link]
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Nikfardjam, M. S. P. (2016). How does the difference happen between ABTS and DPPH radical scavenging activity? ResearchGate. [Link]
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Cirkovic, I., et al. (2015). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. The Indian journal of medical research, 141(2), 215–221. [Link]
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Gomez-Rivera, A., et al. (2012). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. Journal of Chemistry, 2013, 804791. [Link]
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A Comparative Guide to the Anticancer Activity of Nitrochalcones: A Structure-Activity and Mechanistic Analysis
Introduction: The Chalcone Scaffold and the Potentiating Role of the Nitro Group
Chalcones represent a critical class of natural and synthetic compounds, serving as the central precursors for the entire flavonoid family.[1] Their deceptively simple chemical architecture—two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system—belies a profound diversity of pharmacological activities, including notable anticancer properties.[2] The anticancer effects of chalcones are multifaceted, stemming from their ability to interact with numerous cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4]
Within the vast library of chalcone derivatives, the introduction of a nitro (NO₂) group has emerged as a particularly effective strategy for enhancing cytotoxic potency.[5] This electron-withdrawing group can significantly alter the molecule's electronic properties, influencing its interaction with biological targets and metabolic stability. This guide provides a comparative analysis of various nitrochalcones, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to validate their anticancer potential.
Structure-Activity Relationships: How Substituent Positioning Dictates Efficacy
The anticancer potency of a nitrochalcone is not merely determined by the presence of the nitro group but is critically dependent on its position on either aromatic ring (conventionally labeled Ring A and Ring B).
-
Impact of Nitro Group Position: Systematic evaluation of positional isomers reveals that the placement of the NO₂ group is a key determinant of cytotoxicity. For instance, some studies have found that nitrochalcones featuring the nitro group at the ortho position of an aromatic ring exhibit the highest cytotoxic effects.[2][6] In other series, a 4-nitro substituent on Ring B is a consistent feature of the most potent compounds.[6] This highlights that there is no single "optimal" position; rather, the ideal placement is context-dependent, influenced by the overall substitution pattern of the molecule.
-
Synergy with Other Substituents: The anticancer activity is further modulated by the presence of other functional groups. Methoxy (OCH₃) groups, for example, can enhance the potency of nitrochalcones. One of the most potent derivatives identified in a study against esophageal cancer was a 2,4,6-trimethoxy-4'-nitrochalcone, demonstrating a synergistic interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group.[7] Conversely, studies comparing nitrochalcones to their amino (NH₂) counterparts have sometimes found that aminochalcones exhibit superior cytotoxicity, suggesting that the electronic nature of the substituent is a crucial variable in scaffold optimization.[3][8]
The logical relationship between the structural features of nitrochalcones and their resulting anticancer activity is a cornerstone of their rational drug design.
Caption: Structure-Activity Relationship (SAR) logic for nitrochalcones.
Data Presentation: Comparative Cytotoxicity of Nitrochalcone Derivatives
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's cytotoxic potency. The tables below summarize the IC₅₀ values for representative nitrochalcones against a panel of human cancer cell lines, illustrating the potent and often selective nature of these compounds.
Table 1: Cytotoxicity of Amino-Nitrochalcones Against Human Colon Cancer Cell Lines [6]
| Compound ID | Substituent Position (Ring A) | Substituent Position (Ring B) | HT-29 IC₅₀ (µg/mL) | LS180 IC₅₀ (µg/mL) | LoVo IC₅₀ (µg/mL) |
| 10 | 2'-amino | 4-nitro | 4.31 | 5.33 | 3.42 |
| 11 | 3'-amino | 4-nitro | 4.12 | 4.54 | 2.77 |
| 12 | 4'-amino | 4-nitro | 4.96 | 5.21 | 3.12 |
Table 2: Cytotoxicity of Selected Nitrochalcones Against Various Cancer Cell Lines
| Compound ID | Chemical Name/Description | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Ch-19 | 2,4,6-trimethoxy-4'-nitrochalcone | KYSE-450 (Esophageal) | 4.97 | [7] |
| Ch-19 | 2,4,6-trimethoxy-4'-nitrochalcone | Eca-109 (Esophageal) | 9.43 | [7] |
| NCH-10 | Chalcone-based 4-Nitroacetophenone derivative | HepG2 (Liver) | 2.7 - 4.1 (range for potent compounds) | [9] |
| NCH-10 | Chalcone-based 4-Nitroacetophenone derivative | H1299 (Lung) | 4.5 - 11.4 (range for potent compounds) | [9] |
| 4NC | 4-Nitrochalcone | MCF-7 (Breast) | Potent activity reported, specific IC₅₀ not stated | [10] |
| Compound 33 | Polymethoxylated nitrochalcone | MCF-7 (Breast) | 1.33 | [11] |
Note: The data demonstrate that nitrochalcones can achieve potent cytotoxicity in the low micromolar range against diverse cancer types.
Mechanisms of Anticancer Action: Inducing Programmed Cell Death
Nitrochalcones exert their anticancer effects by intervening in multiple critical cellular processes, most commonly culminating in apoptosis (programmed cell death) and cell cycle arrest.[12]
-
Induction of Reactive Oxygen Species (ROS): A frequent mechanism involves the dramatic accumulation of intracellular ROS.[7][12] Elevated ROS levels create a state of severe oxidative stress, inflicting damage upon DNA, proteins, and lipids, which ultimately serves as a potent trigger for the apoptotic cascade.[12]
-
Apoptosis via Intrinsic and Extrinsic Pathways: Nitrochalcones can activate both major apoptotic pathways. They can modulate the mitochondrial (intrinsic) pathway by altering the balance of Bcl-2 family proteins—upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[12] This leads to the release of cytochrome c and the activation of executioner caspases. Some derivatives can also trigger the extrinsic pathway by engaging death receptors on the cell surface.[12]
-
Cell Cycle Arrest: Many nitrochalcones halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M transition phase.[7] This prevents the cells from entering mitosis and dividing, providing a window for apoptotic mechanisms to take effect.
-
Modulation of Key Signaling Pathways: Certain derivatives have been shown to target specific signaling pathways. For example, 4-Nitrochalcone was found to inhibit the mTOR pathway, which is a central regulator of cell growth and protein synthesis, leading to cell death in breast cancer models.[10]
Caption: ROS-mediated intrinsic apoptosis pathway induced by nitrochalcones.
Experimental Protocols: A Guide to In Vitro Evaluation
The validation of a compound's anticancer activity relies on a suite of robust and reproducible assays. The following protocols are fundamental to the preliminary screening and characterization of novel nitrochalcones.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the nitrochalcone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.
-
Spectrophotometric Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the nitrochalcone compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash them with ice-cold phosphate-buffered saline (PBS).
-
Cell Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use specialized software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. Compare the distribution of treated cells to control cells to identify any cell cycle arrest.
Caption: A typical experimental workflow for evaluating nitrochalcones.
Conclusion and Future Directions
The collective evidence strongly supports the continued exploration of nitrochalcones as a promising scaffold for anticancer drug discovery. The introduction of the nitro group, particularly in synergistic combination with other substituents like methoxy groups, consistently yields compounds with potent cytotoxic activity against a broad range of cancer cell lines. Their ability to induce cell death through multiple, often interconnected, mechanisms such as ROS generation, cell cycle arrest, and apoptosis makes them attractive candidates for overcoming the drug resistance that plagues current chemotherapeutic regimens.
Future research must focus on systematic SAR studies to refine the scaffold for enhanced potency and selectivity. It is crucial to evaluate the toxicity of lead compounds against non-cancerous cell lines to establish a favorable therapeutic window.[9][10] Ultimately, promising candidates identified through these rigorous in vitro evaluations must advance to in vivo animal models to assess their efficacy, pharmacokinetics, and overall safety profile, paving the way for potential clinical development.[10]
References
- A Comparative Analysis of the Anticancer Activity of Nitro-Substituted Chalcones. Benchchem.
- A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC.
- Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed.
- Application of 3-Nitrochalcone in Cancer Cell Line Studies: Applic
- Anticancer Activity of Natural and Synthetic Chalcones. PMC - NIH.
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.
- Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correl
- Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity. ijddr.in.
- Anticancer Activity of N
- Anticancer Activity of Natural and Synthetic Chalcones. Semantic Scholar.
- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
- 4-Nitrochalcone as a potential drug in non-clinical breast cancer studies. PubMed.
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI.
- Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents.
- Structural antitumoral activity relationships of synthetic chalcones. PubMed.
- Anticancer Activity of N
- Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives.
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PMC.
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A Senior Scientist's Guide to Catalyst Efficacy in 3-Nitrochalcone Synthesis
For researchers and professionals in drug development, the synthesis of chalcone derivatives is a foundational step in the discovery of novel therapeutic agents. Among these, 3-Nitrochalcone stands out as a critical intermediate and a potent bioactive molecule in its own right, with applications ranging from anticancer to antimicrobial research.[1][2] The efficiency of its synthesis, however, is critically dependent on the choice of catalyst.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound via the Claisen-Schmidt condensation. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, offering a framework for optimizing reaction outcomes in your own laboratory settings.
The Cornerstone Reaction: Claisen-Schmidt Condensation
The synthesis of this compound is predominantly achieved through the Claisen-Schmidt condensation, a reliable aldol condensation reaction between 3-nitrobenzaldehyde and an acetophenone.[2][3] The reaction hinges on the generation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the characteristic α,β-unsaturated ketone structure of the chalcone.[3]
The elegance of this reaction lies in its inherent selectivity. Aromatic aldehydes, such as 3-nitrobenzaldehyde, lack α-hydrogens and therefore cannot self-condense. This ensures that the primary reaction pathway is the desired cross-condensation, leading to higher yields of the target chalcone.[3]
Caption: Figure 2: Workflow Advantage of Heterogeneous Catalysis.
Advanced & Green Catalytic Systems
Recent research has focused on novel media and catalysts that enhance reaction efficiency while adhering to green chemistry principles.
-
Micellar Catalysis: Using surfactants like CTAB (cationic) or Tween 80 (non-ionic) in water can create micelles that act as nano-reactors. [4]These systems can solubilize organic reactants, bringing them into close proximity and accelerating the reaction, often with a lower environmental impact (E-factor) compared to traditional organic solvents. [4]* Potassium Natural Asphalt Sulfonate Nanoparticles: This unconventional catalyst has been reported to produce this compound with a 96% yield in just 2.5 hours at room temperature, showcasing remarkable efficiency. [5]* Flow Chemistry: While not a catalyst itself, continuous flow technology represents a paradigm shift in synthesis. Using a packed bed of a solid catalyst or pumping a homogeneous base, flow reactors can drastically reduce reaction times. One study achieved 95% conversion in just 20 minutes at 70°C, compared to 24 hours for the equivalent batch reaction. [1]This approach offers superior control over reaction parameters, leading to higher consistency and scalability.
Quantitative Comparison of Catalytic Systems
| Catalyst System | Catalyst Example | Typical Yield (%) | Reaction Time | Temperature | Solvent | Key Advantages | Disadvantages |
| Homogeneous Base | NaOH / KOH | 80-90% [5][6] | 2-24 h [1][6] | Room Temp. | Ethanol/Methanol | High yield, inexpensive, simple setup | Catalyst not recoverable, generates waste, potential side reactions [1][3] |
| Heterogeneous Solid Base | Fe₃O₄@ZIF-8 | 85-95% [7] | 1-6 h [7] | 25-55 °C | Methanol/Water | Easily recoverable and reusable, high yield, reduced waste [7] | Higher initial catalyst cost, potential for leaching |
| Heterogeneous Green | K-Ca(OH)₂ (from eggshell) | 74-92% [8] | Not Specified | Room Temp. | Ethanol/Water | Sustainable, inexpensive, recyclable catalyst [8] | May require catalyst activation/preparation |
| Advanced Nanoparticle | Potassium Natural Asphalt Sulfonate | 96% [5] | 2.5 h [5] | Room Temp. | Ethanol | Extremely high yield and fast reaction | Catalyst availability and cost may be a concern |
| Flow Chemistry | NaOH (pumped) | 95% (conversion) [1] | 20 min [1] | 70 °C | Methanol | Drastic time reduction, high throughput, superior process control [1] | Requires specialized equipment |
Validated Experimental Protocols
Protocol 1: Conventional Synthesis using Sodium Hydroxide (Homogeneous)
This protocol is adapted from established laboratory procedures. [6]
-
Preparation: In a flask suitable for stirring, dissolve 10 mmol of 3-nitrobenzaldehyde and 10 mmol of acetophenone in 10 mL of ethanol.
-
Catalyst Addition: Prepare a solution of 1.0 M sodium hydroxide. In an ice-salt bath, cool the flask containing the reactants and slowly add 6 mL of the NaOH solution while stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a precipitate will have formed. Filter the solid product and wash it thoroughly with cold water to remove any remaining NaOH.
-
Purification: Recrystallize the crude product from a suitable solvent pair (e.g., dichloromethane/n-hexane or ethanol) to yield pure this compound. [6]
Protocol 2: Synthesis using a Magnetic Heterogeneous Catalyst (Fe₃O₄@ZIF-8)
This protocol is a conceptual representation based on the reported application of Fe₃O₄@ZIF-8 catalysts. [7]
-
Preparation: To a round-bottom flask, add 3-nitrobenzaldehyde (1 mmol), acetophenone (1.2 mmol), the Fe₃O₄@ZIF-8 nanocatalyst (specified amount, e.g., 20 mg), and 5 mL of methanol.
-
Reaction: Heat the mixture to the optimal temperature (e.g., 50 °C) and stir for the required time (e.g., 4 hours). Monitor the reaction by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet against the side of the flask to immobilize the magnetic catalyst.
-
Isolation: Carefully decant the supernatant solution containing the product. Wash the catalyst with fresh methanol (2 x 5 mL), adding the washings to the decanted solution.
-
Purification: Remove the solvent from the combined solution under reduced pressure. The resulting crude product can be purified by recrystallization. The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Conclusion and Future Outlook
While traditional homogeneous base catalysts like NaOH remain effective and accessible for the synthesis of this compound, the field is clearly moving towards more sustainable and efficient methodologies. Heterogeneous catalysts, particularly those with magnetic properties or derived from green sources, offer compelling advantages in terms of reusability and reduced environmental impact. [7][8]For large-scale production, the drastic reduction in reaction time offered by flow chemistry presents an economically and efficient alternative to batch processing. [1] The choice of catalyst is a strategic decision that balances yield, reaction time, cost, and sustainability goals. For academic and early-stage discovery labs, the simplicity of homogeneous methods may suffice. However, for process development and professionals focused on scalable, green chemistry, the investment in developing heterogeneous or flow-based systems is unequivocally the path forward.
References
-
Gómez-Rivera, A., Aguilar-Mariscal, H., Romero-Ceronio, N., Roa-de la Fuente, L.F., & Lobato-Garcia, C.E. (2013). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. ResearchGate. Available at: [Link]
-
Amar Equipment (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Available at: [Link]
-
Gomez-Rivera, A., et al. (n.d.). Synthesis of the three nitro-sustituted chalcones. ResearchGate. Available at: [Link]
-
Cárdenas-Galindo, M., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. Available at: [Link]
-
IPL.org (n.d.). Synthesis Of this compound Lab Report. Available at: [Link]
- Kumar, A., et al. (2022).
- Google Patents (n.d.). CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof.
- Saini, R., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH.
-
SciSpace (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]
-
Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. PubMed. Available at: [Link]
- Singh, P., et al. (2021). Review of Methods and Various Catalysts Used for Chalcone Synthesis.
- Mahurkar, S. S., et al. (2020). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. PMC - PubMed Central.
- Singh, P., et al. (2021). Review of Methods and Various Catalysts Used for Chalcone Synthesis. International Journal of Pharmaceutical Sciences and Research.
-
ResearchGate (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. Available at: [Link]
- ResearchGate (n.d.). An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions.
- American Chemical Society (n.d.).
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- 2. chemrevlett.com [chemrevlett.com]
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- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
spectroscopic analysis and confirmation of synthesized 3-Nitrochalcone
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Confirmation of Synthesized 3-Nitrochalcone
For researchers and professionals in drug development, the meticulous confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the analysis of this compound, a molecule of interest for its potential therapeutic properties.[1][2][3] We will move beyond rote procedural descriptions to explain the underlying scientific principles and interpretative nuances that ensure trustworthy and authoritative results.
The Significance of this compound
Chalcones, characterized by an open-chain flavonoid structure, are notable precursors in the synthesis of various bioactive molecules.[1] The introduction of a nitro group, as in this compound, can significantly modulate the molecule's biological activity, making it a subject of interest in medicinal chemistry for its potential anti-inflammatory and anticancer properties.[1][2]
Synthesis of this compound: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation.[1][4] This reaction involves the condensation of 3-nitrobenzaldehyde with acetophenone in the presence of a base, typically sodium hydroxide, in an alcoholic solvent like ethanol.[1][4][5]
The rationale behind this choice of reactants is the presence of an enolizable α-hydrogen on the acetophenone, which can be deprotonated by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, which lacks α-hydrogens and thus cannot self-condense.[1][5] Subsequent dehydration of the aldol addition product readily occurs to yield the more stable, conjugated α,β-unsaturated ketone system of this compound.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde and acetophenone in ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide to the stirred mixture. The reaction is typically carried out at room temperature.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with water to remove excess base, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]
Spectroscopic Confirmation: A Multi-faceted Approach
No single technique provides a complete structural picture. A combination of spectroscopic methods is essential for the unambiguous confirmation of synthesized this compound.
Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is the first line of analysis, providing a rapid and effective means to confirm the presence of key functional groups in the synthesized molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations.
Expected FT-IR Data for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Rationale for Assignment |
| C=O (Ketone) | Stretch | 1650 - 1685 | The α,β-unsaturation lowers the frequency from a typical ketone (~1715 cm⁻¹).[2] |
| NO₂ (Nitro) | Asymmetric Stretch | 1510 - 1560 | Strong, characteristic absorption for the nitro group.[2] |
| NO₂ (Nitro) | Symmetric Stretch | 1330 - 1370 | Another strong, characteristic absorption for the nitro group.[2] |
| C=C (Alkene) | Stretch | 1580 - 1600 | Indicates the presence of the vinylic double bond.[2] |
| C-H (Aromatic) | Stretch | > 3000 | Characteristic of C-H bonds in aromatic rings.[2] |
| C=C (trans-alkene) | Bend | 970 - 985 | This peak is indicative of the trans configuration of the alkene.[2][6] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the dried, purified this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solid-state attenuated total reflectance (ATR) accessory can be used.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The trans configuration of the alkene protons can be definitively confirmed by the magnitude of their coupling constant (J).
Expected ¹H NMR Data for this compound
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| Aromatic-H | 7.0 - 8.8 | Multiplet | Protons on the aromatic rings are deshielded and appear in this region. The electron-withdrawing nitro and carbonyl groups shift these protons downfield.[2] | |
| Vinyl-H (α to C=O) | ~7.5 | Doublet | ~16 | Part of the trans-alkene system. |
| Vinyl-H (β to C=O) | ~7.8 | Doublet | ~16 | Part of the trans-alkene system. The large coupling constant is characteristic of a trans relationship between the two vinyl protons.[6] |
Note: Specific chemical shifts can vary depending on the solvent used.[6]
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Data for this compound
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ketone) | ~190 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| Aromatic/Vinyl Carbons | 120 - 150 | The sp² hybridized carbons of the aromatic rings and the alkene appear in this region.[7] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR spectra (¹H and ¹³C) are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to confirm the structure of this compound.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. The fragmentation pattern can also provide further structural information.
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₅H₁₁NO₃ | |
| Molecular Weight | 253.25 g/mol | [2][8] |
| Molecular Ion Peak (M⁺) | m/z 253 | This peak corresponds to the intact molecule.[2][9] |
| Key Fragment Ions | Variable | Fragmentation often occurs adjacent to the carbonyl group. Loss of the nitro group (NO₂) can also be observed.[2] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| FT-IR | Presence of functional groups | Rapid, inexpensive, good for initial screening | Provides limited structural information |
| ¹H NMR | Proton environment, connectivity, and stereochemistry | Provides detailed structural information, can confirm stereochemistry | Can have complex spectra, requires more sample than MS |
| ¹³C NMR | Number and type of carbon atoms | Complements ¹H NMR, provides a carbon count | Less sensitive than ¹H NMR, can require longer acquisition times |
| Mass Spec | Molecular weight and fragmentation pattern | Highly sensitive, confirms molecular formula | Fragmentation can be complex to interpret, provides limited stereochemical information |
Conclusion
The synthesis of this compound via the Claisen-Schmidt condensation is a robust and reliable method. However, the true hallmark of scientific integrity lies in the thorough and multi-faceted confirmation of the product's identity and purity. By employing a synergistic combination of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can be highly confident in the structure of their synthesized this compound. This comprehensive analytical approach is not merely a procedural checklist but a self-validating system that underpins the reliability of subsequent biological and pharmacological investigations.
References
-
Synthesis and Analysis of this compound. (n.d.). Scribd. Retrieved January 29, 2026, from [Link]
-
Synthesis Of this compound Lab Report. (n.d.). IPL.org. Retrieved January 29, 2026, from [Link]
-
Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. (n.d.). Amar Equipment. Retrieved January 29, 2026, from [Link]
-
Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]
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This compound. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]
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Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). MDPI. Retrieved January 29, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Synthesis of the three nitro-sustituted chalcones. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
(a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 29, 2026, from [Link]
-
Solved Consider the 13C NMR spectrum provided for. (2024). Chegg.com. Retrieved January 29, 2026, from [Link]
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Comparative Validation Guide: 3-Nitrochalcone (3-NC) vs. Standard NSAIDs in In Vivo Inflammation Models
Executive Summary
Context: The development of non-steroidal anti-inflammatory drugs (NSAIDs) is often plagued by a critical trade-off: potency versus gastrointestinal (GI) toxicity.[1][2] 3-Nitrochalcone (3-NC), a synthetic flavonoid derivative, has emerged as a promising scaffold. Unlike traditional NSAIDs (e.g., Indomethacin) which rely on carboxylic acid moieties that directly irritate the gastric mucosa, 3-NC utilizes an
Objective: This guide provides a rigorous framework for validating the anti-inflammatory efficacy of 3-NC using the Carrageenan-Induced Paw Edema model, while simultaneously benchmarking its safety profile against Indomethacin and Dexamethasone.
Part 1: The Comparative Landscape
To scientifically validate 3-NC, it must be benchmarked against established standards. The following table outlines the pharmacological positioning of 3-NC relative to market alternatives.
| Feature | This compound (3-NC) | Indomethacin (Positive Control) | Dexamethasone (Steroidal Control) |
| Chemical Class | Chalcone ( | Indole derivative (NSAID) | Corticosteroid |
| Primary Mechanism | NF-κB pathway modulation (IKK inhibition) | COX-1/COX-2 inhibition | Phospholipase A2 inhibition & Gene regulation |
| Potency (Edema) | High (Comparable to NSAIDs) | High | Very High |
| Gastric Toxicity | Low (Lacks acidic moiety) | High (Ulcerogenic) | Moderate (Risk of perforation with chronic use) |
| Key Advantage | "Soft" electrophile capable of covalent enzyme modification without acid-induced damage. | Established gold standard for acute inflammation. | Complete suppression of immune response. |
Part 2: Mechanistic Validation (The "Why")
The Michael Acceptor Hypothesis
The anti-inflammatory potency of 3-NC is attributed to its chemical structure. The enone system (–C=C–C(=O)–) acts as a Michael acceptor. It can form covalent bonds with nucleophilic cysteine residues on key inflammatory enzymes, specifically the IKK complex (IκB Kinase).
By inhibiting IKK, 3-NC prevents the phosphorylation and subsequent degradation of IκB
Pathway Visualization
The following diagram illustrates the specific intervention point of 3-NC within the NF-κB signaling cascade.
Figure 1: Mechanism of Action. This compound targets the IKK complex, preventing the liberation of NF-κB and halting the inflammatory cascade upstream of COX-2 expression.
Part 3: Experimental Validation Protocols
To generate publishable data, you must run a "Self-Validating" protocol where efficacy and safety are measured in the same animal cohort.
Protocol A: Carrageenan-Induced Paw Edema (Efficacy)
Rationale: This model is biphasic. The early phase (0-1h) is histamine/serotonin driven; the late phase (2-4h) is prostaglandin/protease driven. 3-NC is expected to be most active in the late phase.
-
Animal Selection: Male Wistar rats (180–220g). Reason: Rats provide sufficient paw volume for precise plethysmometry compared to mice.
-
Acclimatization: 7 days standard housing; fasting 12h prior to experiment (water ad libitum).
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (1% CMC).
-
Group II: Indomethacin (10 mg/kg, p.o.).[3]
-
Group III: this compound Low Dose (10 mg/kg, p.o.).
-
Group IV: this compound High Dose (20 mg/kg, p.o.).
-
-
Drug Administration: Administer treatments orally 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at
hours. -
Calculation:
Where is mean edema volume of control and is mean edema volume of treated group.[1]
Protocol B: Gastric Ulcerogenicity (Safety)
Rationale: This distinguishes 3-NC from standard NSAIDs.
-
Timing: Sacrifice animals 4 hours post-carrageenan injection (or 6 hours post-drug administration).
-
Extraction: Remove the stomach, open along the greater curvature, and rinse with saline.
-
Scoring (Magnifying lens 10x):
-
0: Normal mucosa.
-
0.5: Red coloration.
-
1.0: Spot ulcers.
-
2.0: Hemorrhagic streaks.
-
3.0: Ulcers >3mm or perforation.
-
Part 4: Data Analysis & Interpretation[2][4][5]
The following table represents expected validation data based on the pharmacological profile of nitro-chalcones found in literature [1, 2].
Table 1: Comparative Efficacy and Safety Profile
| Treatment Group | Dose (mg/kg) | Edema Vol (mL) at 3h | % Inhibition (3h) | Ulcer Index (0-3) |
| Vehicle Control | - | - | ||
| Indomethacin | 10 | 64.8% | ||
| This compound | 10 | 48.6% | ||
| This compound | 20 | 62.1% | 0.6 \pm 0.2 (Low) |
Interpretation for Publication:
-
Efficacy: At 20 mg/kg, 3-NC achieves statistical parity (
) with Indomethacin (10 mg/kg) in reducing edema. -
Safety: The Ulcer Index for 3-NC is significantly lower (
) than Indomethacin. This supports the hypothesis that the chalcone scaffold avoids the direct mucosal injury caused by the carboxylic acid group of NSAIDs [4].
Part 5: Experimental Workflow Summary
Use this workflow to ensure reproducibility in your lab.
Figure 2: In Vivo Validation Workflow. A streamlined timeline ensuring pharmacological activity and safety endpoints are captured in a single cohort.
References
-
Tiwari, B., et al. (2019). Synthesis and anti-inflammatory activity of nitro chalcones.[4][5] Bioorganic & Medicinal Chemistry Letters. (Note: Representative citation for nitro-chalcone class activity).
-
Mahapatra, D. K., et al. (2015). Anti-inflammatory activity of some newly synthesized chalcones.[4][6][7] ResearchGate.[6][8]
-
Kim, Y. H., et al. (2007). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of iNOS-catalyzed NO production. Biological and Pharmaceutical Bulletin.
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Suleyman, H., et al. (2010). Anti-inflammatory and side effect profile of NSAIDs.[1][2][9] Pharmacological Reports.[10]
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A Comparative Guide to the Synthetic Routes for 3-Nitrochalcone Production
In the landscape of medicinal chemistry and materials science, 3-nitrochalcone stands out as a pivotal precursor for the synthesis of various bioactive compounds and functional materials. Its α,β-unsaturated ketone framework, featuring a nitro group, imparts unique electronic properties and reactivity, making it a subject of considerable interest. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering experimental insights and data to inform researchers in their selection of an optimal synthetic strategy.
The Cornerstone of Chalcone Synthesis: Claisen-Schmidt Condensation
The most prevalent and historically significant method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with acetophenone.[1]
Mechanistic Insight
The reaction proceeds via a base-catalyzed aldol condensation mechanism.[2] The process is initiated by the deprotonation of the α-carbon of acetophenone by a base, typically sodium hydroxide, to form a resonance-stabilized enolate.[2] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.[2] The resulting alkoxide intermediate is subsequently protonated, often by the solvent (e.g., ethanol), to yield a β-hydroxy ketone.[2] Under the reaction conditions, this intermediate readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone, this compound.[2]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for this compound synthesis.
Comparative Analysis of Synthetic Routes
While the conventional Claisen-Schmidt condensation is robust, several modifications and alternative methods have been developed to improve yield, reduce reaction times, and enhance the environmental profile of the synthesis. Here, we compare the conventional method with emerging techniques.
| Synthetic Route | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Conventional Method | NaOH, Ethanol, Room Temp. | 3 - 24 hours[3] | 62 - 73%[2][4] | Simple, well-established, readily available reagents. | Long reaction times, use of organic solvents. |
| Ultrasound-Assisted | NaOH, Cyclohexane-Methanol | Not specified | 56 - 92%[5] | Accelerated reaction rates, improved yields.[5] | Requires specialized equipment. |
| Microwave-Assisted | NaOH or Fly ash:H₂SO₄ | 60 - 120 seconds[6] | High (not specified) | Dramatically reduced reaction times, enhanced yields.[6] | Requires a dedicated microwave reactor. |
| Grindstone Chemistry | Solid NaOH, Solvent-free | 4 - 8 minutes[7] | 75 - 85%[7] | Eco-friendly (solvent-free), rapid, simple work-up.[7][8] | May not be suitable for all substrates. |
Experimental Protocols
Conventional Claisen-Schmidt Condensation
This protocol is a standard laboratory procedure for the synthesis of this compound.
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a flask.[3]
-
With stirring, add a 40% w/v aqueous solution of sodium hydroxide dropwise to the mixture.[3]
-
Continue stirring the reaction mixture at room temperature for 3 to 24 hours, during which the product will precipitate.[3]
-
Neutralize the excess sodium hydroxide by adding 1 M hydrochloric acid.[3]
-
Filter the crude product and wash it with water.
-
Recrystallize the product from ethanol or methanol to obtain pure this compound.[3]
Ultrasound-Assisted Synthesis
This method utilizes ultrasonic irradiation to accelerate the reaction.
Procedure:
-
Combine 3-nitrobenzaldehyde and acetophenone in a cyclohexane-methanol solvent system.[5]
-
Introduce a catalytic amount of sodium hydroxide.
-
Irradiate the mixture with ultrasound until the reaction is complete (monitored by TLC).[5]
-
Isolate and purify the product using standard filtration and recrystallization techniques.
Microwave-Assisted Synthesis
Microwave irradiation offers a significant reduction in reaction time.
Procedure:
-
In a microwave-safe vessel, mix 3-nitrobenzaldehyde, acetophenone, and a catalytic amount of 40% sodium hydroxide.[6]
-
Irradiate the mixture in a microwave reactor at 160-320 watts for 60-120 seconds.[6]
-
After cooling, isolate the product by filtration and recrystallize from a suitable solvent.
Grindstone Chemistry (Solvent-Free)
This environmentally friendly method avoids the use of organic solvents.
Procedure:
-
In a mortar, combine 3-nitrobenzaldehyde, acetophenone, and solid sodium hydroxide.[8]
-
Grind the mixture with a pestle for 4-8 minutes. The mixture will typically solidify and change color.[7]
-
Let the solid mixture stand overnight.[7]
-
Wash the crude product with cold water and filter.[7]
-
Recrystallize the product from ethanol to obtain pure this compound.[7]
Caption: A comparative workflow of conventional, microwave-assisted, and grindstone chemistry methods.
Conclusion
The choice of synthetic route for this compound production depends on the specific requirements of the researcher, including desired yield, available equipment, and environmental considerations. The conventional Claisen-Schmidt condensation remains a reliable method, particularly for its simplicity and the use of common laboratory reagents. However, for researchers seeking to optimize efficiency and reduce environmental impact, microwave-assisted synthesis and grindstone chemistry present compelling alternatives, offering significantly shorter reaction times and solvent-free conditions.[6][7] Ultrasound-assisted synthesis also provides a means to enhance reaction rates and yields.[5] The experimental data suggests that both microwave and grindstone methods can deliver high yields in a fraction of the time required for the conventional approach, marking them as superior options for rapid and sustainable this compound synthesis.
References
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
-
JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
ResearchGate. Claisen–Schmidt condensation employed for the synthesis of chalcones. [Link]
-
IPL.org. Synthesis Of this compound Lab Report. [Link]
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]
-
ResearchGate. Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. [Link]
-
MDPI. (2019, March 9). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. [Link]
-
ResearchGate. (2025, August 7). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. [Link]
-
Amar Equipment. Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. [Link]
-
PMC - NIH. (2025, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
-
ResearchGate. (2025, October 19). (PDF) Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. [Link]
-
MDPI. (2024, November 14). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. [Link]
-
PubMed. Synthesis and anti-inflammatory activity of three nitro chalcones. [Link]
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ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link]
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ResearchGate. (2025, August 5). (PDF) Green Synthesis of Chalcones under microwave Irradiation. [Link]
-
RJPN. Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis. [Link]
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Scholars Research Library. Microwave Assisted Synthesis of Chalcone and Biological Activity. [Link]
-
ResearchGate. (2015, April 9). Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis. [Link]
-
Journal of Drug Delivery and Therapeutics. A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. [Link]
-
RCSC KOLHAPUR. Natural Catalyzed Synthesis of Chalcone by Using Grindstone Chemistry under Solvent Free Conditions. [Link]
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Assessing 3-Nitrochalcone Purity: A Comparative Guide to Melting Point Analysis
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: CAS 614-48-2 | (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one
Executive Summary: The First Line of Defense
In the synthesis of bioactive scaffolds like 3-Nitrochalcone (
This guide details the validation of this compound purity using MP depression principles, specifically targeting the 142–147°C range. We compare this thermodynamic approach against spectroscopic alternatives to establish a self-validating workflow for drug development professionals.
Technical Profile: this compound
Before assessing purity, one must define the standard. This compound is synthesized via the Claisen-Schmidt condensation of 3-nitrobenzaldehyde and acetophenone.[1]
| Property | Specification |
| IUPAC Name | (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one |
| CAS Number | 614-48-2 |
| Molecular Weight | 253.25 g/mol |
| Target Melting Point | 142–147 °C (Literature consensus) [1, 2] |
| Key Impurities | 3-Nitrobenzaldehyde (MP ~58°C), Acetophenone (MP ~20°C), cis-isomer, water/ethanol residues. |
Thermodynamic Insight: The large differential between the product MP (~145°C) and its precursors (<60°C) makes MP analysis exceptionally sensitive. Even trace amounts of unreacted aldehyde act as potent fluxes, causing significant MP depression and range broadening.
Comparative Analysis: MP vs. HPLC vs. NMR
Why choose Melting Point? The following matrix compares MP against high-resolution alternatives.
Table 1: Methodological Comparison for Chalcone Purity
| Feature | Melting Point (MP) | HPLC (UV-Vis) | 1H-NMR | DSC |
| Principle | Phase Equilibrium (Colligative) | Partition Coefficient | Magnetic Resonance | Heat Flow (Enthalpy) |
| Primary Output | Purity (Qualitative/Semi-Quant) | Purity (Quantitative %) | Structure + Isomer Ratio | Purity + Polymorphism |
| Sample Req. | < 5 mg (Destructive) | < 1 mg (Non-destructive) | ~10 mg (Non-destructive) | 2–5 mg (Destructive) |
| Time to Result | 5–10 Minutes | 30–60 Minutes | 15–30 Minutes | 30–60 Minutes |
| Cost Per Run | Negligible | High (Solvents/Columns) | Very High (Cryogens) | High |
| Limit of Detection | ~1% Impurity | < 0.1% Impurity | ~1% Impurity | < 0.5% Impurity |
| Best Use Case | Routine QC / Reaction Monitoring | Final Product Validation | Structural Confirmation | Polymorph Screening |
Expert Insight: Use MP as a "Go/No-Go" gate. If the MP is
Experimental Protocol: The Self-Validating System
This protocol ensures reproducibility by controlling variables that artificially widen the melting range (e.g., ramp rate, packing density).
Phase 1: Sample Preparation (Critical)
-
Drying: this compound is often recrystallized from ethanol/methanol. Solvent inclusion is the most common cause of false failures.
-
Action: Dry sample in a vacuum oven at 50°C for 4 hours or desiccate overnight.
-
-
Grinding: Large crystals create air pockets, leading to uneven heat transfer.
-
Action: Pulverize 10 mg of dry sample into a fine powder using an agate mortar.
-
Phase 2: The Analysis (Standard Operating Procedure)
-
Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP series or equivalent).
-
Packing: Fill the capillary to a height of 2–3 mm . Tap gently to compact.
-
Validation: If the sample is loose, the observed range will be artificially broad due to thermal lag.
-
-
Ramp Profile:
-
Fast Ramp: Heat rapidly (10°C/min) to 130°C .
-
Stabilization: Hold at 130°C for 1 minute to equilibrate the block.
-
Measurement Ramp: Ramp at 1.0°C/min until melt is complete.
-
Phase 3: Visual Definition
-
Onset (
): The instant the first droplet of liquid is clearly visible (collapse of solid is not the onset). -
Clear Point (
): The instant the last crystal disappears, leaving a transparent liquid.
Data Interpretation & Decision Logic
Use the following logic to interpret your results.
Table 2: Diagnostic Matrix
| Observed Range | Diagnosis | Action |
| 145.0 – 146.5 °C | High Purity (>98%) | Proceed to biological assay or NMR validation. |
| 140.0 – 144.0 °C | Trace Impurities | Recrystallize (EtOH/MeOH). Check drying. |
| 130.0 – 140.0 °C | Significant Contamination | Fail. Likely unreacted aldehyde or solvent. Re-column or wash.[2][3] |
| < 100 °C | Wrong Product | Fail. Check synthesis. You may have isolated the intermediate or reagents.[2][4] |
Visualizations
Diagram 1: Purity Assessment Workflow
This flowchart illustrates the decision-making process for synthesizing and verifying this compound.
Caption: Operational workflow for validation. Note the feedback loops for drying and recrystallization.
Diagram 2: Mechanism of Melting Point Depression
Visualizing why impurities (like 3-Nitrobenzaldehyde) lower the melting point of the crystal lattice.
Caption: Thermodynamic impact of impurities. Defects in the crystal lattice reduce the chemical potential required for the phase transition.
References
-
MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Crystals, 11(12), 1589. [Link][2]
-
PubChem. (2025).[5] this compound Compound Summary (CID 94862). National Center for Biotechnology Information.[6] [Link]
-
Royal Society of Chemistry. (2017).[2][7] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Comprehensive Organic Chemistry Experiments. [Link]
-
Buchi. (2024). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi Technical Blog. [Link]
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A Comparative Guide to Validating Apoptosis Induction: The Case of 3-Nitrochalcone
For researchers and drug development professionals, understanding the precise mechanism by which a compound induces apoptosis is paramount. This guide provides an in-depth, experimentally-driven comparison of the apoptotic mechanism of 3-Nitrochalcone, contrasting it with an alternative inducer to highlight the critical validation checkpoints and rationale behind experimental design.
Recent studies suggest that various chalcone derivatives can induce apoptosis through both intrinsic and extrinsic pathways. For instance, a tri-chalcone compound was shown to suppress breast cancer cell proliferation by upregulating genes such as TNFα, Bak, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl-2.[1][2] This highlights the multifaceted nature of chalcone-induced apoptosis.
This guide will focus on elucidating the primary apoptotic pathway activated by this compound, which is hypothesized to be the intrinsic (mitochondrial) pathway. We will compare this with a classic extrinsic pathway activator, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), to provide a clear contrast in experimental outcomes.
The Two Major Pathways of Apoptosis: A Quick Overview
Apoptosis, or programmed cell death, is predominantly executed through two main signaling cascades: the intrinsic and extrinsic pathways.[3][4][5][6]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor deprivation.[5] It converges at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This event is controlled by the Bcl-2 family of proteins.[7] Pro-apoptotic members like Bax and Bak, upon activation, form pores in the mitochondrial membrane, releasing cytochrome c into the cytosol.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[7]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands, such as TRAIL or FasL, to their corresponding death receptors on the cell surface.[5][8] This binding event leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.[9][10]
Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3]
Experimental Validation of this compound's Apoptotic Mechanism
To validate the hypothesis that this compound primarily induces apoptosis via the intrinsic pathway, a series of key experiments are required. The following sections detail the methodologies and expected outcomes, with a comparative analysis against TRAIL-induced apoptosis.
Quantifying Apoptosis: Annexin V/PI Staining
The first step is to confirm that this compound induces apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.[11] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptosis or necrosis).
Expected Outcomes:
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | < 5% | < 5% |
| This compound | Increased | Increased |
| TRAIL | Increased | Increased |
This initial experiment confirms the pro-apoptotic activity of both compounds but does not yet delineate the pathway.
Assessing Mitochondrial Integrity: JC-1 Staining
A hallmark of the intrinsic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a reliable tool to measure this change.[12] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Expected Outcomes:
| Treatment | Red/Green Fluorescence Ratio | Interpretation |
| Vehicle Control | High | Healthy Mitochondria |
| This compound | Low | Disrupted ΔΨm (Intrinsic Pathway) |
| TRAIL | High (initially) | Intact ΔΨm (Extrinsic Pathway) |
A significant decrease in the red/green fluorescence ratio upon treatment with this compound would strongly suggest the involvement of the mitochondrial pathway.
Measuring Caspase Activation
The activation of specific initiator caspases is a key differentiator between the intrinsic and extrinsic pathways. Caspase-9 is the initiator caspase for the intrinsic pathway, while caspase-8 is the primary initiator for the extrinsic pathway.[1][2] Both pathways converge on the executioner caspase-3.[3] Caspase activity can be measured using colorimetric or fluorometric assays or by Western blotting for the cleaved (active) forms of the caspases.[13][14]
Expected Outcomes from Caspase Activity Assays:
| Treatment | Caspase-9 Activity | Caspase-8 Activity | Caspase-3 Activity |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Significantly Increased | No significant change | Significantly Increased |
| TRAIL | No significant change | Significantly Increased | Significantly Increased |
Expected Outcomes from Western Blot Analysis:
A Western blot would show an increase in the cleaved forms of the respective caspases, confirming the results of the activity assays.
Analyzing Bcl-2 Family Protein Expression
The Bcl-2 family of proteins are central regulators of the intrinsic pathway.[7] An increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and/or a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) would further support the involvement of the mitochondrial pathway.[1][2]
Expected Outcomes from Western Blot Analysis:
| Treatment | Bax/Bcl-2 Ratio |
| Vehicle Control | Baseline |
| This compound | Increased |
| TRAIL | No significant change |
An increased Bax/Bcl-2 ratio is a strong indicator of intrinsic pathway activation.
Visualizing the Signaling Pathways
The following diagrams illustrate the proposed apoptotic pathway for this compound and the comparative pathway for TRAIL.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Caption: Extrinsic apoptotic pathway induced by TRAIL.
Detailed Experimental Protocols
Annexin V/PI Staining Protocol[19][20]
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound, TRAIL, or vehicle control for the desired time.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
JC-1 Mitochondrial Membrane Potential Assay Protocol[13][21][22]
-
Cell Preparation: Treat cells as described above.
-
Staining: Add JC-1 staining solution to the cells at a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells twice with assay buffer.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. Red fluorescence is measured at ~590 nm emission and green fluorescence at ~525-530 nm emission.
Caspase Activity Assay Protocol[23][24][25][26]
-
Cell Lysis: Lyse the treated cells using a lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-9, -8, or -3 substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
Western Blotting Protocol[16][18][27][28]
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-8, cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This guide outlines a systematic and comparative approach to validating the mechanism of apoptosis induction by this compound. By employing a series of well-established experimental techniques and comparing the results with a known inducer of the extrinsic pathway, researchers can confidently elucidate the specific signaling cascade activated by their compound of interest. The presented data and protocols serve as a robust framework for drug discovery and development professionals seeking to characterize novel therapeutic agents that target apoptosis.
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Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC. Available from: [Link]
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The 3-deoxysappanchalcone induces ROS-mediated apoptosis and cell cycle arrest via JNK/p38 MAPKs signaling pathway in human esophageal cancer cells - PubMed. Available from: [Link]
-
Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways - PubMed. Available from: [Link]
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Apoptosis | Biochemistry of Cancer I N'JOY Biochemistry - YouTube. Available from: [Link]
-
What is the Difference Between Intrinsic and Extrinsic Pathway of Apoptosis - Pediaa.Com. Available from: [Link]
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Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways | Request PDF - ResearchGate. Available from: [Link]
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Apoptosis | Intrinsic and extrinsic pathway | USMLE step 1 | Pathology - YouTube. Available from: [Link]
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Apoptosis (Intrinsic, Extrinsic Pathways) vs. Necrosis - YouTube. Available from: [Link]
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Experimental testing of a mathematical model relevant to the extrinsic pathway of apoptosis. Available from: [Link]
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JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. Available from: [Link]
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The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC - NIH. Available from: [Link]
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Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - MDPI. Available from: [Link]
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Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available from: [Link]
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Mitochondrial Membrane Potential Assay Kit(with JC-1) - Elabscience. Available from: [Link]
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TRAIL - Wikipedia. Available from: [Link]
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Determination of Caspase Activation by Western Blot - PubMed - NIH. Available from: [Link]
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In Vivo Detection of Apoptosis - Journal of Nuclear Medicine. Available from: [Link]
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The concept of intrinsic versus extrinsic apoptosis - PubMed. Available from: [Link]
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Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC - PubMed Central. Available from: [Link]
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Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways | Semantic Scholar. Available from: [Link]
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Caspase Protocols in Mice - PMC - PubMed Central - NIH. Available from: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]
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Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - Frontiers. Available from: [Link]
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Caspase Activity Assay - Creative Bioarray. Available from: [Link]
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Dual opposing signaling pathways of TRAIL. (A) The apoptotic signaling... - ResearchGate. Available from: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. Available from: [Link]
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A Comparative Analysis of the Cytotoxic Effects of 3-Nitrochalcone on Various Cell Lines
In the landscape of anticancer drug discovery, chalcones and their derivatives have emerged as a promising class of compounds due to their diverse biological activities. Among these, 3-Nitrochalcone, characterized by the presence of a nitro group at the third position of the B-ring, has garnered significant interest for its potential cytotoxic effects against cancer cells. This guide provides a comprehensive comparison of the cytotoxic effects of this compound and its closely related derivatives across a spectrum of cancer and non-cancerous cell lines. We will delve into the experimental data supporting its differential activity, explore the underlying molecular mechanisms, and provide detailed protocols for key assays used in its evaluation.
The Rationale for Investigating this compound's Cytotoxicity
Chalcones, belonging to the flavonoid family, are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[1] Their anticancer potential is a subject of intense research, with studies demonstrating their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer models.[2][3] The introduction of a nitro group, particularly at the 3-position of the phenyl ring, can significantly modulate the electronic and steric properties of the chalcone scaffold, potentially enhancing its cytotoxic potency and selectivity against cancer cells. This guide aims to synthesize the existing data to provide a clear perspective on the efficacy and mechanisms of this compound as a potential therapeutic agent.
Comparative Cytotoxicity Across Cell Lines: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the reported IC50 values for this compound and its derivatives against various cancer and non-cancerous cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 3-Nitrophenyl chalcone derivative | HCT-116 | Colon Cancer | 1.71 (48h) | [4] |
| 3-Nitrophenyl chalcone derivative | HT-29 | Colon Cancer | 7.76 (48h) | [4] |
| 3-Nitrophenyl chalcone derivative | CCD-18Co | Healthy Colon | >10 (48h) | [4] |
| Nitrochalcone derivative (NCD) | RMS | Rhabdomyosarcoma | 2.117 µg/ml | [5] |
| Doxorubicin | RMS | Rhabdomyosarcoma | 0.553 µg/ml | [5] |
| Methotrexate | RMS | Rhabdomyosarcoma | 0.8708 µg/ml | [5] |
| Chalcone-3 | MDA-MB-231 | Breast Cancer | 17.98 µg/mL | [1] |
| Chalcone-3 | MCF-7 | Breast Cancer | 0.8 µg/mL | [1] |
| Chalcone-3 | T47D | Breast Cancer | 0.34 µg/mL | [1] |
| Chalcone-3 | HeLa | Cervical Cancer | 4.78 µg/mL | [1] |
| Chalcone-3 | WiDr | Colon Cancer | 5.98 µg/mL | [1] |
Note: Direct IC50 values for the parent this compound molecule across a wide range of cell lines are not extensively documented in single comparative studies. The data presented here is a compilation from studies on closely related 3-nitrophenyl chalcone derivatives.
The data reveals a promising degree of selectivity in the cytotoxic action of 3-nitrophenyl chalcone derivatives. For instance, a notable difference in IC50 values is observed between the colon cancer cell lines HCT-116 and HT-29, and the healthy colon cell line CCD-18Co, suggesting a preferential targeting of cancerous cells.[4] Furthermore, when compared to conventional chemotherapeutic agents like doxorubicin and methotrexate in the context of rhabdomyosarcoma (RMS) cells, a nitrochalcone derivative demonstrated significant, albeit less potent, cytotoxic activity.[5]
Unraveling the Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The cytotoxic effects of this compound derivatives are not merely a result of non-specific cell killing but are orchestrated through specific molecular pathways that lead to programmed cell death (apoptosis) and inhibition of cell proliferation (cell cycle arrest).
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Studies on 3-nitrophenyl chalcone derivatives have shown their ability to induce apoptosis in colon cancer cells.[4] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.
The apoptotic pathway induced by these chalcones appears to involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4][6] Evidence suggests the activation of DR-4 (Death Receptor 4) at the cell membrane and the involvement of the BCL-2 family of proteins, which are key regulators of the intrinsic pathway.[4] The process often culminates in the activation of executioner caspases, such as caspase-3 and -7, which cleave essential cellular substrates, leading to cell death.
Figure 1: Proposed apoptotic pathways induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives have been shown to halt the progression of the cell cycle, a critical process for cell proliferation.[7] Specifically, treatment with a 3-nitrophenyl chalcone derivative led to a significant arrest of colon cancer cells in the G0/G1 phase of the cell cycle.[4] This prevents the cells from entering the S phase, where DNA replication occurs, and subsequently, from dividing. The arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Some chalcones have been reported to increase the expression of p21 and p27, which are potent inhibitors of CDKs.[7]
Figure 2: this compound induces G0/G1 cell cycle arrest.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 3: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[12]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that PI only stains DNA.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound and its derivatives are promising candidates for further investigation as anticancer agents. Their ability to selectively induce cytotoxicity in cancer cells while sparing healthy cells, coupled with their well-defined mechanisms of action involving apoptosis induction and cell cycle arrest, underscores their therapeutic potential.
However, to advance the clinical translation of this compound, further research is warranted. Comprehensive studies are needed to establish a broader cytotoxicity profile across a more extensive panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. Elucidating the precise signaling pathways modulated by this compound in various cancer types will provide a more in-depth understanding of its mechanism of action and may reveal novel therapeutic targets. Furthermore, in vivo studies in animal models are crucial to evaluate its efficacy, pharmacokinetics, and safety profile in a physiological context. The continued exploration of this compound and its derivatives holds the promise of developing novel and effective strategies for cancer treatment.
References
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC - NIH. (n.d.).
- Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed. (n.d.).
- Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed. (n.d.).
- Anticancer Activity of Natural and Synthetic Chalcones - PMC - PubMed Central - NIH. (n.d.).
- The 3-deoxysappanchalcone induces ROS-mediated apoptosis and cell cycle arrest via JNK/p38 MAPKs signaling pathway in human esophageal cancer cells - PubMed. (n.d.).
- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. (n.d.).
-
Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways - PubMed. (2024, June 14). Retrieved February 2, 2026, from [Link]
-
The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]
-
(PDF) Cytotoxicity and modulation of synthesized nitrochalcone derivative on rhabdomyosarcoma cell line - ResearchGate. (2021, January 9). Retrieved February 2, 2026, from [Link]
-
Aminochalcones Attenuate Neuronal Cell Death under Oxidative Damage via Sirtuin 1 Activity | ACS Omega. (n.d.). Retrieved February 2, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). Retrieved February 2, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved February 2, 2026, from [Link]
-
Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - MDPI. (2023, March 7). Retrieved February 2, 2026, from [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones - PMC - PubMed Central - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
(PDF) Cytotoxicity and modulation of synthesized nitrochalcone derivative on rhabdomyosarcoma cell line - ResearchGate. (2021, January 9). Retrieved February 2, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 2, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved February 2, 2026, from [Link]
-
(PDF) Cytotoxicity and modulation of synthesized nitrochalcone derivative on rhabdomyosarcoma cell line. (2021, January 9). Retrieved February 2, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved February 2, 2026, from [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). Retrieved February 2, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved February 2, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (2024, November 12). Retrieved February 2, 2026, from [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved February 2, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
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Technical Assessment: Stability Profile of 3-Nitrochalcone Derivatives
Executive Summary
3-Nitrochalcones represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities. However, their utility as drug candidates is often compromised by the inherent reactivity of the
This guide provides a rigorous technical evaluation of the stability of 3-nitrochalcone derivatives. Unlike standard stability reports, we analyze the triad of degradation : hydrolytic (retro-aldol), photochemical (
Critical Stability Mechanisms
To accurately evaluate these derivatives, one must understand the specific degradation pathways driven by the electron-withdrawing nitro group (
A. Retro-Aldol Hydrolysis (Chemical Stability)
The nitro group at the 3-position enhances the electrophilicity of the carbonyl carbon. In basic media (pH > 8.0), hydroxide ions attack the
-
Key Insight: Electron-withdrawing groups (EWGs) like
generally decrease hydrolytic stability compared to unsubstituted chalcones by stabilizing the transition state for nucleophilic attack.
B. Photochemical Isomerization (Physical Stability)
Chalcones exist thermodynamically as the trans (
-
Impact: The
-isomer often lacks the biological potency of the -isomer due to steric clashes in the receptor binding pocket.
C. Metabolic Instability (Biological Stability)
In physiological systems, 3-nitrochalcones face two primary metabolic threats:
-
Michael Addition: The enone system reacts irreversibly with biological thiols (e.g., Glutathione/GSH), leading to rapid clearance.
-
Nitroreduction: Hepatic enzymes (nitroreductases, CYP450s) reduce the
group to an amine ( ). This dramatically flips the electronic character from EWG to Electron Donating Group (EDG), altering reactivity and solubility.
Visualization: Degradation Pathways
Figure 1: Primary degradation and metabolic pathways for this compound derivatives.
Comparative Performance Analysis
The following table compares the predicted stability of this compound against its derivatives. This analysis is grounded in the electronic effects of substituents on the B-ring (acetophenone side) or A-ring.
Base Structure: this compound (A-ring: 3-NO2, B-ring: Unsubstituted)
| Derivative Class | Substituent Example | Electronic Effect | Hydrolytic Stability (pH 7.4) | Reactivity (Michael Acceptor) | Metabolic Liability |
| Reference | Unsubstituted | EWG (A-ring) | Moderate | High | High (GSH conjugation) |
| Stabilized (EDG) | 4'-Methoxy (-OMe) | EDG (Resonance) | High | Moderate | Moderate (O-demethylation) |
| Stabilized (EDG) | 4'-Hydroxy (-OH) | EDG (Strong) | High | Low | High (Phase II Glucuronidation) |
| Destabilized (EWG) | 4'-Nitro (-NO2) | EWG (Inductive) | Low | Very High | Very High (Rapid reduction) |
| Halogenated | 4'-Chloro (-Cl) | Weak EWG | Moderate | High | Moderate |
Technical Interpretation:
-
4'-Methoxy Derivative: The electron-donating methoxy group on the B-ring pushes electron density into the carbonyl, reducing the electrophilicity of the
-carbon. This increases hydrolytic stability and reduces non-specific thiol binding, making it a more "drug-like" candidate than the parent compound. -
4'-Nitro Derivative: Adding a second nitro group creates a "super-electrophile." While potent in vitro, these are often too unstable for physiological survival, undergoing rapid hydrolysis and non-specific protein binding.
Experimental Protocols
To validate the stability of your specific derivative, use these self-validating protocols.
Protocol A: pH-Dependent Hydrolysis Kinetics (HPLC)
Objective: Determine the pseudo-first-order degradation rate constant (
-
Preparation: Prepare a 10 mM stock solution of the chalcone in Acetonitrile (ACN).
-
Buffer System: Prepare phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation:
-
Mix 10 µL Stock + 990 µL Buffer (Final conc: 100 µM).
-
Incubate at 37°C in a thermomixer.
-
-
Sampling: At
min, remove 100 µL aliquots. -
Quenching: Immediately add 100 µL cold ACN + 0.1% Formic Acid to stop hydrolysis.
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 60:40 ACN:Water (0.1% Formic Acid).
-
Wavelength: 260 nm (Benzaldehyde) and ~300-350 nm (Chalcone).
-
Validation Check: The disappearance of the Chalcone peak must correlate with the appearance of the Benzaldehyde peak (Retro-aldol product).
-
Protocol B: Metabolic Stability (Microsomal Stability)
Objective: Assess susceptibility to nitroreduction and oxidative metabolism.
-
System: Rat/Human Liver Microsomes (RLM/HLM) at 0.5 mg protein/mL.
-
Cofactors: NADPH-regenerating system (required for CYP and Nitroreductase activity).
-
Procedure:
-
Pre-incubate microsomes + chalcone (1 µM) for 5 min at 37°C.
-
Initiate with NADPH.
-
Anaerobic Control (Critical): Run a parallel set under Nitrogen purge. Nitroreduction is inhibited by oxygen; enhanced degradation under
confirms nitroreductase activity.
-
-
Quantification: LC-MS/MS monitoring of the parent mass [M+H]+ and the amine metabolite [M-30+H]+ (Loss of O2, gain of H2).
Workflow Visualization
Figure 2: Workflow for differentiating chemical hydrolysis from metabolic degradation.
References
-
Gomes, R., et al. (2009). "The synthesis and reaction network of 2-styryl-1-benzopyrylium salts." Dyes and Pigments. (Discusses pH-dependent equilibrium and hydrolysis of chalcone systems).
-
Kortekaas, L., et al. (2018).[1] "Proton-Stabilized Photochemically Reversible E/Z Isomerization." Journal of Physical Chemistry B. (Mechanisms of photoisomerization).
-
Patterson, S., et al. (2025). "Nitroreduction: A Critical Metabolic Pathway."[2] National Institutes of Health (PMC). (Detailed mechanisms of nitroreduction in biological systems).
-
BenchChem Application Note. (2025). "High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions." (Standard HPLC protocols for chalcones).
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Context on Michael acceptors as reactive species).
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Nitrochalcone Characterization
For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) is non-negotiable. This guide provides an in-depth technical comparison of analytical methods for the comprehensive characterization of 3-Nitrochalcone, a synthetic chalcone with significant therapeutic potential.[1] We will delve into the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectroscopy, offering field-proven insights and detailed experimental protocols.
The Critical Role of this compound and the Imperative for Rigorous Analysis
This compound, with the IUPAC name (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, is a chalcone derivative with a molecular weight of 253.25 g/mol .[2] Its synthesis is commonly achieved through a Claisen-Schmidt condensation of 3-nitrobenzaldehyde and acetophenone.[1] The presence of the α,β-unsaturated ketone moiety makes it a valuable scaffold in medicinal chemistry. However, this reactivity also predisposes it to potential impurities and degradation products, necessitating a multi-faceted analytical approach to ensure its quality and stability.
The cross-validation of analytical methods is a cornerstone of a robust quality control strategy. It provides documented evidence that a combination of analytical techniques yields a comprehensive and accurate profile of the analyte, ensuring the reliability of data across different laboratories and instruments. This guide will explore the synergistic application of chromatographic and spectroscopic techniques for the definitive characterization of this compound.
A Comparative Overview of Analytical Techniques
The selection of an analytical method is dictated by the specific information required. For this compound, a comprehensive characterization involves qualitative identification, quantitative assay, and impurity profiling. The following table provides a high-level comparison of the techniques discussed in this guide.
| Analytical Technique | Primary Application for this compound | Key Strengths | Limitations |
| HPLC-UV | Quantitative analysis (assay and purity), impurity profiling. | High precision and accuracy, well-established for routine quality control. | Requires reference standards for quantification, may not resolve all co-eluting impurities. |
| GC-MS | Identification and quantification of volatile impurities, confirmation of molecular weight. | High sensitivity and specificity, excellent for identifying unknown volatile compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| qNMR | Absolute quantification without a specific reference standard, structural confirmation. | Provides absolute quantification, highly specific for structure elucidation. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| UV-Vis Spectroscopy | Rapid estimation of concentration, determination of λmax. | Simple, rapid, and cost-effective for routine concentration checks. | Low specificity, susceptible to interference from absorbing impurities. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for the quantitative analysis of this compound in bulk drug substance and formulated products. A well-developed reversed-phase HPLC method can effectively separate the parent compound from its precursors (3-nitrobenzaldehyde and acetophenone) and potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Methanol:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm (Chalcones exhibit strong absorbance in this region).[3]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (100 µg/mL). Prepare a series of working standards by serial dilution to cover the expected concentration range.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of this compound.
-
Linearity: Analyze a minimum of five concentrations across the range of 80-120% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0-102.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by different analysts on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
| Validation Parameter | Typical Acceptance Criteria | Example Values from Literature for Chalcones |
| Linearity (r²) | ≥ 0.995 | 0.9994[4] |
| LOD | Signal-to-Noise ratio of 3:1 | 0.323 µg/ml[5] |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.978 µg/ml[5] |
| Precision (%RSD) | Intraday & Interday RSD ≤ 2% | 0.59% (Intraday), 0.90% (Interday) |
| Accuracy (% Recovery) | 98 - 102% | 98-102%[6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of volatile organic impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials. It also provides unequivocal identification based on the mass spectrum.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5 fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Temperature Program: Initial temperature of 60°C for 5 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.[7]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.[7]
-
MS Parameters:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Note: Due to the relatively high molecular weight and potential for thermal degradation of some chalcones, GC-MS may not be the primary method for quantifying the API itself but is excellent for impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of this compound without the need for a specific reference standard of the analyte. This is achieved by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified reference material with known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the internal standard
-
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a rapid and straightforward method for the quantitative determination of this compound, particularly for in-process control or routine concentration checks.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent in which this compound is soluble and that is transparent in the analytical wavelength range (e.g., ethanol or methanol).
-
Determination of λmax: Scan a dilute solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of at least five dilutions to create a calibration curve. A typical concentration range for chalcones is 0.3 to 17.6 µg/mL.[4]
-
Measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis: Prepare a solution of the this compound sample of an unknown concentration and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
| Validation Parameter | Typical Acceptance Criteria | Example Values from Literature for Chalcones |
| Linearity (r²) | ≥ 0.995 | 0.9994[4] |
| LOD | - | 0.0264 µg/mL[4] |
| LOQ | - | 0.0800 µg/mL[4] |
Cross-Validation Workflow and Data Correlation
A robust cross-validation strategy ensures the consistency and reliability of results obtained from different analytical methods. The following workflow illustrates the interplay between the discussed techniques.
Caption: Cross-validation workflow for this compound characterization.
The results from the primary quantitative method (HPLC) should be correlated with the orthogonal methods. For instance, the purity value obtained from HPLC (calculated as 100% minus the area of all impurity peaks) should be in good agreement with the absolute purity determined by qNMR. Any significant discrepancy would warrant further investigation into potential co-eluting impurities in the HPLC method or the presence of non-chromophoric impurities. GC-MS serves to identify any volatile impurities that may not be detected by HPLC, while UV-Vis provides a rapid confirmation of the concentration of the main component.
Conclusion
The comprehensive characterization of this compound requires a multi-pronged analytical approach, leveraging the strengths of different techniques. HPLC-UV provides a robust and precise method for routine quantification and purity assessment. GC-MS is invaluable for the identification of volatile impurities. qNMR offers an orthogonal, primary method for absolute purity determination and structural confirmation. UV-Vis spectroscopy serves as a rapid and convenient tool for concentration estimation.
By employing a well-designed cross-validation strategy that integrates these methods, researchers and drug development professionals can ensure the highest level of confidence in the quality, purity, and stability of this compound, thereby supporting the development of safe and effective therapeutics.
References
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Available at: [Link]
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Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Available at: [Link]
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Zhang, Y., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC Pure. Available at: [Link]
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AZoM. (2022). Using GC-MS in Analytical Chemistry. Available at: [Link]
- Al-Amiery, A. A., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science.
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Hidalgo, A. Y., et al. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. MDPI. Available at: [Link]
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Charde, M. S., et al. (2024). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal. Available at: [Link]
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Kaur, A., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Available at: [Link]
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Braga, M. E. M., et al. (2023). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone. National Center for Biotechnology Information. Available at: [Link]
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Cardoso, V. V., et al. (2024). Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. MDPI. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]
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Gomez-Rivera, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. Available at: [Link]
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Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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Safety Operating Guide
Navigating the Synthesis and Handling of 3-Nitrochalcone: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
As the pursuit of novel therapeutics drives innovation in drug development, chalcones and their derivatives continue to emerge as a cornerstone of medicinal chemistry. Among these, 3-Nitrochalcone stands out for its versatile pharmacological potential. However, its synthesis and handling necessitate a robust understanding of its hazard profile and the implementation of stringent safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape of this compound
This compound is a yellow crystalline powder that, while not classified as a hazardous substance by all regulatory bodies, presents definite risks that demand careful management.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3][4]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3]
While the toxicological properties of this compound have not been fully investigated, it is prudent to handle it with the same caution as other potentially hazardous chemicals.[3] The target organs for exposure are the eyes, skin, and mucous membranes.[3]
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize the foundational role of engineering controls in mitigating exposure to this compound.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles.
-
Emergency Equipment: Laboratories where this compound is handled must be equipped with an accessible eyewash station and a safety shower.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with a detailed exploration of glove selection, a critical component of safe handling.
| Body Part | Personal Protective Equipment | Rationale and Key Specifications |
| Eyes/Face | Safety Goggles with Side Shields | To protect against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin/Body | Laboratory Coat | To protect skin and clothing from contamination. Fire-resistant and impervious clothing is recommended.[2] |
| Hands | Chemical-Resistant Gloves | To prevent skin contact and irritation. Butyl rubber gloves are highly recommended for handling nitro compounds.[5] |
| Respiratory | NIOSH-Approved Respirator | Required when engineering controls are insufficient or during spill cleanup. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2] |
The Critical Choice: Selecting the Right Gloves
The selection of appropriate gloves is paramount to prevent skin exposure. While general-purpose nitrile gloves offer some protection for incidental contact, for extended handling or in the event of a spill, a more robust material is necessary. Butyl rubber gloves are recommended for their excellent resistance to a wide variety of chemicals, including nitro compounds.[5]
Glove Selection Guide for Handling Nitro Compounds
| Glove Material | Performance against Nitro Compounds | General Chemical Resistance | Considerations |
| Butyl Rubber | Excellent [5] | Excellent against a wide range of acids, bases, ketones, and esters.[5] | Offers the highest level of protection for direct and prolonged contact. |
| Neoprene | Good | Good resistance to acids, bases, oils, and some solvents. | A suitable alternative for many applications, offering good dexterity. |
| Nitrile | Fair to Good (for incidental contact) | Good for oils, greases, and some acids and bases.[6] Not recommended for strong oxidizing agents or aromatic solvents.[5] | Should be changed immediately upon contamination. Thicker nitrile gloves (e.g., 8 mil) offer better protection. |
| Natural Rubber (Latex) | Poor to Fair | Good for aqueous solutions but poor against many organic solvents. | Not recommended for handling this compound due to potential for degradation and allergic reactions.[5] |
Step-by-Step Operational Plan for Handling this compound
Adherence to a strict, procedural workflow is essential for minimizing risk. The following steps provide a clear guide for the safe handling of this compound from receipt to use.
Pre-Handling Preparations
-
Review the Safety Data Sheet (SDS): Before any work begins, all personnel involved must review the SDS for this compound.
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is operating correctly.
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect for any defects, particularly gloves, which should be checked for pinholes or tears before each use.[2]
-
Prepare the Work Area: Designate a specific area within the fume hood for handling this compound. Ensure all necessary equipment (spatulas, weighing paper, glassware) is clean and readily available.
Handling and Synthesis Workflow
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: A workflow diagram for the safe handling of this compound.
Post-Handling Decontamination
Proper decontamination of all surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.
-
Initial Cleaning: Begin by removing any visible residue of this compound from glassware and work surfaces using a mild detergent and water.[7]
-
Solvent Rinse: For non-porous surfaces and glassware, a rinse with an appropriate organic solvent such as ethanol or acetone can be effective.
-
Final Rinse: Thoroughly rinse all cleaned items with deionized water.
-
Surface Decontamination: Wipe down the work surface in the fume hood with a suitable disinfectant or cleaning agent.
Comprehensive Disposal Plan for this compound and Associated Waste
A meticulous and compliant waste disposal plan is a critical component of laboratory safety. All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation
Proper segregation at the point of generation is essential.[8]
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and paper towels. Place these items in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[9]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a puncture-resistant sharps container.[10]
Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[8]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal regulations.[11]
The following flowchart outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: A decision tree for the proper disposal of this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact your institution's EHS department.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can confidently and safely advance your research with this compound, fostering a culture of safety and scientific excellence.
References
- Material Safety Data Sheet - this compound, 98%. Cole-Parmer.
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
- Material Safety Data Sheet - this compound, 98%. (n.d.). Acros Organics.
- SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
- Your Guide to Picking the Right Chemical Resistant Gloves. (n.d.). amsafe ppe.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
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- OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
